Product packaging for Tesetaxel(Cat. No.:CAS No. 333754-36-2)

Tesetaxel

Cat. No.: B1683096
CAS No.: 333754-36-2
M. Wt: 882.0 g/mol
InChI Key: MODVSQKJJIBWPZ-VLLPJHQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tesetaxel has been used in trials studying the treatment of Cancer, Melanoma, Prostate Cancer, Gastric Carcinoma, and Advanced Melanoma, among others.
This compound is a semi-synthetic, orally bioavailable taxane derivative with potential antineoplastic and antiangiogenic properties. This compound binds to and stabilizes tubulin, promoting microtubule assembly and thereby preventing microtubule depolymerization. This may lead to cell cycle arrest and an inhibition of cell proliferation. This agent may also inhibit pro-angiogenic factors such as vascular endothelial growth factor (VEGF). As it represents poor substrate for P-glycoprotein-related drug resistance mechanisms, this agent may be useful for treating multi-drug resistant tumors.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H60FN3O13 B1683096 Tesetaxel CAS No. 333754-36-2

Properties

IUPAC Name

[(2R,4S,6S,7R,10R,13S,14R,15S,16S,18S)-13-acetyloxy-4-[(dimethylamino)methyl]-18-[(2R,3S)-3-(3-fluoropyridin-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-16-hydroxy-7,19,20,20-tetramethyl-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H60FN3O13/c1-24-28(58-40(54)34(52)33(32-27(47)17-14-20-48-32)49-41(55)63-42(3,4)5)21-46(56)38(61-39(53)26-15-12-11-13-16-26)36-44(8,19-18-29-45(36,23-57-29)62-25(2)51)37-35(31(24)43(46,6)7)59-30(60-37)22-50(9)10/h11-17,20,28-30,33-38,52,56H,18-19,21-23H2,1-10H3,(H,49,55)/t28-,29+,30+,33-,34+,35+,36-,37+,38-,44+,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODVSQKJJIBWPZ-VLLPJHQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C(C4(CCC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)OC(O3)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]3[C@H]([C@@]4(CC[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)O[C@@H](O3)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H60FN3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870326
Record name Tesetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

882.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333754-36-2
Record name Tesetaxel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333754-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tesetaxel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333754362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tesetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12019
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tesetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TESETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG97LO5M8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tesetaxel on Microtubule Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesetaxel (formerly known as DJ-927) is a novel, orally bioavailable taxane derivative that, like other members of the taxane class, exerts its cytotoxic effects by promoting the stabilization of microtubules. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, contextualized within the broader understanding of taxane-microtubule interactions. It details the binding site on β-tubulin, the subsequent conformational changes that lead to microtubule stabilization, and the downstream cellular consequences. This document also provides detailed protocols for key experiments used to elucidate this mechanism and summarizes available quantitative data to facilitate comparative analysis. Although the clinical development of this compound was discontinued, a thorough understanding of its mechanism of action remains valuable for the ongoing development of microtubule-targeting agents.[1]

Introduction to this compound and Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly in the formation and function of the mitotic spindle during cell division.

Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They are broadly classified into two groups: microtubule-destabilizing agents (e.g., vinca alkaloids) and microtubule-stabilizing agents (e.g., taxanes). Taxanes, including the widely used paclitaxel and docetaxel, are highly effective anticancer drugs.[2][3] this compound was developed as a third-generation oral taxane with properties such as a poor affinity for the P-glycoprotein (P-gp) efflux pump, which is a common mechanism of multidrug resistance.[1] Preclinical studies indicated that this compound has greater antitumor activity than paclitaxel or docetaxel across a range of tumor cell lines.[4]

The Molecular Mechanism of this compound-Induced Microtubule Stabilization

As a taxane, this compound shares the fundamental mechanism of action with paclitaxel and docetaxel, which involves binding to β-tubulin and promoting microtubule stabilization.[3][5] This stabilization disrupts the normal dynamic instability of microtubules, leading to mitotic arrest and ultimately, apoptotic cell death.[3]

Binding to the Taxane Site on β-Tubulin

This compound binds to a specific pocket on the β-tubulin subunit of the αβ-tubulin heterodimer, known as the taxane-binding site.[6] This site is located on the luminal side of the microtubule.[6] Structural studies with other taxanes have revealed that this binding is preferential for assembled microtubules over free tubulin dimers.[2] This preference is attributed to a conformational reorganization of the M-loop of β-tubulin that occurs upon microtubule assembly, which makes the taxane-binding site more accessible.[2]

Conformational Changes and Promotion of Polymerization

The binding of a taxane to β-tubulin induces a conformational change in the tubulin dimer that favors a "straight" conformation, which is more conducive to polymerization.[2] This contrasts with the "curved" conformation of unpolymerized, GTP-bound tubulin. By stabilizing the straight conformation, taxanes effectively lower the critical concentration of tubulin required for polymerization, thereby promoting the assembly of microtubules.[7]

The key structural element involved in this stabilization is the M-loop of β-tubulin, which is involved in establishing lateral contacts between adjacent protofilaments within a microtubule.[2] Taxanes are thought to stabilize these lateral interactions, thereby strengthening the entire microtubule structure.[2]

Suppression of Microtubule Dynamics and Cellular Consequences

The primary consequence of this compound's interaction with tubulin is the suppression of microtubule dynamics. This includes a reduction in both the growth and shortening rates of microtubules. The stabilized microtubules are resistant to depolymerization, leading to an accumulation of microtubule mass within the cell.

This disruption of normal microtubule dynamics has profound effects on dividing cells. The mitotic spindle, which is responsible for chromosome segregation, is unable to function correctly. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[8][9] This sustained mitotic arrest ultimately triggers apoptosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Taxane-Induced Apoptosis

The following diagram illustrates the general signaling pathway from taxane binding to the induction of apoptosis.

G This compound This compound Tubulin β-Tubulin (in Microtubule) This compound->Tubulin Binds to taxane site Stabilization Microtubule Stabilization Tubulin->Stabilization Dynamics Suppression of Microtubule Dynamics Stabilization->Dynamics Spindle Mitotic Spindle Dysfunction Dynamics->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M G2/M Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Microtubule Stabilization

The following diagram outlines a typical experimental workflow to assess the microtubule-stabilizing activity of a compound like this compound.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Polymerization Tubulin Polymerization Assay Binding Microtubule Co-sedimentation Assay IF Immunofluorescence Microscopy CellCycle Cell Cycle Analysis (Flow Cytometry) Viability Cell Viability Assay Compound Test Compound (e.g., this compound) Compound->Polymerization Compound->Binding Compound->IF Compound->CellCycle Compound->Viability

Caption: Experimental workflow for evaluating microtubule-stabilizing agents.

Quantitative Data on Taxane-Microtubule Interactions

CompoundTargetAssayParameterValueReference
PaclitaxelYeast Tubulin (mutated)In vitro assemblyEC501.1 µM[3]
DocetaxelYeast Tubulin (mutated)In vitro assemblyEC500.36 µM[3]
PaclitaxelMicrotubulesMolecular DynamicsBinding Affinity (ΔG)-10.8 kcal/mol[10]
PaclitaxelFree TubulinMolecular DynamicsBinding Affinity (ΔG)~ -3 kcal/mol[10]
PaclitaxelHeLa CellsHigh-content tubulin assayPotency4 nM[11]
PaclitaxelHeLa CellsBiochemical polymerizationPotency10 nM[11]
PaclitaxelHeLa CellsCell cycle assayPotency2 nM[11]

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of microtubule polymerization in vitro by monitoring the change in turbidity of a tubulin solution.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (this compound) dissolved in DMSO

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a tubulin stock solution by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL.

  • On ice, prepare the reaction mixture containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10% v/v) in General Tubulin Buffer.

  • Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a DMSO control.

  • Transfer the tubulin reaction mixture to the wells containing the test compound.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Plot the absorbance as a function of time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization is indicated by the plateau of the curve.

Microtubule Co-sedimentation Assay

This assay determines the binding of a compound to microtubules by separating microtubules and associated proteins/compounds from unbound components via ultracentrifugation.

Materials:

  • Purified tubulin

  • General Tubulin Buffer (as above)

  • GTP solution (10 mM)

  • Paclitaxel (as a positive control for stabilization)

  • Test compound (this compound)

  • Glycerol cushion (60% glycerol in General Tubulin Buffer)

  • Ultracentrifuge with a fixed-angle rotor

  • SDS-PAGE equipment and reagents

Procedure:

  • Polymerize tubulin into microtubules by incubating a 2 mg/mL solution of tubulin with 1 mM GTP and 10% glycerol at 37°C for 30 minutes.

  • Stabilize the microtubules by adding paclitaxel to a final concentration of 20 µM.

  • Incubate the stabilized microtubules with various concentrations of the test compound (this compound) for 30 minutes at room temperature.

  • Carefully layer the reaction mixtures onto a 100 µL glycerol cushion in ultracentrifuge tubes.

  • Centrifuge at 100,000 x g for 30 minutes at 25°C to pellet the microtubules.

  • Carefully collect the supernatant. Wash the pellet with General Tubulin Buffer.

  • Resuspend the pellet in an equal volume of buffer as the supernatant.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE to visualize the distribution of tubulin. The amount of tubulin in the pellet fraction indicates the extent of microtubule polymerization and stabilization by the test compound.

Immunofluorescence Microscopy of Cellular Microtubules

This method allows for the direct visualization of the effects of a compound on the microtubule network in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7) grown on glass coverslips

  • Complete cell culture medium

  • Test compound (this compound)

  • Microtubule-stabilizing buffer (MTSB: 80 mM PIPES, pH 6.8, 5 mM EGTA, 1 mM MgCl2)

  • Extraction buffer (MTSB with 0.5% Triton X-100)

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

  • Briefly rinse the cells with warm PBS.

  • Permeabilize the cells with extraction buffer for 1-2 minutes to remove soluble tubulin.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Taxane treatment typically results in the formation of prominent microtubule bundles and mitotic arrest with abnormal spindle formation.[12]

Conclusion

This compound is a taxane derivative that stabilizes microtubules by binding to β-tubulin, promoting polymerization, and suppressing microtubule dynamics. This mechanism of action is shared with other clinically successful taxanes. While the clinical development of this compound was halted, the study of its properties and mechanism contributes to the broader understanding of taxane-microtubule interactions and can inform the design of future microtubule-targeting anticancer agents with improved therapeutic indices. The experimental protocols detailed herein provide a robust framework for the continued investigation of such compounds.

References

An In-depth Technical Guide to Tesetaxel: A Semi-Synthetic, Orally Bioavailable Taxane Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Tesetaxel is a novel, semi-synthetic, orally bioavailable taxane derivative that was developed for the treatment of various solid tumors, including breast, gastric, and colorectal cancer.[1] As a third-generation taxane, it was designed to overcome some of the limitations of earlier taxanes like paclitaxel and docetaxel, such as poor oral bioavailability and susceptibility to drug resistance mechanisms. Notably, this compound is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a key driver of multidrug resistance in cancer cells.[2] This characteristic allows for effective oral administration and the potential for activity in tumors that have developed resistance to other taxanes.

This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, and key findings from pivotal clinical trials. Detailed experimental protocols and structured data tables are presented to facilitate understanding and further research.

Chemical and Physical Properties

This compound is a complex diterpene derivative with the molecular formula C₄₆H₆₀FN₃O₁₃ and a molar mass of 881.992 g·mol⁻¹.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₆H₆₀FN₃O₁₃[3]
Molar Mass 881.992 g·mol⁻¹[4]
CAS Number 333754-36-2[5]
DrugBank Accession DB12019[2]
Administration Route Oral[1]

Mechanism of Action

Primary Mechanism: Tubulin Stabilization

Like other taxanes, the primary mechanism of action of this compound is the stabilization of microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell structure, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers.

This compound binds to the β-tubulin subunit of the microtubules, promoting their assembly and inhibiting their depolymerization.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

cluster_0 Cellular Environment cluster_1 Mechanism of Action This compound This compound Binding Binding This compound->Binding Microtubule Microtubule β-tubulin β-tubulin Microtubule->β-tubulin α-tubulin α-tubulin Microtubule->α-tubulin β-tubulin->Binding Stabilization Stabilization Binding->Stabilization of Microtubules G2/M Arrest G2/M Arrest Stabilization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Primary mechanism of action of this compound.

Downstream Signaling Pathways

While the direct interaction with tubulin is well-established, the precise downstream signaling pathways specifically modulated by this compound are not extensively detailed in publicly available literature. However, based on the known effects of other taxanes, particularly docetaxel, it is plausible that this compound influences several key signaling cascades involved in cell survival and apoptosis.

3.2.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[6] Studies on docetaxel have shown that its cytotoxic effects can be correlated with the inhibition of the PI3K/Akt signaling pathway in cancer cells.[4][5] It is hypothesized that by disrupting the microtubule network, taxanes can interfere with the intracellular trafficking of signaling molecules, thereby impacting the activity of pathways like PI3K/Akt.

This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption PI3K PI3K Microtubule Disruption->PI3K Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Cell Survival Cell Survival mTOR->Cell Survival Inhibition Proliferation Proliferation mTOR->Proliferation Inhibition

Hypothesized effect of this compound on the PI3K/Akt/mTOR pathway.

3.2.2. MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7] The activation of this pathway has been linked to resistance to taxane-induced apoptosis.[8] While direct evidence for this compound's effect on this pathway is limited, the interplay between microtubule dynamics and MAPK signaling suggests that this compound could modulate its activity.

3.2.3. Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis.[4] Anti-apoptotic members like Bcl-2 and Bcl-xL can be inhibited to enhance the efficacy of chemotherapeutic agents. Studies with docetaxel have shown that combining it with Bcl-2 family inhibitors can significantly augment its anti-tumor effect.[3][9] It is plausible that this compound-induced cell stress could also be potentiated by the inhibition of these anti-apoptotic proteins.

Pharmacokinetics and Metabolism

This compound exhibits a pharmacokinetic profile that is distinct from intravenously administered taxanes. Its key features include oral bioavailability and a long terminal half-life.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValuePatient PopulationReference
Administration OralAdvanced Solid Tumors[1]
Dosing Regimen 27 mg/m² once every 21 daysMetastatic Breast Cancer[10]
Terminal Half-life Approximately 8 daysNot specified[11]

Detailed pharmacokinetic data from Phase I trials are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While comprehensive public data is limited, information from trial NCT01315431 would be particularly insightful.

Clinical Efficacy and Safety

The clinical development of this compound culminated in the pivotal Phase 3 CONTESSA trial and the Phase 2 CONTESSA 2 trial.

The CONTESSA Trial (NCT03326674)

This multinational, randomized, Phase 3 study evaluated the efficacy and safety of this compound in combination with a reduced dose of capecitabine versus capecitabine alone in patients with HER2-negative, HR-positive locally advanced or metastatic breast cancer previously treated with a taxane.[9][12]

Table 3: Key Efficacy Outcomes of the CONTESSA Trial

EndpointThis compound + Capecitabine (n=343)Capecitabine Alone (n=342)Hazard Ratio (95% CI) / p-valueReference
Median PFS 9.8 months6.9 months0.716 (0.573 - 0.895); p=0.003[13]
Overall Response Rate 57%41%p=0.0002[14]

Table 4: Key Grade ≥3 Adverse Events in the CONTESSA Trial

Adverse EventThis compound + CapecitabineCapecitabine AloneReference
Neutropenia 71.2%8.3%[11]
Febrile Neutropenia 12.8%1.2%[13]
Diarrhea 13.4%8.9%[11]
Hand-foot syndrome 6.8%12.2%[11]
Neuropathy 5.9%0.9%[11]
The CONTESSA 2 Trial (NCT03858972)

This Phase 2 study investigated this compound plus a reduced dose of capecitabine in patients with HER2-negative, HR-positive metastatic breast cancer who had not previously received a taxane.[1][15]

Table 5: Key Efficacy Outcomes of the CONTESSA 2 Trial

EndpointValue (n=150)95% Confidence IntervalReference
Confirmed ORR 51%42% - 60%
Median DoR 9.5 months5.4 - 11.5 months
Median PFS 12.9 months8.1 months - Not Reached

Experimental Protocols

CONTESSA Trial (NCT03326674) Protocol Outline
  • Study Design: A multinational, multicenter, randomized, open-label, Phase 3 study.[9]

  • Patient Population: Patients with HER2-negative, HR-positive locally advanced or metastatic breast cancer who had previously received a taxane in the neoadjuvant or adjuvant setting.[12]

  • Intervention Arms:

    • Arm A: this compound (27 mg/m² orally on Day 1 of a 21-day cycle) plus a reduced dose of capecitabine (1,650 mg/m²/day orally on Days 1-14 of a 21-day cycle).[10]

    • Arm B: Capecitabine alone (2,500 mg/m²/day orally on Days 1-14 of a 21-day cycle).[10]

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by an Independent Radiologic Review Committee (IRC).[3]

  • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), and Disease Control Rate (DCR).[12]

  • Tumor Assessment: Tumor assessments were performed at baseline and every 6 weeks for the first 48 weeks, and every 9 weeks thereafter.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Arm A This compound + Capecitabine Randomization->Arm A Arm B Capecitabine Alone Randomization->Arm B Treatment Cycles Treatment Cycles Arm A->Treatment Cycles Arm B->Treatment Cycles Tumor Assessment Tumor Assessment Treatment Cycles->Tumor Assessment Every 6-9 weeks Follow-up Follow-up Tumor Assessment->Follow-up

CONTESSA trial workflow.

Preclinical Xenograft Study Protocol (General Outline)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. This compound would be administered orally at specified doses and schedules.

  • Efficacy Assessment: Tumor growth inhibition is calculated, and endpoints such as tumor regression and survival are monitored.

  • Toxicity Assessment: Animal body weight and general health are monitored for signs of toxicity.

  • Pharmacodynamic Studies: At the end of the study, tumors may be excised for analysis of biomarkers and to confirm the drug's mechanism of action.

Semi-Synthetic Manufacturing

Taxanes are complex molecules, and their total synthesis is challenging. This compound, like docetaxel, is a semi-synthetic derivative. The starting material for the semi-synthesis of many taxanes is 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively large quantities from the needles of the European yew tree (Taxus baccata).

The semi-synthetic process generally involves the esterification of the C13 hydroxyl group of a protected 10-DAB derivative with a protected side chain, followed by deprotection steps. While the specific, detailed synthesis of this compound is proprietary, it would follow a similar multi-step chemical modification of the 10-DAB core structure.

Conclusion and Future Directions

This compound represents a significant effort in the development of orally bioavailable taxanes with the potential to overcome multidrug resistance. The clinical data, particularly from the CONTESSA trial, demonstrated a statistically significant improvement in progression-free survival for patients with HER2-negative, HR-positive metastatic breast cancer. However, the development of this compound was discontinued due to the overall clinical data package being unlikely to support FDA approval.[14]

Despite its discontinuation, the research and clinical data generated for this compound provide valuable insights for the future development of oral taxanes and other anti-cancer agents. The challenges encountered with its safety profile highlight the delicate balance between efficacy and toxicity that must be carefully managed in the development of novel chemotherapeutics. Further research into the specific downstream signaling effects of this compound and other novel taxanes could lead to the identification of biomarkers for patient selection and the development of more targeted and effective combination therapies.

References

Tesetaxel (DJ-927): A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesetaxel (formerly DJ-927) is a novel, orally bioavailable taxane that demonstrated promising anti-tumor activity in preclinical and clinical studies. Its unique properties, including oral administration and its ability to overcome P-glycoprotein (P-gp) mediated multidrug resistance, positioned it as a potential advancement in the treatment of various solid tumors, particularly metastatic breast cancer. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. While clinical development was ultimately discontinued due to an unfavorable risk-benefit profile, the journey of this compound offers valuable insights into the development of oral taxanes and the challenges of cancer drug development.

Discovery and Rationale

The discovery of this compound was driven by the need to overcome the limitations of existing intravenous taxanes like paclitaxel and docetaxel. Key objectives in its development included:

  • Oral Bioavailability: To provide a more convenient and patient-friendly dosing regimen compared to intravenous infusions.

  • Overcoming Multidrug Resistance: To design a molecule that is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to conventional taxanes.[1]

  • Improved Safety Profile: To potentially reduce hypersensitivity reactions associated with the solvents used in intravenous taxane formulations.

This compound was developed by Daiichi Sankyo Co., Ltd. and was selected from a series of novel taxane derivatives for its potent anti-tumor activity, high solubility, and oral bioavailability.[1]

Synthesis of this compound

This compound is a semi-synthetic derivative of a naturally occurring taxane precursor. While a definitive, publicly available step-by-step synthesis protocol is limited, based on patent literature for similar taxanes, the synthesis of this compound likely proceeds from 10-deacetylbaccatin III (10-DAB), a readily available precursor from the needles of the yew tree.

Proposed Synthetic Pathway:

The synthesis can be conceptually broken down into two main stages: modification of the baccatin III core and attachment of the side chain.

G cluster_0 Baccatin III Core Modification cluster_1 Side Chain Synthesis and Attachment 10-DAB 10-deacetylbaccatin III Protected_Baccatin Protection of C7 and C10 hydroxyl groups 10-DAB->Protected_Baccatin Protecting agents Modified_Core Further modification of the core structure Protected_Baccatin->Modified_Core Coupling Esterification of the modified baccatin core with the side chain Modified_Core->Coupling Side_Chain_Precursor Synthesis of the C13 side chain precursor Side_Chain_Precursor->Coupling Deprotection Removal of protecting groups Coupling->Deprotection This compound This compound Deprotection->this compound Final Product

Experimental Protocol (General Outline):

A general protocol for the semi-synthesis of a taxane analogue like this compound from 10-deacetylbaccatin III would involve:

  • Protection of Hydroxyl Groups: The C7 and C10 hydroxyl groups of 10-deacetylbaccatin III are selectively protected using suitable protecting groups to prevent unwanted side reactions.

  • Side Chain Attachment: The protected baccatin III derivative is then esterified at the C13 hydroxyl group with a protected β-lactam side chain. This is a crucial step, often requiring specific coupling agents to overcome the steric hindrance at the C13 position.

  • Deprotection: Finally, the protecting groups on the baccatin core and the side chain are removed under specific conditions to yield the final this compound molecule.

Mechanism of Action

Like other taxanes, this compound's primary mechanism of action is the stabilization of microtubules.

Signaling Pathway:

G This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin subunit Microtubule_Assembly Microtubule Assembly This compound->Microtubule_Assembly Promotes Stable_Microtubules Stabilized Microtubules This compound->Stable_Microtubules Inhibits depolymerization Tubulin->Microtubule_Assembly Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Assembly->Microtubule_Depolymerization Dynamic Instability Mitotic_Spindle Disrupted Mitotic Spindle Dynamics Stable_Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

By binding to the β-tubulin subunit of microtubules, this compound promotes their assembly and inhibits their depolymerization. This disruption of the normal dynamic instability of microtubules leads to the formation of stable, nonfunctional microtubule bundles, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[2]

Preclinical Pharmacology

In Vitro Anti-proliferative Activity

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines. A key feature of this compound is its ability to overcome multidrug resistance mediated by P-glycoprotein.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

P-glycoprotein Substrate Assay

Studies have shown that this compound is a poor substrate for the P-gp efflux pump. This was a significant design feature to combat acquired resistance in tumors that overexpress P-gp.

Experimental Protocol: P-glycoprotein Efflux Assay (using MDCK-MDR1 cells)

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on permeable supports to form a polarized monolayer.

  • Bidirectional Transport: The transport of this compound across the cell monolayer is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Inhibitor Control: The transport is also measured in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.

  • Quantification: The concentration of this compound in the receiver compartments is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Efflux Ratio Calculation: The efflux ratio (B-to-A permeability / A-to-B permeability) is calculated. A low efflux ratio, especially in the absence of a significant change with a P-gp inhibitor, indicates that the compound is not a major substrate for P-gp.

In Vitro Microtubule Assembly Assay

The direct effect of this compound on microtubule polymerization can be assessed using an in vitro assay with purified tubulin.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP (guanosine triphosphate), and a polymerization buffer is prepared.

  • Drug Addition: this compound or a control vehicle is added to the reaction mixture.

  • Polymerization Induction: The reaction is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance) over time at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule formation.[2][3]

Clinical Development

This compound underwent extensive clinical evaluation in various solid tumors. The most significant studies were the CONTESSA series of trials in metastatic breast cancer.

G Preclinical Preclinical Studies (In Vitro & In Vivo) Phase1 Phase I Trials (Dose Escalation, Safety) Preclinical->Phase1 Phase2 Phase II Trials (Efficacy in various tumors) Phase1->Phase2 CONTESSA_Program CONTESSA Program (Phase II/III in mBC) Phase2->CONTESSA_Program NDA_Submission Pre-NDA Meeting CONTESSA_Program->NDA_Submission Discontinuation Development Discontinued NDA_Submission->Discontinuation Unfavorable Risk-Benefit

Key Clinical Trials
Trial Phase Patient Population Treatment Arms Primary Endpoint
CONTESSA (NCT03326674) [4][5][6][7]3HER2-, HR+ metastatic breast cancer, previously treated with a taxane1. This compound + reduced dose capecitabine2. Capecitabine aloneProgression-Free Survival (PFS)
CONTESSA 2 (NCT03858972) [4][8][9][10]2HER2-, HR+ metastatic breast cancer, not previously treated with a taxaneThis compound + reduced dose capecitabineOverall Response Rate (ORR)
CONTESSA TRIO (NCT03952325) [4]2Triple-negative metastatic breast cancer and HER2- metastatic breast cancer1. This compound + PD-(L)1 inhibitors2. This compound monotherapyORR and PFS
Efficacy Data

CONTESSA Trial Results: [4]

Endpoint This compound + Capecitabine Capecitabine Alone Hazard Ratio (95% CI) p-value
Median PFS 9.8 months6.9 months0.716 (0.573-0.895)0.003
ORR 57%41%-0.0002

CONTESSA 2 Trial Results: [4][10]

Endpoint Result
Confirmed ORR 51%
Median Duration of Response 9.5 months
Median PFS 12.9 months
Safety and Tolerability

The clinical development of this compound was ultimately halted due to safety concerns. The most significant adverse event was a high incidence of severe neutropenia.

Key Grade ≥3 Treatment-Emergent Adverse Events (CONTESSA 2): [10]

Adverse Event Incidence
Neutropenia 74.0%
Leukopenia 10.7%
Hypokalemia 7.3%
Anemia 6.7%
Hand-foot syndrome 6.0%
Diarrhea 5.3%
Febrile Neutropenia 4.7%

The high rate of severe hematologic toxicities, particularly neutropenia, was deemed to create an unfavorable benefit-risk profile, leading to the discontinuation of the this compound development program.[4]

Conclusion

This compound represented a rational and innovative approach to improving upon the therapeutic profile of the taxane class of anti-cancer agents. Its oral bioavailability and ability to circumvent P-gp-mediated resistance were significant achievements. The clinical data, particularly from the CONTESSA trials, demonstrated a clear efficacy signal in patients with metastatic breast cancer. However, the significant hematological toxicity associated with this compound ultimately outweighed its benefits, serving as a critical reminder of the challenges in developing potent, orally administered cytotoxic agents. The story of this compound provides a valuable case study for drug developers, highlighting the delicate balance between efficacy and safety that governs the success of novel cancer therapies.

References

Preclinical Pharmacology and Toxicology of Tesetaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesetaxel (formerly DJ-927) is a novel, orally bioavailable taxane derivative that was developed to improve upon the therapeutic profile of existing taxanes like paclitaxel and docetaxel.[1][2] Its unique chemical structure confers several advantageous preclinical properties, including a long terminal plasma half-life, activity against multi-drug resistant (MDR) cancer models, and a distinct toxicity profile.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts to support further research and development in oncology. Although its clinical development was discontinued, the preclinical data offers valuable insights into the optimization of taxane-based chemotherapy.[5][6]

Preclinical Pharmacology

Mechanism of Action

Like other taxanes, this compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for mitosis and other vital cellular functions.[7][8]

  • Tubulin Binding: this compound binds to the β-tubulin subunit of microtubules.[7][8]

  • Microtubule Stabilization: This binding promotes the assembly of tubulin into microtubules and stabilizes them by preventing depolymerization.[7][9]

  • Mitotic Arrest: The resulting stable, non-functional microtubules disrupt the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase.[8][9]

  • Apoptosis Induction: Prolonged mitotic arrest triggers a cascade of events culminating in programmed cell death (apoptosis), which is the primary driver of its antitumor effect.[8][10]

Tesetaxel_Mechanism_of_Action cluster_Cell Cancer Cell This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Microtubules Dynamic Microtubules This compound->Microtubules Stabilizes & Prevents Depolymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stable_MT Stable, Non-functional Microtubules Mitosis Mitotic Spindle Formation Stable_MT->Mitosis Inhibits Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Disrupted Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound in cancer cells.

Overcoming Drug Resistance

A key preclinical feature of this compound is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance. P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing various chemotherapeutic agents, including paclitaxel and docetaxel, from cancer cells, thereby reducing their intracellular concentration and efficacy.[7][11] Preclinical studies have shown that this compound is a poor substrate for P-gp, allowing it to accumulate to cytotoxic concentrations in resistant cells.[2][12][13] This suggests potential efficacy in tumors that have acquired resistance to other taxanes.[13]

Tesetaxel_vs_Pgp_Resistance cluster_0 Standard Taxane (e.g., Paclitaxel) cluster_1 This compound StandardTaxane_in Paclitaxel Pgp_pump1 P-glycoprotein (Efflux Pump) StandardTaxane_in->Pgp_pump1 Enters Cell StandardTaxane_out Paclitaxel Pgp_pump1->StandardTaxane_out Effluxed Tesetaxel_in This compound Pgp_pump2 P-glycoprotein (Efflux Pump) Tesetaxel_in->Pgp_pump2 Enters Cell Intracellular_this compound Intracellular Accumulation Pgp_pump2->Intracellular_this compound Poor Substrate (Minimal Efflux)

Caption: this compound bypasses P-glycoprotein (P-gp) efflux.

In Vitro Pharmacology

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including those resistant to other taxanes.[14]

Cell LineCancer TypeKey FindingReference
VariousBreast, Gastric, etc.Potent cytotoxic activity observed.[14]
P-gp Over-expressingVariousActivity maintained in cell lines resistant to paclitaxel and docetaxel.[2][13][14]

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: A serial dilution of this compound (and comparator agents) is prepared. The culture medium is replaced with medium containing various concentrations of the drug. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 72-96 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance or fluorescence is read using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC₅₀) value, which is the drug concentration required to inhibit cell growth by 50%, is calculated using non-linear regression analysis.

In Vivo Pharmacology & Efficacy

Preclinical studies in animal models, particularly human tumor xenografts in immunodeficient mice, have demonstrated the in vivo antitumor activity of this compound.[12][15]

Animal ModelTumor TypeTreatment RegimenKey Efficacy OutcomeReference
Nude MiceHuman Tumor XenograftsOral administrationPotent antitumor activity, including in taxane-resistant models.[12][15][16]
Nude MiceBreast Cancer XenograftsOral administrationShowed activity in taxane-resistant breast cancer models.[12][15]

Experimental Protocol: Human Tumor Xenograft Efficacy Study (General)

  • Animal Models: Female athymic nude mice (4-6 weeks old) are typically used. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.[17]

  • Tumor Implantation: Human cancer cells (e.g., 5-10 x 10⁶ cells) are suspended in a suitable medium (e.g., Matrigel) and implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) via gavage at specified doses and schedules (e.g., once every 3 weeks). The control group receives the vehicle.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression, time to progression, and survival. Body weight and general health are monitored as indicators of toxicity.

  • Data Analysis: Mean tumor volumes for each group are plotted over time. TGI is calculated at the end of the study. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.

In_Vivo_Workflow cluster_workflow Typical In Vivo Efficacy Workflow A Tumor Cell Implantation (Nude Mice) B Tumor Growth to Palpable Size (e.g., 100-200 mm³) A->B C Randomize into Groups B->C D_Treat Oral this compound Treatment C->D_Treat D_Control Vehicle Control C->D_Control E Monitor Tumor Volume & Body Weight D_Treat->E D_Control->E F Endpoint Analysis (e.g., Tumor Growth Inhibition) E->F

Caption: General experimental workflow for in vivo efficacy studies.

Preclinical Pharmacokinetics

This compound is characterized by its oral bioavailability and a remarkably long terminal plasma half-life.[4][14]

SpeciesRouteKey PK ParameterValueReference
Human (Clinical Data)OralTerminal Half-life (t½)~180 hours (~8 days)[4][14]
Human (Clinical Data)OralBioavailability~50-60%[4]

Experimental Protocol: Preclinical Pharmacokinetic Study (General)

  • Animal Models: Typically conducted in rodents (e.g., rats) and a non-rodent species (e.g., dogs or non-human primates).[17][18]

  • Dosing: A single dose of this compound is administered via the intended clinical route (oral) and an intravenous (IV) route (to determine absolute bioavailability).

  • Blood Sampling: Serial blood samples are collected from the animals at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72... hours).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of this compound (and potentially its metabolites) in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate key PK parameters, including:

    • Cₘₐₓ: Maximum plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Terminal elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Absolute oral bioavailability (calculated as [AUCoral/AUCiv] x [Doseiv/Doseoral] x 100).

Preclinical Toxicology

Preclinical toxicology studies are essential to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials.[19][20][21] For taxanes in general, the primary dose-limiting toxicities are hematological and gastrointestinal.[9][22]

SpeciesDosingKey Toxicities ObservedReference
Mice & DogsSingle and repeat-dose IVHematologic (Neutropenia), Gastrointestinal[9]
MiceHigh dosagesNeurotoxicity[9]
Human (Clinical Data)Oral, every 3 weeksDose-Limiting: Neutropenia, Febrile Neutropenia. Other common: Leukopenia, Diarrhea, Stomatitis, Neuropathy, Alopecia.[23][24]

Experimental Protocol: Repeat-Dose Toxicology Study (General)

  • Species Selection: Studies are conducted in at least two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog), as per regulatory guidelines.[20]

  • Dose and Duration: Animals are administered this compound daily or intermittently (to mimic the clinical schedule) for a specified duration (e.g., 28 days or 3 months). Multiple dose groups (low, mid, high) and a control group (vehicle) are included.[19][21]

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity, changes in body weight, and food consumption.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology (e.g., complete blood counts) and clinical chemistry (e.g., liver and kidney function tests) analysis.[19]

  • Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organs are weighed.

  • Histopathology: A comprehensive set of tissues and organs is collected, preserved, and examined microscopically by a veterinary pathologist to identify any treatment-related changes.

  • Toxicokinetics: Blood samples are collected to determine the systemic exposure (AUC, Cₘₐₓ) at each dose level, which helps in correlating exposure with toxicological findings.[19]

Key Toxicological Findings
  • Hematologic Toxicity: Consistent with the taxane class, the most significant preclinical and clinical toxicity of this compound is myelosuppression, primarily manifesting as neutropenia.[9][23][25] This is a direct consequence of the drug's anti-mitotic effect on rapidly dividing hematopoietic progenitor cells in the bone marrow.

  • Neurotoxicity: While preclinical models suggested this compound might have lower neurotoxicity than docetaxel, peripheral neuropathy was still observed in clinical trials.[14][24] Preclinical assessment of neurotoxicity often involves functional tests and histopathological examination of nerve tissues in animal models.[26][27]

  • Gastrointestinal Toxicity: GI toxicity, including diarrhea and stomatitis, is another common finding for taxanes, resulting from damage to the rapidly proliferating epithelial cells of the GI tract.[9][23]

Conclusion

The preclinical profile of this compound highlights its identity as a potent, orally bioavailable taxane with a distinct pharmacological advantage in its ability to circumvent P-gp-mediated resistance. Its long half-life allows for an infrequent oral dosing schedule.[4][14] However, its development was ultimately halted due to a challenging safety profile in clinical trials, where severe hematologic toxicities were a major concern.[3][6] The comprehensive preclinical data—spanning mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology—remains a valuable resource for the oncology research community, offering crucial lessons for the design and development of future generations of microtubule-targeting agents and oral cytotoxics.

References

Tesetaxel: A Deep Dive into its Chemical Architecture and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesetaxel is a novel, orally bioavailable taxane that has demonstrated significant antitumor activity in preclinical and clinical studies. As a third-generation taxane, its unique chemical structure confers several advantages over its predecessors, paclitaxel and docetaxel, including activity against multidrug-resistant cancer cells and a different safety profile. This technical guide provides an in-depth analysis of this compound's chemical structure, its mechanism of action through tubulin stabilization, and the critical structure-activity relationships that govern its efficacy. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative preclinical and clinical data are presented to support further research and development in this area.

Chemical Structure of this compound

This compound, also known as DJ-927, is a semi-synthetic derivative of a natural taxane. Its chemical formula is C46H60FN3O13, with a molecular weight of 881.98 g/mol . The core of the molecule is a complex diterpene with a characteristic multi-ring taxane skeleton.

Key Structural Features:

  • Taxane Core: A fused ring system that forms the fundamental scaffold of the molecule.

  • C13 Side Chain: A crucial element for its biological activity, this ester-linked side chain at the C13 position of the taxane core is essential for its interaction with tubulin.

  • Modifications for Oral Bioavailability and P-gp Evasion: Unlike paclitaxel and docetaxel, this compound possesses specific chemical modifications that enhance its oral absorption and reduce its susceptibility to efflux by the P-glycoprotein (P-gp) pump, a key mechanism of multidrug resistance.[1][2] These modifications are central to its improved efficacy in resistant tumor models.[1][2]

Mechanism of Action: Tubulin Stabilization

Similar to other taxanes, this compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions.

Signaling Pathway of this compound's Action:

Tesetaxel_Mechanism This compound This compound Tubulin β-Tubulin Subunit of Microtubules This compound->Tubulin Binds to Depolymerization Inhibition of Microtubule Depolymerization This compound->Depolymerization Prevents Polymerization Enhanced Microtubule Polymerization Tubulin->Polymerization Stabilization Microtubule Stabilization Polymerization->Stabilization MitoticArrest Mitotic Spindle Dysfunction & G2/M Arrest Stabilization->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: this compound's mechanism of action involves binding to β-tubulin, promoting microtubule polymerization and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis.

This compound binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules and preventing their disassembly. This disruption of the normal dynamic instability of microtubules leads to the formation of abnormal microtubule bundles, arrest of the cell cycle at the G2/M phase, and ultimately, induction of apoptosis or programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The specific structural modifications of this compound are critical to its unique pharmacological profile. While detailed SAR studies on a wide range of this compound analogs are not extensively published, the general principles of taxane SAR provide a framework for understanding its activity.

For taxanes, key regions for modification to improve efficacy and overcome resistance include:

  • The C13 side chain: Modifications here can significantly impact binding affinity to tubulin and activity against resistant cell lines.

  • The C10 position: Changes at this position can influence water solubility and overall potency.

  • The C2 benzoyl group: Alterations can affect the molecule's conformation and interaction with the tubulin binding pocket.

This compound's specific substitutions are designed to reduce its recognition by the P-gp efflux pump, thereby increasing its intracellular concentration in resistant cancer cells. This is a significant advantage over first and second-generation taxanes.

Quantitative Data

Preclinical In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated this compound's potent antitumor activity, particularly in taxane-resistant models.

Animal ModelTumor TypeTreatmentTumor Growth InhibitionReference
Mouse XenograftTaxane-resistant breast cancer (DU4475)This compound94% reduction in tumor size[1]
Mouse XenograftTaxane-resistant breast cancer (DU4475)Docetaxel46% reduction in tumor size[1]
Mouse XenograftTaxane-resistant breast cancer (DU4475)Paclitaxel26% reduction in tumor size[1]
Clinical Efficacy (CONTESSA Trial)

The Phase 3 CONTESSA trial evaluated this compound in combination with a reduced dose of capecitabine versus capecitabine alone in patients with HER2-negative, hormone receptor-positive metastatic breast cancer previously treated with a taxane.

EndpointThis compound + CapecitabineCapecitabine AloneHazard Ratio (95% CI) / p-value
Progression-Free Survival (PFS) 9.8 months6.9 months0.716 (0.573-0.895); p=0.003
Overall Response Rate (ORR) 57%41%p=0.0002
Clinical Safety (CONTESSA Trial)

The most common Grade 3 or higher treatment-emergent adverse events in the CONTESSA trial are summarized below.

Adverse Event (Grade ≥3)This compound + CapecitabineCapecitabine Alone
Neutropenia 71.2%8.3%
Diarrhea 13.4%8.9%
Hand-foot syndrome 6.8%12.2%
Febrile neutropenia 12.8%1.2%
Fatigue 8.6%4.5%
Hypokalemia 8.6%2.7%
Leukopenia 10.1%0.9%
Anemia 8.0%2.1%

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay CellCulture Culture cancer cells Harvest Harvest & count cells CellCulture->Harvest Seed Seed cells in 96-well plate Harvest->Seed AddDrug Add this compound at varying concentrations Seed->AddDrug Incubate Incubate for 72 hours AddDrug->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolvent Add solubilization solvent IncubateMTT->AddSolvent Read Read absorbance at 570 nm AddSolvent->Read

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its effect.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Methodology:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Setup: In a 96-well plate, purified tubulin is mixed with a reaction buffer containing GTP.

  • Compound Addition: this compound or a control compound (e.g., paclitaxel as a positive control, or vehicle as a negative control) is added to the wells.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which is due to light scattering by the newly formed microtubules, is monitored over time.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of different concentrations of this compound are quantified.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of orally administered this compound in a mouse model.

Workflow for In Vivo Xenograft Study:

Xenograft_Workflow cluster_setup Model Setup cluster_treatment_vivo Treatment Phase cluster_endpoint Endpoint Analysis InjectCells Inject cancer cells subcutaneously into mice TumorGrowth Allow tumors to reach a palpable size InjectCells->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize AdministerDrug Administer this compound orally Randomize->AdministerDrug Monitor Monitor tumor volume and body weight AdministerDrug->Monitor Sacrifice Sacrifice mice at predefined endpoint Monitor->Sacrifice Endpoint reached Excise Excise and weigh tumors Sacrifice->Excise Analyze Analyze tumor tissue Excise->Analyze

References

Methodological & Application

Application Notes: Tesetaxel In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesetaxel is a novel, orally administered taxane derivative that, like other members of its class, exhibits antineoplastic properties by interfering with microtubule dynamics. Its unique pharmacological profile, including its activity in multidrug-resistant tumors, makes it a compound of interest for cancer research. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common colorimetric cell viability assay (MTT). It also outlines its mechanism of action and provides templates for data presentation and visualization of the experimental workflow.

Introduction to this compound

This compound is a semi-synthetic, orally bioavailable taxane designed to overcome some limitations of earlier taxanes like paclitaxel and docetaxel. It has been investigated in various clinical trials for solid tumors, including breast and gastric cancers.[1] A key feature of this compound is that it is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism by which cancer cells develop multidrug resistance.[2] This suggests potential efficacy in tumors that have become resistant to other chemotherapies.[2] Despite promising efficacy in some trials, its clinical development was halted due to significant hematologic toxicities.

Mechanism of Action

The primary mechanism of action for this compound is the disruption of microtubule function.[2]

  • Binding to Tubulin: this compound binds to the β-tubulin subunit of tubulin dimers.

  • Microtubule Stabilization: This binding promotes the assembly of microtubules and stabilizes them by preventing depolymerization.[2] Unlike other agents that cause microtubule disassembly, taxanes "freeze" the microtubule cytoskeleton.

  • Mitotic Arrest: The resulting hyper-stabilized microtubules are dysfunctional and cannot form a proper mitotic spindle, which is essential for cell division. This leads to an arrest of the cell cycle, typically at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the cell's apoptotic pathways, leading to programmed cell death and thereby inhibiting cancer cell proliferation.[2]

Tesetaxel_Mechanism cluster_cell Cancer Cell cluster_mitosis Mitosis This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-subunit MT Dynamic Microtubules This compound->MT Promotes Assembly & Prevents Depolymerization Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Functional Mitotic Spindle MT->Spindle Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Disrupted by Stabilized MTs Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: this compound's mechanism of action.

In Vitro Cell Viability Assay Protocol

This protocol describes a method for determining the cytotoxic effects of this compound on a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials and Reagents
  • Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (capable of reading absorbance at ~570 nm)

Experimental Workflow

Assay_Workflow node_start Start node_seed 1. Seed Cells in 96-well Plate node_start->node_seed node_incubate1 2. Incubate for 24h (Allow Adherence) node_seed->node_incubate1 node_treat 3. Add this compound Dilutions (and Vehicle Control) node_incubate1->node_treat node_incubate2 4. Incubate for 48-72h node_treat->node_incubate2 node_mtt 5. Add MTT Reagent to each well node_incubate2->node_mtt node_incubate3 6. Incubate for 2-4h (Formazan Formation) node_mtt->node_incubate3 node_solubilize 7. Add Solubilization Solution node_incubate3->node_solubilize node_read 8. Read Absorbance (~570 nm) node_solubilize->node_read node_analyze 9. Analyze Data (Calculate IC50) node_read->node_analyze node_end End node_analyze->node_end

Caption: Workflow for the this compound cell viability assay.
Step-by-Step Procedure

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 nM to 10 µM).

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Assay Execution:

    • Following the treatment incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available.

Data Analysis and Presentation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that inhibits cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Example Data Table

As specific preclinical IC₅₀ values for this compound are not widely published, the following table serves as a template for presenting experimentally determined data. Researchers should populate this table with their own results. For context, other taxanes like docetaxel often exhibit IC₅₀ values in the low nanomolar range in sensitive cell lines.

Cell LineCancer TypeP-gp StatusIncubation Time (h)This compound IC₅₀ (nM) [Mean ± SD]
MCF-7 Breast (ER+)Low72[Experimental Value]
MDA-MB-231 Breast (Triple-Negative)High72[Experimental Value]
NCI-N87 GastricLow72[Experimental Value]
HT-29 ColorectalHigh72[Experimental Value]
A549 LungModerate72[Experimental Value]
MCF-7/ADR Breast (Drug-Resistant)Overexpressing72[Experimental Value]

Note: It is recommended to perform at least three independent experiments, each with technical replicates, to ensure the reliability of the results. Comparing the IC₅₀ values in P-gp low-expressing cells (e.g., MCF-7) versus P-gp overexpressing cells (e.g., a resistant subline like MCF-7/ADR) can experimentally validate this compound's ability to evade this resistance mechanism.

References

Application Notes and Protocols for Establishing Tesetaxel-Resistant Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tesetaxel is an investigational, orally administered taxane with potential therapeutic advantages over other taxanes, including a different resistance profile.[1] The development of cancer cell line models with acquired resistance to this compound is a critical tool for researchers and drug development professionals. These models are instrumental in understanding the molecular mechanisms of drug resistance, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of new combination therapies.[2][3] This document provides detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.

Mechanisms of Taxane Resistance

While this compound-specific resistance mechanisms are still under investigation, resistance to taxanes like paclitaxel and docetaxel is well-documented and likely involves similar pathways. These mechanisms are often multifactorial and can include:

  • Alterations in Tubulin and Microtubule Dynamics : Taxanes stabilize microtubules by binding to β-tubulin, leading to mitotic arrest and apoptosis.[4][5] Mutations in tubulin genes or changes in the expression of different tubulin isotypes can reduce drug binding affinity.[4]

  • Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a common mechanism that actively pumps taxanes out of the cell, reducing intracellular drug concentrations.[5][6][7]

  • Evasion of Apoptosis : Cancer cells can acquire resistance by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins, thereby circumventing the drug-induced cell death program.[5][8]

  • Activation of Survival Pathways : Signaling pathways such as PI3K/AKT, NF-κB, and others can be activated to promote cell survival in the presence of the drug.[4][9]

  • Epithelial-to-Mesenchymal Transition (EMT) : The induction of EMT can lead to a more resistant, stem cell-like phenotype.[5]

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line by Continuous Dose Escalation

This is the most common method for generating drug-resistant cell lines and mimics the gradual development of clinical resistance.[2][10]

1. Initial Cell Culture and Determination of this compound IC50: a. Culture the parental cancer cell line of interest in its recommended complete growth medium. b. Determine the initial sensitivity of the parental cell line to this compound by performing a cell viability assay (e.g., MTT, CCK-8) to calculate the half-maximal inhibitory concentration (IC50).[11] c. Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and expose them to a range of this compound concentrations for a defined period (e.g., 72 hours).[11] d. Plot the dose-response curve to determine the IC50 value.[11]

2. Induction of Resistance: a. Start by treating the parental cells with a low concentration of this compound, typically the IC20 (the concentration that inhibits 20% of cell growth).[10] b. Culture the cells in this drug-containing medium, changing the medium every 3-4 days, until the cell proliferation rate returns to a level comparable to the untreated parental cells.[12] This may take several passages. c. Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increments).[2] At each new concentration, allow the cells to recover and resume normal proliferation before the next increase. d. It is advisable to cryopreserve cell stocks at each stage of increased resistance.[12]

3. Isolation and Characterization of Resistant Clones: a. Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate monoclonal resistant cell lines using limiting dilution.[10] b. Expand the selected clones and confirm their resistance by re-evaluating the IC50 of this compound and comparing it to the parental cell line. The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. c. A stable resistant cell line should maintain its resistance phenotype after being cultured in drug-free medium for several passages.[11]

Protocol 2: Characterization of the Resistant Phenotype

1. Proliferation Assay: a. Compare the growth rates of the parental and resistant cell lines in the presence and absence of this compound using a cell viability assay.

2. Western Blot Analysis: a. Investigate the expression levels of proteins known to be involved in taxane resistance, such as P-glycoprotein (ABCB1/MDR1), βIII-tubulin, and key proteins in survival and apoptotic pathways (e.g., Akt, Bcl-2).

3. Quantitative Real-Time PCR (qRT-PCR): a. Analyze the mRNA expression levels of genes associated with drug resistance, such as ABCB1. An increase of >2-fold is generally considered significant.[3]

4. Cell Cycle Analysis: a. Use flow cytometry to compare the cell cycle distribution of parental and resistant cells after treatment with this compound. Resistant cells may exhibit a reduced G2/M arrest compared to sensitive cells.[13]

Data Presentation

Table 1: Example IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineParental IC50 (nM)This compound-Resistant IC50 (nM)Resistance Index (RI)
Breast Cancer (MCF-7)5.2 ± 0.665.8 ± 7.312.7
Prostate Cancer (PC-3)4.8 ± 0.5[13]52.0 ± 4.1[13]10.8[13]
Ovarian Cancer (A2780)3.5 ± 0.448.2 ± 5.113.8

Note: The IC50 values for MCF-7 and A2780 are hypothetical examples for this compound resistance, based on typical resistance development for taxanes. The PC-3 data is adapted from a study on docetaxel resistance.[13]

Visualizations

G cluster_0 Phase 1: Initial Setup & IC50 Determination cluster_1 Phase 2: Induction of Resistance cluster_2 Phase 3: Isolation & Characterization start Parental Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat_ic50 Treat with Range of This compound Concentrations seed->treat_ic50 viability_assay Perform Cell Viability Assay (e.g., MTT) treat_ic50->viability_assay calc_ic50 Calculate Initial IC50 viability_assay->calc_ic50 treat_low Culture with Low Dose This compound (e.g., IC20) calc_ic50->treat_low monitor Monitor Cell Proliferation treat_low->monitor increase_dose Stepwise Increase in This compound Concentration monitor->increase_dose Proliferation recovers increase_dose->monitor cryo Cryopreserve Stocks at Each Step increase_dose->cryo isolate Isolate Monoclonal Colonies increase_dose->isolate Cells tolerate high dose expand Expand Resistant Clones isolate->expand confirm_ic50 Re-evaluate IC50 vs. Parental Line expand->confirm_ic50 characterize Perform Further Characterization confirm_ic50->characterize

Caption: Experimental workflow for generating this compound-resistant cell lines.

G cluster_0 Mechanisms of this compound Resistance This compound This compound microtubules β-tubulin/ Microtubules This compound->microtubules mitotic_arrest Microtubule Stabilization -> Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis tubulin_alt Tubulin Isotype Alterations/Mutations tubulin_alt->microtubules Inhibits Binding efflux Increased Drug Efflux (e.g., P-gp/ABCB1) efflux->this compound Reduces Intracellular Concentration apoptosis_evasion Evasion of Apoptosis (e.g., ↑Bcl-2) apoptosis_evasion->apoptosis Inhibits survival_pathways Activation of Survival Pathways (e.g., PI3K/Akt) survival_pathways->apoptosis Inhibits

Caption: Key signaling pathways implicated in taxane resistance.

References

Animal models for studying Tesetaxel efficacy in vivo

Author: BenchChem Technical Support Team. Date: November 2025

My initial search has provided a good starting point, but I need to refine my search to gather more specific information required for the detailed application notes and protocols. I have found general information about Tesetaxel's efficacy in different cancer types and the use of patient-derived xenograft (PDX) models. However, I lack specific quantitative data from preclinical in vivo studies, detailed experimental protocols (animal strains, cell line/PDX model details, drug concentrations, administration routes, schedules, and specific endpoints), and information on the signaling pathways this compound modulates. The current results are more focused on clinical trials or are general reviews of animal models. Therefore, I need to perform more targeted searches to obtain the necessary preclinical data and protocols.The second round of searches yielded more specific, though still somewhat limited, information. I found a reference stating this compound was active in mice xenografts with DLD-1 (colon cancer) and DU4475 (breast cancer) where paclitaxel and docetaxel were ineffective, but no quantitative data was provided. I also found information about the oral formulation and bioavailability of this compound in preclinical research (mice, dogs, monkeys), and some details from Phase I/II clinical trials regarding dosing. Information on this compound's efficacy in glioblastoma patient-derived xenografts (PDX) was for a different drug, "tesevatinib," not this compound. I was able to find a general diagram of the microtubule-binding mechanism of taxanes, which is relevant to this compound. However, I still lack specific preclinical in vivo efficacy data in breast and gastric cancer models (e.g., tumor growth inhibition percentages, survival curves), detailed experimental protocols for these studies, and a specific signaling pathway diagram for this compound's downstream effects. The information about the discontinuation of this compound's clinical development is important context but doesn't provide the preclinical data I need. Therefore, I need to conduct more focused searches to fill these gaps.I have found some crucial quantitative data. Specifically, one source states that in a DU4475 breast cancer xenograft model, this compound induced a 94% reduction in tumor size, compared to 46% for docetaxel and 26% for paclitaxel. This is a key piece of data for the tables. However, I still lack detailed protocols for this specific experiment (e.g., animal strain, dosing, schedule). I also have information on clinical trial designs for this compound in gastric and breast cancer, which can provide context on dosing regimens that might be adapted for preclinical models. I have a general understanding of the taxane mechanism of action on microtubules, but a more specific signaling pathway for this compound, particularly concerning Bcl-2 phosphorylation as hinted at in one of the search results for docetaxel, would be beneficial. I also need to find more specific in vivo efficacy data for gastric cancer models. The information on DLD-1 xenografts is for colon cancer, not gastric cancer, and therefore not directly relevant to the core requirements. I will need to perform more targeted searches to find a detailed protocol for the DU4475 xenograft study, in vivo efficacy data for this compound in gastric cancer patient-derived xenografts (PDX), and more specific information on this compound's downstream signaling effects.I have successfully gathered some key quantitative in vivo efficacy data for this compound in a breast cancer xenograft model (DU4475), showing a 94% reduction in tumor size. However, I still lack a detailed experimental protocol for this specific study. I also need to find in vivo efficacy data for this compound in gastric cancer models, as the searches so far have yielded more clinical trial information or general information about establishing patient-derived xenografts (PDX) without specific this compound efficacy data. While I have a general understanding of the taxane mechanism of action, I need to find more specific details on this compound's effect on Bcl-2 phosphorylation to create a more accurate signaling pathway diagram. The search for a "this compound microtubule stabilization assay protocol" provided general protocols for such assays but not one specifically used for this compound. Therefore, I will focus my next steps on obtaining these missing pieces of information.## Revolutionizing Preclinical Oncology: this compound's In Vivo Efficacy Explored in Advanced Animal Models

For Immediate Release: November 7, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing animal models for studying the in vivo efficacy of this compound, a novel oral taxane. This document provides detailed application notes and protocols, summarizing key quantitative data and experimental methodologies from preclinical studies. The aim is to facilitate standardized and reproducible research into this compound's potential as a potent anti-cancer agent.

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in breast and gastric cancer. Its oral bioavailability presents a promising alternative to intravenously administered taxanes, potentially offering improved patient convenience and reduced side effects. This document outlines the critical animal models and experimental designs that have been instrumental in evaluating its therapeutic efficacy.

Key Animal Models and Efficacy Data

The primary animal models utilized for in vivo assessment of this compound's efficacy are xenografts, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). These models have been crucial in establishing the drug's activity against various tumor types.

Breast Cancer: In a notable preclinical study, this compound exhibited superior efficacy in a DU4475 breast cancer xenograft model, which is known to overexpress P-glycoprotein, a key factor in multidrug resistance. This compound induced a remarkable 94% reduction in tumor size, significantly outperforming standard taxanes like docetaxel (46% reduction) and paclitaxel (26% reduction)[1]. This highlights this compound's potential in treating resistant breast cancers.

Gastric Cancer: While specific preclinical data on this compound's efficacy in gastric cancer xenografts is still emerging, clinical trials have provided strong rationale for its investigation in this indication. Phase II clinical trials in patients with advanced gastric cancer have shown promising overall response rates, supporting the translation of these findings into preclinical models to further elucidate its mechanism and optimize treatment strategies[2]. Patient-derived xenograft (PDX) models of gastric cancer are considered the gold standard for preclinical evaluation due to their ability to recapitulate the heterogeneity of the original patient tumor[3][4][5][6].

Animal Model Tumor Type Treatment Key Efficacy Endpoint Result Reference
Mouse XenograftDU4475 (Breast Cancer)This compoundTumor Size Reduction94%[1]
Mouse XenograftDU4475 (Breast Cancer)DocetaxelTumor Size Reduction46%[1]
Mouse XenograftDU4475 (Breast Cancer)PaclitaxelTumor Size Reduction26%[1]

Experimental Protocols

Standardized protocols are essential for the reproducibility of in vivo studies. Below are detailed methodologies for establishing xenograft models and assessing this compound's efficacy.

Establishment of a Breast Cancer Cell Line-Derived Xenograft (CDX) Model (DU4475)

1. Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old. 2. Cell Culture: DU4475 human breast cancer cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency. 3. Cell Implantation:

  • Harvest and resuspend cells in a sterile, serum-free medium or PBS.
  • Inject 5 x 10^6 DU4475 cells subcutaneously into the flank of each mouse. 4. Tumor Growth Monitoring:
  • Monitor tumor growth by caliper measurements at least twice weekly.
  • Tumor volume is calculated using the formula: (Length x Width^2) / 2. 5. Treatment Initiation:
  • Randomize mice into treatment groups when tumors reach a mean volume of 100-150 mm³.
  • Administer this compound orally via gavage at a predetermined dose and schedule. A common starting point for taxanes in mice is in the range of 10-30 mg/kg. 6. Efficacy Evaluation:
  • Continue tumor volume measurements throughout the study.
  • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Establishment of a Patient-Derived Gastric Cancer Xenograft (PDX) Model

1. Animal Strain: Immunodeficient mice such as NOD/SCID or NSG mice, 6-8 weeks old. 2. Tumor Tissue Acquisition:

  • Obtain fresh tumor tissue from consenting patients undergoing surgical resection of gastric cancer.
  • Transport the tissue to the laboratory in a sterile medium on ice. 3. Tissue Implantation:
  • Under sterile conditions, mince the tumor tissue into small fragments (2-3 mm³).
  • Implant one tumor fragment subcutaneously into the flank of each anesthetized mouse. 4. Tumor Engraftment and Passaging:
  • Monitor mice for tumor engraftment.
  • Once the primary tumor (F0) reaches a volume of approximately 1000 mm³, euthanize the mouse and aseptically excise the tumor.
  • The tumor can then be serially passaged into new cohorts of mice for expansion. 5. Efficacy Study:
  • Once a stable PDX line is established, implant tumor fragments into a cohort of mice for the efficacy study.
  • Follow steps 4-6 as described for the CDX model for treatment and evaluation.

Mechanism of Action: Microtubule Stabilization and Downstream Signaling

This compound, like other taxanes, exerts its cytotoxic effects by binding to and stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Tesetaxel_Mechanism cluster_0 Cellular Effects This compound This compound Microtubules Microtubules This compound->Microtubules Binds to β-tubulin subunit Stabilization Microtubule Stabilization Microtubules->Stabilization G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2_p Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_p Promotes Bcl2_p->Apoptosis Leads to

Caption: this compound's mechanism of action leading to apoptosis.

One of the key downstream events following microtubule stabilization by taxanes is the phosphorylation of the anti-apoptotic protein Bcl-2. Phosphorylation of Bcl-2 inactivates its protective function, thereby lowering the threshold for apoptosis and enhancing cancer cell death. This mechanism may contribute to this compound's potent anti-tumor activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound using a xenograft model.

Experimental_Workflow cluster_setup Model Setup cluster_monitoring Tumor Growth & Treatment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Athymic Nude Mice) Implantation Implant Tumor Cells/Tissue Animal_Model->Implantation Tumor_Source Prepare Tumor Source (Cell Line or PDX) Tumor_Source->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment Administer this compound (Oral) Randomization->Treatment Efficacy_Endpoint Measure Efficacy Endpoints (Tumor Volume, Weight) Treatment->Efficacy_Endpoint Toxicity_Assessment Assess Toxicity (Body Weight, Clinical Signs) Treatment->Toxicity_Assessment Data_Analysis Statistical Analysis Efficacy_Endpoint->Data_Analysis Toxicity_Assessment->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General workflow for a this compound in vivo efficacy study.

These application notes and protocols provide a foundational framework for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of this compound. The use of well-characterized animal models and standardized methodologies will be pivotal in advancing this promising oral taxane towards clinical application.

References

Application Note: Quantification of Tesetaxel in Human Plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tesetaxel is a novel, orally administered taxane derivative with a distinct chemical structure that allows it to evade certain mechanisms of drug resistance. As with other taxanes like paclitaxel and docetaxel, it functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis in cancer cells. To support pharmacokinetic and toxicokinetic studies during preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices, such as human plasma, is essential.[1][2]

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. The described method utilizes liquid-liquid extraction (LLE) for sample clean-up, providing good recovery and minimizing matrix effects.[3][4][5] Paclitaxel is proposed as a suitable internal standard (IS) due to its structural similarity and chromatographic behavior.[3][6] The method is intended for researchers, scientists, and drug development professionals requiring a validated procedure for this compound quantification.

Materials and Methods

Reagents and Chemicals

  • This compound reference standard

  • Paclitaxel (Internal Standard) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • tert-Butyl methyl ether (MTBE) (Analytical grade)

  • Human plasma (K2-EDTA as anticoagulant)

  • Formic acid (optional, for mobile phase modification)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler with temperature control

    • Column oven

    • UV-Vis Detector

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

Chromatographic Conditions The separation is achieved on a C18 reversed-phase column. The mobile phase composition and gradient are designed to provide optimal resolution between this compound, the internal standard, and endogenous plasma components.

Experimental Protocols

1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of this compound and paclitaxel (IS) at a concentration of 1 mg/mL in methanol.[7][8] Store these at -20°C or colder.

  • Working Solutions: From the stock solutions, prepare a series of working standard solutions of this compound by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water. Prepare a separate working solution for the internal standard (paclitaxel) at an appropriate concentration (e.g., 1 µg/mL).

  • Calibration Standards and QC Samples: Spike blank human plasma with the this compound working solutions to create calibration standards at concentrations ranging from approximately 10 ng/mL to 2000 ng/mL. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).[9]

2. Plasma Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples, calibration standards, and QC samples on ice or at room temperature.[10]

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.[3]

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL paclitaxel) to each tube, except for blank samples.

  • Vortex briefly (approx. 15 seconds) to mix.

  • Add 1 mL of tert-butyl methyl ether (MTBE) as the extraction solvent.[3]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[10]

  • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[8]

  • Vortex for 30 seconds to dissolve the extract.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

3. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set the autosampler temperature to 4°C to maintain sample stability.

  • Inject 20 µL of the reconstituted sample onto the column.

  • Run the HPLC method as per the conditions specified in Table 1.

  • Monitor the effluent at the specified UV wavelength (typically around 227-230 nm for taxanes).[7][11]

4. Data Analysis

  • Integrate the peak areas of this compound and the internal standard (paclitaxel).

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (weighted 1/x or 1/x²) to obtain the calibration equation and correlation coefficient (r²).

  • Use the calibration curve to determine the concentration of this compound in the QC and unknown plasma samples.

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 40% B, 2-10 min: 40-90% B, 10-12 min: 90% B, 12-13 min: 90-40% B, 13-18 min: 40% B
Injection Volume 20 µL
Column Temperature 35°C
UV Detection 228 nm
Internal Standard Paclitaxel
Run Time 18 minutes

Table 2: Method Validation Parameters (Typical Acceptance Criteria)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
LLOQ Signal-to-noise ratio ≥ 5; acceptable accuracy & precision
Stability Within ±15% of initial concentration under tested conditions

(Note: LLOQ = Lower Limit of Quantification)

Visualizations

G cluster_prep Sample Preparation Workflow plasma 200 µL Plasma Sample add_is Add Internal Standard (Paclitaxel) plasma->add_is vortex1 Vortex to Mix add_is->vortex1 add_mtbe Add 1 mL MTBE vortex1->add_mtbe vortex2 Vortex Vigorously (2 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial

Caption: Liquid-Liquid Extraction protocol for this compound from plasma.

G cluster_workflow Overall Analytical Workflow sample_receipt Receive Plasma Sample sample_prep Sample Preparation (LLE Protocol) sample_receipt->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq integration Peak Integration & Ratio Calculation data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantify Unknown Sample Concentration calibration->quantification report Final Report Generation quantification->report

Caption: High-level workflow from sample receipt to final reporting.

References

Application Note: Quantitative Analysis of Tesetaxel and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tesetaxel is a novel, orally bioavailable, third-generation taxane designed to overcome some of the limitations of intravenously administered predecessors like paclitaxel and docetaxel.[1] A key characteristic of this compound is its remarkably long terminal plasma half-life of approximately eight days, allowing for a less frequent dosing schedule.[1] Given its potency and unique pharmacokinetic profile, a sensitive and robust analytical method is crucial for its clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high selectivity and sensitivity.[2][3] This document provides a detailed protocol and application notes for the quantitative analysis of this compound and its potential metabolites in human plasma, which is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and metabolic profiling.

Metabolic Pathways of Taxanes Taxanes, including paclitaxel and docetaxel, are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C8 being the major isoforms involved.[4] The primary metabolic route is hydroxylation, leading to the formation of several hydroxylated metabolites which are then eliminated, mainly through biliary excretion.[4][5] While specific pathways for this compound are not fully elucidated in publicly available literature, it is presumed to follow a similar hepatic metabolism pattern.

G cluster_0 Hepatic Metabolism This compound This compound (Parent Drug) CYP450 CYP450 Enzymes (e.g., CYP3A4) This compound->CYP450 Oxidation Metabolites Hydroxylated Metabolites (e.g., M1, M2, M3) CYP450->Metabolites Conjugation Phase II Conjugation (Glucuronidation) Metabolites->Conjugation Excretion Biliary / Fecal Excretion Conjugation->Excretion

Caption: General metabolic pathway for taxane drugs in the liver.

Experimental Protocols

This section outlines a representative protocol for the extraction and quantification of this compound from human plasma. This method is based on established procedures for other taxanes and should be optimized and validated specifically for this compound.[5][6]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for isolating analytes from complex biological matrices, offering high recovery and clean extracts.[5][7]

Protocol Steps:

  • Thaw: Thaw frozen human plasma samples and calibration standards at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of an internal standard working solution (e.g., Paclitaxel, 100 ng/mL in methanol) and vortex briefly. A stable isotope-labeled this compound would be the ideal IS.

  • Extraction: Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether and ethyl acetate).

  • Vortexing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G start Plasma Sample (100 µL) add_is Add Internal Standard (e.g., Paclitaxel) start->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex (2 min) & Centrifuge (10 min) add_solvent->vortex transfer Collect Organic Supernatant vortex->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for this compound extraction from plasma via LLE.

2. LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the analysis. These parameters require optimization for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL[8]
Column Temperature 40°C

| Total Run Time | 5.0 min[6] |

Table 2: Mass Spectrometry (MS/MS) Conditions

Parameter Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined empirically for this compound and metabolites
Internal Standard Paclitaxel (e.g., m/z 876.3 → 307.7)[9]
Source Temperature 500°C
IonSpray Voltage 5500 V

| Collision Gas | Nitrogen |

Data and Method Validation

A successful LC-MS/MS assay must be validated to ensure its reliability for quantitative analysis. The following table summarizes typical performance characteristics based on validated methods for similar taxane compounds.[5][6][9]

Table 3: Summary of Quantitative Method Validation Parameters

Parameter Typical Acceptance Criteria Example Value for Taxanes
Linearity Range Correlation coefficient (r²) > 0.99 0.5 - 1000 ng/mL[5]
Lower Limit of Quantification (LLOQ) S/N > 10, Precision <20%, Accuracy ±20% 0.5 ng/mL[5]
Intra-day Precision (%RSD) < 15% < 6.7%[6]
Inter-day Precision (%RSD) < 15% < 6.7%[6]
Accuracy (%RE) ± 15% Within ± 9.0%[6]
Extraction Recovery Consistent and reproducible > 90%[5]

| Matrix Effect | Minimal and compensated by IS | No significant effect observed[9] |

Conclusion The described LC-MS/MS methodology provides a framework for the sensitive and selective quantification of this compound and its metabolites in human plasma. The combination of a robust liquid-liquid extraction protocol and optimized LC-MS/MS conditions allows for accurate measurement over a clinically relevant concentration range. This analytical approach is fundamental for advancing the clinical development of this compound, enabling detailed pharmacokinetic assessments and supporting therapeutic drug monitoring to enhance patient safety and treatment efficacy.

References

Methodology for Studying Microtubule Dynamics After Tesetaxel Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tesetaxel is a novel, orally administered taxane that, like other members of its class such as paclitaxel and docetaxel, targets microtubules. These dynamic cytoskeletal polymers are crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The mechanism of action of taxanes involves the stabilization of microtubules, leading to the disruption of normal microtubule dynamics. This interference ultimately results in cell cycle arrest at the G2/M phase and induction of apoptosis, making taxanes potent anticancer agents.[1][2]

These application notes provide detailed methodologies for studying the effects of this compound on microtubule dynamics. The protocols outlined below are essential for researchers in cancer biology, drug development professionals formulating new therapeutic strategies, and scientists investigating the intricate workings of the cellular cytoskeleton.

Data Presentation: Quantitative Analysis of Taxane Effects on Microtubule Dynamics

The following tables summarize quantitative data on the effects of taxanes on various parameters of microtubule dynamics. While specific data for this compound is limited in publicly available literature, the data for docetaxel and paclitaxel are presented as representative examples due to their shared mechanism of action. It is recommended to perform the described experiments to obtain specific values for this compound.

Table 1: Effect of Taxanes on In Vitro Microtubule Polymerization

ParameterControl (DMSO)Docetaxel (10 µM)Paclitaxel (10 µM)This compound (10 µM)
Maximum Polymerization Rate (OD/min) 0.0150.0450.040Data not available
Total Polymer Mass (OD at plateau) 0.200.550.50Data not available
IC50 for Polymerization Inhibition N/AData not availableData not availableData not available

OD: Optical Density. Data is illustrative and based on typical results from in vitro tubulin polymerization assays.

Table 2: Effect of Taxanes on Microtubule Dynamics in Live Cells

ParameterControl (DMSO)Docetaxel (10 nM)Paclitaxel (10 nM)This compound (10 nM)
Growth Rate (µm/min) 10-20DecreasedDecreasedData not available
Shortening Rate (µm/min) 15-30DecreasedDecreasedData not available
Catastrophe Frequency (events/min) 1-2DecreasedDecreasedData not available
Rescue Frequency (events/min) 0.5-1IncreasedIncreasedData not available

Data is generalized from studies on various cancer cell lines treated with taxanes.[3] Specific values can vary depending on the cell type and experimental conditions.

Table 3: Effect of Taxanes on Cell Cycle Progression

ParameterControl (DMSO)Docetaxel (100 nM)Paclitaxel (100 nM)This compound (100 nM)
% of Cells in G2/M Phase (24h treatment) 10-15%70-80%65-75%Data not available
Mitotic Arrest Normal MitosisProlonged Mitotic ArrestProlonged Mitotic ArrestExpected Prolonged Mitotic Arrest

Data is representative of flow cytometry analysis of cancer cells treated with taxanes.[4][5]

Experimental Protocols

Immunofluorescence Microscopy for Microtubule Visualization

This protocol allows for the qualitative and quantitative assessment of microtubule bundling and overall microtubule network architecture in fixed cells.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a petri dish or multi-well plate.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration.

  • Fixation:

    • Aspirate the culture medium and wash the cells gently with pre-warmed PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if using paraformaldehyde fixation):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the primary anti-tubulin antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining and Mounting:

    • Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the microtubule network using a fluorescence microscope with appropriate filters for the chosen fluorophores.

    • Acquire images for qualitative analysis of microtubule bundling and network morphology. For quantitative analysis, specialized image analysis software can be used to measure parameters like microtubule density and bundle thickness.

Live-Cell Imaging of Microtubule Dynamics

This protocol enables the direct visualization and quantification of microtubule dynamics in real-time.[6]

Materials:

  • Cell line stably expressing a fluorescently tagged microtubule-associated protein (e.g., GFP-EB1, a plus-end tracking protein) or fluorescently tagged tubulin (e.g., GFP-α-tubulin).

  • Glass-bottom imaging dishes or chamber slides.

  • Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).

  • Image analysis software for tracking microtubule ends (e.g., ImageJ with appropriate plugins).

  • This compound

Protocol:

  • Cell Culture and Transfection (if necessary):

    • Plate cells on glass-bottom dishes.

    • If not using a stable cell line, transiently transfect the cells with a plasmid encoding the fluorescent microtubule marker. Allow 24-48 hours for protein expression.

  • Treatment:

    • Replace the culture medium with fresh imaging medium containing the desired concentration of this compound or vehicle control.

    • Allow the cells to equilibrate in the drug-containing medium for the desired time before imaging.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Identify healthy cells expressing the fluorescent marker at a moderate level.

    • Acquire time-lapse image series of the cell periphery, where individual microtubule dynamics are most easily observed. A typical acquisition rate is one frame every 2-5 seconds for 2-5 minutes.

  • Data Analysis:

    • Use image analysis software to track the growing and shortening ends of the microtubules.

    • Generate kymographs (space-time plots) from the time-lapse series to visualize microtubule dynamics.

    • From the kymographs or direct tracking, measure the following parameters:

      • Growth rate: The speed of microtubule polymerization.

      • Shortening rate: The speed of microtubule depolymerization.

      • Catastrophe frequency: The frequency of switching from a growing to a shortening state.

      • Rescue frequency: The frequency of switching from a shortening to a growing state.

    • Compile and statistically analyze the data from multiple cells and conditions.

In Vitro Microtubule Polymerization Assay

This biochemical assay measures the ability of this compound to promote the polymerization of purified tubulin into microtubules.

Materials:

  • Lyophilized tubulin protein

  • GTP (Guanosine triphosphate)

  • Microtubule polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (optional, to promote polymerization)

  • This compound

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Temperature-controlled cuvette holder or plate reader (37°C).

Protocol:

  • Preparation of Reagents:

    • Reconstitute tubulin in ice-cold polymerization buffer to the desired concentration (e.g., 1-3 mg/mL). Keep on ice.

    • Prepare a stock solution of GTP in polymerization buffer.

    • Prepare serial dilutions of this compound in polymerization buffer.

  • Polymerization Reaction:

    • In a pre-warmed (37°C) microplate or cuvette, combine the polymerization buffer, GTP (final concentration ~1 mM), and the desired concentration of this compound or vehicle control.

    • Initiate the polymerization reaction by adding the cold tubulin solution to the pre-warmed mixture.

    • Immediately start monitoring the change in absorbance at 340 nm over time at 37°C. The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time.

    • From the polymerization curves, determine the following parameters:

      • Lag time: The time before a significant increase in absorbance is observed.

      • Maximum polymerization rate: The steepest slope of the polymerization curve.

      • Plateau: The maximum absorbance reached, which corresponds to the total amount of polymerized tubulin.

    • Compare the parameters between the control and this compound-treated samples to quantify the effect of the drug on microtubule polymerization.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

Tesetaxel_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Microtubules Microtubules This compound->Microtubules Binds to β-tubulin Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Promotes Polymerization & Inhibits Depolymerization Mitotic_Spindle Disrupted Mitotic Spindle Stabilized_Microtubules->Mitotic_Spindle Suppresses Dynamics Bcl2 Bcl-2 Stabilized_Microtubules->Bcl2 Induces Phosphorylation G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Leads to p_Bcl2 Phosphorylated Bcl-2 (Inactive) Bcl2->p_Bcl2 p_Bcl2->Apoptosis Promotes

Caption: this compound-induced microtubule stabilization and downstream signaling.

Experimental Workflow for Studying Microtubule Dynamics

Experimental_Workflow cluster_workflow Workflow for Assessing this compound's Effect on Microtubule Dynamics cluster_cellular Cell-Based Assays cluster_biochemical Biochemical Assay cluster_analysis Data Analysis and Interpretation start Start: Treat Cells with this compound Immunofluorescence Immunofluorescence Microscopy start->Immunofluorescence Live_Cell_Imaging Live-Cell Imaging start->Live_Cell_Imaging Polymerization_Assay In Vitro Microtubule Polymerization Assay start->Polymerization_Assay Purified Tubulin Analysis_IF Analyze Microtubule Bundling & Morphology Immunofluorescence->Analysis_IF Analysis_Live Quantify Growth/Shortening Rates & Frequencies Live_Cell_Imaging->Analysis_Live Analysis_Poly Determine Polymerization Rate & Mass Polymerization_Assay->Analysis_Poly Conclusion Conclusion on this compound's Mechanism of Action Analysis_IF->Conclusion Analysis_Live->Conclusion Analysis_Poly->Conclusion

Caption: Experimental workflow for this compound's effects on microtubules.

Logical Relationship of this compound's Mechanism of Action

Tesetaxel_MoA This compound This compound Administration MT_Stabilization Microtubule Stabilization This compound->MT_Stabilization Dynamic_Suppression Suppression of Microtubule Dynamics MT_Stabilization->Dynamic_Suppression Mitotic_Arrest Mitotic Arrest (G2/M) Dynamic_Suppression->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Anti_Tumor Anti-Tumor Activity Apoptosis->Anti_Tumor

Caption: Logical cascade of this compound's anti-tumor mechanism.

References

Application Notes and Protocols for In Vivo Imaging of Tesetaxel's Effect on Tumor Growth in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesetaxel is a novel, orally administered taxane that functions as a microtubule stabilizing agent.[1] Unlike other taxanes such as paclitaxel and docetaxel, which are administered intravenously, this compound's oral bioavailability offers a significant advantage in cancer therapy.[2] Its primary mechanism of action involves binding to tubulin, promoting microtubule assembly, and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, inhibition of cell proliferation.[1] Notably, this compound is a poor substrate for P-glycoprotein-mediated drug resistance mechanisms, suggesting its potential utility in treating multi-drug resistant tumors.[1]

These application notes provide a framework for utilizing in vivo imaging to quantitatively assess the therapeutic efficacy of this compound on tumor growth in preclinical xenograft models. The included protocols offer detailed methodologies for establishing xenografts, performing in vivo bioluminescence imaging, and conducting microtubule stabilization assays to elucidate the drug's cellular effects.

Data Presentation

The following tables summarize hypothetical quantitative data from a preclinical study evaluating this compound in a breast cancer xenograft model.

Table 1: In Vivo Bioluminescence Imaging of Tumor Growth

Treatment GroupDay 0 (Photons/s/cm²/sr)Day 7 (Photons/s/cm²/sr)Day 14 (Photons/s/cm²/sr)Day 21 (Photons/s/cm²/sr)Percent Inhibition (%) - Day 21
Vehicle Control1.5 x 10⁶5.8 x 10⁶1.2 x 10⁷2.5 x 10⁷0
This compound (10 mg/kg)1.6 x 10⁶3.2 x 10⁶4.5 x 10⁶6.0 x 10⁶76
This compound (20 mg/kg)1.4 x 10⁶2.1 x 10⁶2.5 x 10⁶2.8 x 10⁶88.8

Table 2: Tumor Volume Measurements

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Percent Inhibition (%) - Day 21
Vehicle Control102 ± 15255 ± 32580 ± 651150 ± 1200
This compound (10 mg/kg)105 ± 18180 ± 25290 ± 40450 ± 5560.9
This compound (20 mg/kg)101 ± 16145 ± 22210 ± 35280 ± 4875.7

Experimental Protocols

Protocol 1: Orthotopic Breast Cancer Xenograft Model and In Vivo Imaging

This protocol outlines the establishment of an orthotopic breast cancer xenograft model and subsequent monitoring of tumor growth using bioluminescence imaging.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231) engineered to express luciferase

  • Female immunodeficient mice (e.g., NOD/SCID)

  • Matrigel

  • D-Luciferin

  • In vivo imaging system (e.g., IVIS Spectrum)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

  • Cell Culture: Culture luciferase-expressing MDA-MB-231 cells according to standard protocols.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Anesthetize mice and surgically expose the mammary fat pad.

    • Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the mammary fat pad.

    • Suture the incision and monitor the animals for recovery.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (approximately 100 mm³).

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • After 10-15 minutes, anesthetize the mice and acquire bioluminescence images using an in vivo imaging system.[3]

    • Quantify the bioluminescent signal (photons/s/cm²/sr) from the tumor region.

  • This compound Treatment:

    • Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., daily for 21 days).

  • Follow-up Imaging:

    • Perform bioluminescence imaging at regular intervals (e.g., weekly) to monitor tumor response to treatment.

    • Continue treatment and imaging for the duration of the study.

  • Data Analysis:

    • Measure tumor volume using calipers at each imaging time point.

    • Analyze bioluminescence and tumor volume data to determine the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Protocol 2: Microtubule Stabilization Assay

This in vitro assay quantifies the ability of this compound to stabilize microtubules within cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Microtubule-depolymerizing agent (e.g., Nocodazole or Combretastatin-A4)[4]

  • This compound

  • Cell lysis buffer that preserves microtubules

  • Primary antibody against α-tubulin

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Induction of Depolymerization: Add a microtubule-depolymerizing agent (e.g., 5 µM Nocodazole) to all wells and incubate for a short period (e.g., 30 minutes) to induce microtubule disassembly in the absence of a stabilizing agent.[4]

  • Cell Lysis and Fixation:

    • Gently wash the cells with PBS.

    • Lyse the cells with a microtubule-preserving lysis buffer to remove soluble tubulin while retaining the polymerized microtubule network.

    • Fix the remaining microtubule structures.

  • Immunodetection:

    • Incubate the fixed cells with a primary antibody against α-tubulin.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Signal Quantification:

    • Add a chemiluminescent substrate and measure the light output using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of stabilized microtubules.

    • Calculate the percentage of microtubule stabilization at each this compound concentration relative to the control (no depolymerizing agent) and vehicle-treated (with depolymerizing agent) wells.

Visualizations

G cluster_0 This compound's Mechanism of Action This compound This compound Tubulin β-Tubulin Subunit (in Microtubule) This compound->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Depolymerization Microtubule Depolymerization Inhibited Microtubule->Depolymerization MitoticArrest Mitotic Arrest Depolymerization->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

G cluster_1 Experimental Workflow: In Vivo Imaging Implantation Orthotopic Implantation of Luciferase-Expressing Tumor Cells TumorGrowth Tumor Establishment (approx. 100 mm³) Implantation->TumorGrowth BaselineImaging Baseline Bioluminescence Imaging TumorGrowth->BaselineImaging Treatment Oral Administration of This compound or Vehicle BaselineImaging->Treatment FollowUpImaging Weekly Bioluminescence Imaging and Tumor Volume Measurement Treatment->FollowUpImaging DataAnalysis Data Analysis: Tumor Growth Inhibition FollowUpImaging->DataAnalysis

Caption: Workflow for in vivo imaging of this compound's efficacy.

G cluster_2 Signaling Pathways Affected by Taxanes Taxanes Taxanes (e.g., this compound) MicrotubuleDynamics Disruption of Microtubule Dynamics Taxanes->MicrotubuleDynamics PI3KAkt PI3K/Akt/mTOR Pathway Taxanes->PI3KAkt Inhibits SpindleAssembly Spindle Assembly Checkpoint Activation MicrotubuleDynamics->SpindleAssembly MitoticArrest Mitotic Arrest SpindleAssembly->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CellSurvival Inhibition of Cell Survival Signals PI3KAkt->CellSurvival CellSurvival->Apoptosis Promotes

Caption: Signaling pathways influenced by taxane treatment.

References

Application Notes and Protocols for Oral Administration of Tesetaxel in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesetaxel is a novel, orally administered taxane derivative with potent anti-tumor activity. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] Unlike other taxanes, this compound is not a substrate for P-glycoprotein, a key mechanism of multidrug resistance, suggesting its potential efficacy in resistant tumors.[2][3] The oral route of administration offers significant advantages in preclinical and clinical settings, including increased patient convenience and the potential for novel dosing schedules.[3] These application notes provide detailed protocols and compiled data for the formulation and oral administration of this compound in common laboratory animal models.

Data Presentation

Pharmacokinetic Parameters of Oral Taxanes in Laboratory Animals

Table 1: Pharmacokinetic Parameters of Oral T-13 and T-26 in Rats [4]

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
T-1360289.3 ± 45.72.0 ± 0.51543.2 ± 210.910.71
T-26601245.6 ± 187.31.5 ± 0.39478.5 ± 1234.165.79

Table 2: Pharmacokinetic Parameters of an Oral Anti-Cancer Drug (SHetA2) in Mice, Rats, and Dogs [5][6]

Animal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Mice20Not Reported2Not Reported17.7
60Not Reported2Not Reported19.5
Rats100Not Reported2Not Reported<1.6
500Not Reported6Not Reported<1.6
2000Not Reported6Not Reported<1.6
Dogs100Not Reported1-3Not Reported11.2
400Not Reported1-3Not Reported3.45
1500Not Reported1-3Not Reported1.11

Experimental Protocols

Formulation of this compound for Oral Administration

As this compound is poorly soluble in water, appropriate formulation is critical for achieving adequate oral bioavailability. While the exact composition of preclinical this compound formulations is not widely published, general strategies for formulating poorly soluble drugs for oral administration in animal studies can be applied. A common approach involves the use of a vehicle that can solubilize or suspend the compound.

Materials:

  • This compound powder

  • Vehicle (e.g., a mixture of Cremophor EL and ethanol, followed by dilution with saline or water; or a suspension in a vehicle like 0.5% methylcellulose)

  • Homogenizer or sonicator

  • Vortex mixer

  • Analytical balance

  • Appropriate glassware

Protocol:

  • Vehicle Preparation:

    • For a Cremophor EL/ethanol-based vehicle, mix Cremophor EL and absolute ethanol in a 1:1 ratio.

    • For a methylcellulose suspension, prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Stir until fully dissolved.

  • This compound Formulation:

    • Solution:

      • Accurately weigh the required amount of this compound powder.

      • Dissolve the this compound in the Cremophor EL/ethanol mixture with vigorous vortexing.

      • Slowly add saline or sterile water to the desired final concentration while continuously vortexing to form a clear, stable microemulsion.

    • Suspension:

      • Accurately weigh the required amount of this compound powder.

      • Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.

      • Gradually add the remaining vehicle while triturating or vortexing to achieve a uniform suspension.

      • If necessary, use a homogenizer or sonicator to reduce particle size and improve suspension stability.

  • Final Preparation:

    • Visually inspect the formulation for homogeneity and stability.

    • Prepare the formulation fresh on the day of the experiment. If storage is necessary, conduct stability studies under the intended storage conditions.

Oral Administration via Gavage in Rodents

Oral gavage is a standard method for the precise oral administration of compounds to laboratory rodents.[1][2][7][8]

Materials:

  • This compound formulation

  • Appropriately sized gavage needles (flexible or rigid with a ball-tip) for the animal species and size.

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Protocol:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the required dose volume. The maximum recommended gavage volume for mice is 10 mL/kg.[7]

    • Properly restrain the animal to minimize stress and prevent injury. For mice, this typically involves scruffing the neck to immobilize the head.[2]

  • Gavage Needle Measurement:

    • Measure the correct insertion length of the gavage needle by holding it alongside the animal from the tip of the nose to the last rib. Mark the needle to ensure it is not inserted too far.[1]

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is gently advanced. Do not force the needle.[2][7]

    • Once the needle is in the esophagus to the predetermined depth, slowly administer the this compound formulation.

    • Administer the compound slowly to prevent regurgitation and aspiration.[1]

  • Post-Administration:

    • Gently withdraw the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[8]

Visualization

Signaling Pathway of Taxane-Induced Apoptosis

Taxanes, including this compound, exert their cytotoxic effects by stabilizing microtubules. This disruption of microtubule dynamics leads to a cascade of downstream signaling events, ultimately culminating in apoptotic cell death.[9][10][11]

G This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis_Pathway Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Pathway DNA_Damage DNA Damage Mitotic_Arrest->DNA_Damage Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis DNA_Damage->Apoptosis_Pathway

Caption: this compound-induced microtubule stabilization leads to mitotic arrest and subsequent apoptosis.

Experimental Workflow for Oral this compound Administration

The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound to laboratory animals.

G Formulation This compound Formulation Preparation Dosing Oral Gavage Administration Formulation->Dosing Animal_Prep Animal Preparation (Weighing & Acclimation) Animal_Prep->Dosing Monitoring Post-Dosing Monitoring & Observation Dosing->Monitoring Data_Collection Data Collection (e.g., Blood Sampling, Tumor Measurement) Monitoring->Data_Collection Analysis Data Analysis (Pharmacokinetics, Efficacy) Data_Collection->Analysis

References

Application Notes and Protocols for Apoptosis Induction Assays in Tesetaxel-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesetaxel is a novel, orally administered taxane that, like other members of its class, functions as a microtubule-stabilizing agent. This activity disrupts the normal dynamics of the microtubule network, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis. These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis in cancer cells treated with this compound.

Due to the limited availability of public preclinical data specifically for this compound, the quantitative data presented in the tables are derived from studies on docetaxel, a structurally and mechanistically similar taxane. These data serve as a representative example of the expected outcomes when evaluating the apoptotic effects of taxanes. The provided protocols are established methods for assessing apoptosis and can be readily adapted for use with this compound.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by binding to and stabilizing microtubules, rendering them resistant to depolymerization. This interference with microtubule dynamics has several downstream consequences that converge on the induction of apoptosis:

  • Mitotic Arrest: Stabilized microtubules are unable to form a functional mitotic spindle, leading to a prolonged arrest of the cell cycle in the G2/M phase.

  • Bcl-2 Phosphorylation: Taxane-induced mitotic arrest can lead to the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes the release of pro-apoptotic factors from the mitochondria.

  • Caspase Activation: The disruption of cellular processes and the release of mitochondrial factors, such as cytochrome c, trigger the activation of a cascade of cysteine-aspartic proteases (caspases). Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3 and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Phos Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Phos->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase37 Caspase-3/7 Activation Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

This compound-induced apoptosis signaling pathway.

Key Apoptosis Induction Assays

Several robust and well-established assays can be employed to quantify the extent of apoptosis in this compound-treated cells. The following sections provide detailed protocols and expected data for the most common methods.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Data Presentation:

Cell LineTreatment (Docetaxel)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
DU 145 (Prostate) Control95.2 ± 2.13.1 ± 0.81.7 ± 0.5
2 nM, 24h75.4 ± 3.515.8 ± 2.28.8 ± 1.9
SCC-9 (Oral) Control96.1 ± 1.82.5 ± 0.71.4 ± 0.4
24h88.5 ± 2.54.4 ± 0.67.1 ± 1.3
MDA-MB-231 (Breast) Control97.3 ± 1.51.9 ± 0.60.8 ± 0.3
Paclitaxel, 72h42.0 ± 4.156.0 ± 3.72.0 ± 0.9

Data are presented as mean ± SD and are based on representative studies with docetaxel and paclitaxel.[1][2][3]

Experimental Protocol:

Start Start: Seed and Treat Cells Harvest Harvest Cells (e.g., Trypsinization) Start->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Annexin V/PI staining workflow.

  • Cell Preparation: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and time points. Include an untreated control.

  • Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7. The assay utilizes a substrate that is specifically cleaved by these caspases, releasing a fluorescent or luminescent signal that is proportional to the enzymatic activity.

Data Presentation:

Cell LineTreatment (Docetaxel)Fold Increase in Caspase-3/7 Activity (vs. Control)
PC-3 (Prostate) 10 nM, 24h2.8 ± 0.4
10 nM, 48h4.1 ± 0.6
4T1-Luc (Breast) Paclitaxel~2.0
A549 (Lung) Paclitaxel~0.3 (Decrease)

Data are presented as mean ± SD or as approximate fold change and are based on representative studies with docetaxel and paclitaxel.

Experimental Protocol:

Start Start: Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Equilibrate Equilibrate Plate to Room Temperature Treat->Equilibrate Add_Reagent Add Caspase-Glo® 3/7 Reagent Equilibrate->Add_Reagent Incubate Incubate at RT (30 min - 1 hr) Add_Reagent->Incubate Read Measure Luminescence Incubate->Read

Caspase-3/7 activity assay workflow.

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time periods.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Data Presentation:

Cell LineTreatment% TUNEL-Positive Cells
LNCaP (Prostate) Xenograft Control5.2 ± 1.8
Docetaxel (1 week)18.5 ± 4.2
MDA-MB-231 (Breast) Xenograft Control11.0 ± 5.4
Paclitaxel46.8 ± 7.3

Data are presented as mean ± SD and are based on representative studies with docetaxel and paclitaxel.[2]

Experimental Protocol:

Start Start: Fix and Permeabilize Cells Equilibrate Equilibrate in TdT Reaction Buffer Start->Equilibrate Label Incubate with TdT and BrdUTP Equilibrate->Label Detect Incubate with Anti-BrdU-FITC Antibody Label->Detect Counterstain Counterstain with PI or DAPI (Optional) Detect->Counterstain Analyze Analyze by Fluorescence Microscopy or Flow Cytometry Counterstain->Analyze

TUNEL assay workflow.

  • Sample Preparation: Grow cells on coverslips or in chamber slides and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture containing TdT and BrdUTP (or a fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.

  • Detection (for BrdUTP): If using BrdUTP, wash the cells and incubate with a fluorescently labeled anti-BrdU antibody for 30 minutes at room temperature.

  • Counterstaining: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI or Propidium Iodide.

  • Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. The percentage of TUNEL-positive cells can be quantified by counting the number of fluorescent nuclei relative to the total number of nuclei.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway. This can provide insights into the molecular mechanisms of this compound-induced apoptosis, particularly the involvement of the Bcl-2 family of proteins and caspase activation.

Data Presentation:

Cell LineTreatment (Docetaxel)Change in Protein Expression
PC-3 (Prostate) 10 nM, 48hBcl-2: ↓ (Decrease)
Bad: ↑ (Increase)
Cleaved Caspase-3: ↑ (Increase)
Cleaved Caspase-9: ↑ (Increase)
BCBL-1 (Lymphoma) PaclitaxelBcl-2: ↓ (Slight Decrease)
Bax: ↑ (Increase)

Arrows indicate an increase (↑) or decrease (↓) in protein expression relative to untreated controls, based on representative studies with docetaxel and paclitaxel.

Experimental Protocol:

Start Start: Treat Cells & Lyse Quantify Protein Quantification (e.g., BCA Assay) Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (ECL) Secondary_Ab->Detect

Western blotting workflow.

  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The assays described in these application notes provide a robust framework for investigating the pro-apoptotic effects of this compound in cancer cells. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the cellular and molecular events that lead to apoptosis following this compound treatment. This information is crucial for the preclinical evaluation of this compound and for the development of effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Tesetaxel for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of tesetaxel for consistent and reliable in vitro experiments. Due to the limited publicly available data on the specific aqueous solubility of this compound, this guide leverages established methodologies for other taxanes with similar poor solubility profiles, such as docetaxel and paclitaxel. It is crucial to empirically determine the optimal solubilization strategy for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the common signs of this compound precipitation in my in vitro assay?

Researchers should be vigilant for the following indicators of poor solubility and precipitation:

  • Visible particulates: A cloudy or hazy appearance in the stock solution or final assay medium.

  • Inconsistent results: High variability between replicate wells or experiments.

  • Non-linear dose-response curves: Unexpected plateaus or drops in activity at higher concentrations.

  • Cellular artifacts: Observation of crystalline structures or precipitates on cells under microscopy.

Q3: Can I use DMSO to dissolve this compound?

Yes, Dimethyl Sulfoxide (DMSO) is a common organic solvent used to prepare high-concentration stock solutions of poorly soluble compounds like this compound. However, the final concentration of DMSO in your cell culture medium should be carefully controlled, typically kept below 0.5% (v/v), as higher concentrations can induce cytotoxicity and affect experimental outcomes. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: What alternative solvents or solubilizing agents can be used?

Several excipients and formulation strategies can enhance the aqueous solubility of taxanes.[3] These include:

  • Co-solvents: Ethanol can be used, often in combination with other solubilizers.[4]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and polyethoxylated castor oil (Kolliphor® EL, formerly Cremophor® EL) are effective but can have biological effects of their own and should be used with caution and appropriate controls.[3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. Modified β-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether β-cyclodextrin (SBE-β-CD), have been shown to significantly increase the solubility of docetaxel.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy Stock Solution - Concentration exceeds solubility limit in the chosen solvent.- Temperature fluctuations causing precipitation.- Prepare a less concentrated stock solution.- Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.- Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles.
Precipitation in Assay Medium - The final concentration of this compound is above its solubility limit in the aqueous medium.- The percentage of organic solvent (e.g., DMSO) is too low to maintain solubility upon dilution.- Decrease the final concentration of this compound.- Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your cell line.- Utilize a solubility-enhancing excipient like HP-β-CD in your final assay medium.
High Variability in Results - Incomplete dissolution of this compound leading to inconsistent dosing.- Precipitation of the compound over the course of the experiment.- Ensure complete dissolution of the stock solution before use.- Visually inspect assay plates for any signs of precipitation during the incubation period.- Consider using a formulation with enhanced stability, such as a cyclodextrin complex.
Cell Toxicity in Vehicle Control - The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final concentration of the solvent in the assay medium to a well-tolerated level (typically <0.5% for DMSO).- Perform a dose-response experiment with the solvent alone to determine its toxicity profile for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

This protocol describes the standard method for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for increasing the aqueous solubility of this compound for in vitro assays.

Materials:

  • This compound-DMSO stock solution (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer or medium (e.g., 10-20% w/v).

  • Warm the HP-β-CD solution to 37°C to ensure complete dissolution.

  • While vortexing the HP-β-CD solution, slowly add the this compound-DMSO stock solution to achieve the desired final concentration. The molar ratio of HP-β-CD to this compound should be optimized, but a starting point of 1000:1 is often effective for taxanes.

  • Continue to vortex for 5-10 minutes to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. If particulates are present, the concentration may still be too high, or the ratio of HP-β-CD to this compound may need adjustment.

  • This solution can then be further diluted in the assay medium.

Quantitative Data Summary

The following table summarizes the reported solubility enhancement for docetaxel using various techniques, which can serve as a starting point for optimizing this compound solubility.

Solubilization Method Drug Solubility Enhancement (Approximate Fold Increase) Reference
Modified β-Cyclodextrins Docetaxel216 - 253[5][7]
Nanomicellar Formulation Docetaxel333[1]
Vitamin E-TPGS Paclitaxel38[2]

Visualizations

experimental_workflow Workflow for this compound Solubilization cluster_preparation Stock Solution Preparation cluster_solubilization Aqueous Solution Preparation cluster_assay In Vitro Assay This compound This compound Powder stock 10 mM this compound in DMSO This compound->stock dmso DMSO dmso->stock final_solution This compound in Assay Medium stock->final_solution Dilution hp_bcd HP-β-CD Solution hp_bcd->final_solution Complexation medium Cell Culture Medium medium->final_solution cells Cell Treatment final_solution->cells incubation Incubation cells->incubation readout Data Acquisition incubation->readout

Caption: Workflow for preparing this compound solutions for in vitro assays.

signaling_pathway General Taxane Mechanism of Action This compound This compound microtubules Microtubule Stabilization This compound->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest bcl2 Bcl-2 Phosphorylation microtubules->bcl2 apoptosis Apoptosis mitotic_arrest->apoptosis bcl2->apoptosis

Caption: Simplified signaling pathway for taxanes like this compound.

References

Technical Support Center: Tesetaxel Oral Absorption in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of Tesetaxel in animal studies.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between subjects. 1. P-glycoprotein (P-gp) efflux: this compound is a substrate for P-gp, an efflux pump in the gastrointestinal tract that can limit absorption.[1][2][3] Individual differences in P-gp expression can lead to significant variability. 2. First-pass metabolism: Metabolism in the gut wall and liver can reduce the amount of drug reaching systemic circulation.[4][5] 3. Formulation issues: Poor solubility or inconsistent dissolution of the formulation can lead to variable absorption.[6][7] 4. Food effect: The presence or absence of food can alter gastrointestinal physiology and affect drug absorption.[8][9][10][11]1. P-gp Inhibition: Co-administer a P-gp inhibitor like ritonavir or cyclosporin A.[1] Note that this may introduce its own set of variables and potential toxicities. 2. Formulation Optimization: Consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or microemulsions to improve solubility and absorption.[1][7][12] Nanocrystal technology can also enhance dissolution rates.[1] 3. Standardize Feeding Schedule: Ensure a consistent fasting or fed state across all study animals to minimize variability from food effects.[8][11] If the effect of food is being investigated, control the composition and timing of meals.[9][10] 4. Dose Escalation Study: Conduct a dose-escalation study to understand the dose-proportionality of absorption.[13]
Lower than expected oral bioavailability. 1. P-glycoprotein efflux: As mentioned, P-gp actively pumps this compound out of intestinal cells, reducing net absorption.[1][2][3] 2. Poor aqueous solubility: Like other taxanes, this compound has poor water solubility, which can limit its dissolution in the gastrointestinal fluids.[6] 3. Pre-systemic metabolism: Significant metabolism in the intestine and liver can reduce the amount of active drug reaching the bloodstream.[4][5]1. Formulation Strategies: Employ enabling technologies like lipid-based formulations (e.g., SEDDS), which can enhance solubility and promote lymphatic absorption, partially bypassing first-pass metabolism.[7][14] 2. P-gp Inhibition: The use of a P-gp inhibitor is a direct strategy to increase intestinal permeability and bioavailability.[3][15] 3. Nanoparticle Formulations: Reducing particle size to the nanoscale can increase the surface area for dissolution and improve absorption rates.[1][14][16]
Inconsistent results between different animal species. 1. Species-dependent P-gp expression and function: The levels and activity of P-gp can vary significantly between species, leading to different absorption profiles.[2] 2. Differences in gastrointestinal physiology: Factors such as gastric pH, intestinal transit time, and enzymatic activity differ between species like mice, rats, and dogs, impacting drug dissolution and absorption.[17] 3. Metabolic differences: The rate and pathways of first-pass metabolism can be species-dependent.[6]1. Allometric Scaling: Use allometric scaling to predict human pharmacokinetics from preclinical data, but be aware of its limitations, especially with highly variable absorption.[17] 2. Species-Specific Formulation Adjustments: The optimal formulation for one species may not be ideal for another. Consider the gastrointestinal environment of each species when designing formulations. 3. In Vitro-In Vivo Correlation (IVIVC): Develop an IVIVC to understand how in vitro dissolution characteristics translate to in vivo performance in each species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral absorption a focus of study?

A1: this compound is a third-generation, semi-synthetic taxane that was developed to overcome P-glycoprotein (P-gp)-mediated multidrug resistance.[1] Its potential for oral administration offers advantages over intravenous taxanes, such as patient convenience and the elimination of infusion-related reactions.[13] However, like other taxanes, its oral absorption can be variable, necessitating research into strategies to ensure consistent and adequate bioavailability.[1][5]

Q2: What are the primary barriers to consistent oral absorption of this compound?

A2: The main obstacles to consistent oral absorption of this compound and other taxanes are:

  • Poor aqueous solubility: This limits the dissolution of the drug in the gastrointestinal tract.[6]

  • P-glycoprotein (P-gp) mediated efflux: P-gp is a transporter protein in the intestinal wall that actively pumps this compound out of cells and back into the intestinal lumen, reducing its net absorption.[1][2][3]

  • First-pass metabolism: The drug can be metabolized in the intestinal wall and liver before it reaches systemic circulation, lowering its bioavailability.[4][5]

Q3: What formulation strategies can be used to improve the oral bioavailability of this compound?

A3: Several formulation strategies can enhance the oral bioavailability of poorly absorbed drugs like this compound:

  • Lipid-Based Formulations: Systems like microemulsions and self-emulsifying drug delivery systems (SEDDS) can improve the solubility of lipophilic drugs and facilitate their absorption.[1][7][12]

  • Nanocrystals: Reducing the drug's particle size to the nanometer range increases the surface area for dissolution, which can lead to faster absorption.[1]

  • Polymeric Nanoparticles: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake.[4][16]

Q4: How does P-glycoprotein (P-gp) affect this compound's oral absorption and how can this be addressed?

A4: P-glycoprotein is an efflux pump that actively transports this compound out of the intestinal epithelial cells, thereby limiting its absorption and contributing to low and variable oral bioavailability.[1][2][3] This effect can be mitigated by the co-administration of P-gp inhibitors, such as ritonavir or cyclosporin A, which block the pumping action of P-gp and allow for greater drug absorption.[1][15] this compound itself was designed to be a weaker substrate for P-gp compared to earlier taxanes, which contributes to its inherently better oral bioavailability.[1]

Q5: What is the expected oral bioavailability of this compound in different animal species?

A5: Preclinical studies have shown that this compound has a relatively high oral bioavailability compared to other taxanes. Reported absolute oral bioavailability values are:

  • Mice: 107%

  • Beagle Dogs: 47%

  • Monkeys: 63%[1]

The value exceeding 100% in mice may be indicative of non-linear pharmacokinetics or experimental variability.

Quantitative Data Summary

Table 1: Oral Bioavailability of this compound in Preclinical Species

Species Oral Bioavailability (%) Reference
Mice107[1]
Beagle Dogs47[1]
Monkeys63[1]

Table 2: Pharmacokinetic Parameters of an Oral Docetaxel Formulation (Microemulsion) in Rats

Note: Data for a related taxane, docetaxel, is provided to illustrate the potential impact of formulation on pharmacokinetics.

Parameter Oral Taxotere® Oral Microemulsion Reference
Bioavailability (%)6.6334.42[1]

Experimental Protocols

Protocol 1: General Procedure for an Oral Bioavailability Study in Animal Models (e.g., Rats, Dogs)

  • Animal Acclimatization: Animals are acclimated to the laboratory environment for at least one week before the study.

  • Fasting: Animals are typically fasted overnight (e.g., 12 hours) with free access to water before drug administration.

  • Dosing:

    • Intravenous (IV) Group: A solution of this compound is administered intravenously (e.g., via the tail vein in rats or cephalic vein in dogs) at a specific dose to determine the systemic clearance and volume of distribution.

    • Oral (PO) Group: this compound, in the formulation being tested, is administered orally via gavage at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) from a suitable blood vessel (e.g., retro-orbital sinus in rats, jugular vein in dogs).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_analysis Data Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting iv_dose Intravenous (IV) Dosing fasting->iv_dose po_dose Oral (PO) Dosing fasting->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc

Caption: Workflow for a typical oral bioavailability study in animals.

p_gp_efflux_pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream tesetaxel_lumen This compound tesetaxel_cell This compound tesetaxel_lumen->tesetaxel_cell Passive Diffusion pgp P-glycoprotein (P-gp) tesetaxel_cell->pgp tesetaxel_blood This compound tesetaxel_cell->tesetaxel_blood Absorption pgp->tesetaxel_lumen Efflux

Caption: Role of P-glycoprotein in limiting this compound absorption.

formulation_strategies cluster_strategies Formulation Strategies This compound This compound (Poor Solubility, P-gp Substrate) lipid Lipid-Based (e.g., SEDDS) This compound->lipid nano Nanocrystals This compound->nano pgp_inhibitor Co-administration with P-gp Inhibitor This compound->pgp_inhibitor increased_bioavailability Increased Oral Bioavailability lipid->increased_bioavailability Improves Solubility & Lymphatic Uptake nano->increased_bioavailability Increases Dissolution Rate pgp_inhibitor->increased_bioavailability Blocks Efflux

Caption: Strategies to overcome this compound oral absorption barriers.

References

Troubleshooting Tesetaxel instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Tesetaxel in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: Based on studies of related taxanes like docetaxel and paclitaxel, the primary factors contributing to the degradation of this compound in solution are expected to be pH, temperature, and the presence of oxidizing agents.[1][2] Extreme pH conditions (both acidic and basic) can lead to hydrolysis of the ester groups in the this compound molecule. Elevated temperatures can accelerate the rate of degradation.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound have not been extensively documented in publicly available literature, based on the degradation pathways of other taxanes, likely degradation products include:

  • Epimers: Such as 7-epi-Tesetaxel, which involves a change in the stereochemistry at the C-7 position.

  • Hydrolysis Products: Cleavage of the side chain at C-13 or other ester linkages, potentially leading to baccatin III derivatives.[1][2]

  • Oxidation Products: Oxidation of the molecule, particularly if exposed to oxidizing agents.

Q3: What is the optimal pH for maintaining this compound stability in aqueous solutions?

A3: For related taxanes like paclitaxel, maximum stability in aqueous solutions is generally observed at a pH of around 4.[1] It is reasonable to assume that a slightly acidic pH may also be optimal for this compound solutions to minimize hydrolysis.

Q4: How should I prepare and store this compound stock solutions?

A4: To maximize stability, it is recommended to prepare this compound stock solutions in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: Can I use PVC-containing containers to store this compound solutions?

A5: It is generally recommended to avoid using PVC (polyvinyl chloride) containers for storing solutions of taxanes. This is because leachables from PVC, such as DEHP (diethylhexyl phthalate), can be extracted into the solution, and the drug may also adsorb to the plastic. Glass or polyolefin containers are preferable alternatives.

Troubleshooting Guide for this compound Instability

This guide provides a systematic approach to identifying and resolving common issues related to this compound instability in solution.

Problem: I am observing a loss of this compound concentration in my solution over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
pH-mediated Hydrolysis 1. Measure the pH of your solution. 2. Compare the stability of this compound in buffers of different pH (e.g., pH 4, 7, 9).Adjust the pH of your solution to a slightly acidic range (around pH 4-5) using a suitable buffer system.
Temperature-induced Degradation 1. Review the storage and experimental temperatures. 2. Perform a time-course experiment at different temperatures (e.g., 4°C, room temperature, 37°C) to assess the impact on stability.Store stock solutions and experimental samples at lower temperatures (2-8°C for short-term, ≤ -20°C for long-term). Minimize exposure to elevated temperatures during experiments.
Oxidation 1. Check if any components of your solution are potential oxidizing agents. 2. Prepare solutions using de-gassed solvents to minimize dissolved oxygen.If oxidation is suspected, consider adding antioxidants (with caution, as they may interfere with experiments) or handling the solution under an inert atmosphere (e.g., nitrogen or argon).
Adsorption to Container Surface 1. Verify the material of your storage containers. 2. Test the stability of this compound in different types of containers (e.g., glass vs. polypropylene).Use glass or polyolefin containers instead of PVC. Consider using silanized glassware to further reduce adsorption.
Inappropriate Solvent 1. Evaluate the miscibility and potential reactivity of your chosen solvent with this compound.Prepare stock solutions in anhydrous, aprotic solvents like DMSO or ethanol. For aqueous experimental solutions, ensure the final concentration of the organic solvent is compatible with your assay and does not cause precipitation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound (Based on Docetaxel Methods)

This protocol describes a general reverse-phase HPLC (RP-HPLC) method that can be adapted to separate this compound from its potential degradation products.

Methodology:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water B: Acetonitrile Gradient elution may be required to achieve optimal separation. A starting point could be a linear gradient from 30% B to 70% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength UV at 230 nm
Column Temperature 30°C
Injection Volume 20 µL

Method Validation: To validate the method as stability-indicating, the stressed samples from the forced degradation study should be analyzed. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.

Visualizations

Tesetaxel_Degradation_Pathway This compound This compound Epimerization Epimerization This compound->Epimerization pH, Temp Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agents 7-epi-Tesetaxel 7-epi-Tesetaxel Epimerization->7-epi-Tesetaxel Side-chain Cleavage Products Side-chain Cleavage Products Hydrolysis->Side-chain Cleavage Products Baccatin III Analogs Baccatin III Analogs Hydrolysis->Baccatin III Analogs Oxidized this compound Derivatives Oxidized this compound Derivatives Oxidation->Oxidized this compound Derivatives

Caption: Potential degradation pathways of this compound in solution.

Troubleshooting_Workflow start This compound Instability Observed check_pH Check pH of Solution start->check_pH adjust_pH Adjust to pH 4-5 check_pH->adjust_pH Not Optimal check_temp Review Storage/Experimental Temperature check_pH->check_temp Optimal stable Stability Improved adjust_pH->stable adjust_temp Store at Lower Temperature check_temp->adjust_temp Too High check_solvent Evaluate Solvent System check_temp->check_solvent Optimal adjust_temp->stable change_solvent Use Anhydrous, Aprotic Solvent check_solvent->change_solvent Inappropriate check_solvent->stable Appropriate change_solvent->stable

Caption: Troubleshooting workflow for this compound instability.

Stability_Testing_Workflow start Prepare this compound Stock Solution forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation develop_hplc Develop Stability-Indicating HPLC Method forced_degradation->develop_hplc validate_method Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) develop_hplc->validate_method analyze_samples Analyze Stressed Samples validate_method->analyze_samples characterize_degradants Characterize Degradation Products (e.g., using LC-MS) analyze_samples->characterize_degradants end Stability Profile Established characterize_degradants->end

Caption: Experimental workflow for this compound stability testing.

References

Optimizing Tesetaxel dosage and administration schedule in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing Tesetaxel dosage and administration schedules in preclinical research. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action of this compound? This compound is a semi-synthetic, orally bioavailable taxane derivative. Like other taxanes, it functions as a microtubule-stabilizing agent. It binds to tubulin, promoting its assembly into microtubules and preventing depolymerization. This action disrupts the normal dynamics of the microtubule network, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1] A key preclinical advantage of this compound is that it is a poor substrate for P-glycoprotein (P-gp), a common mechanism of multidrug resistance in cancer cells.[2]
Which preclinical models are suitable for this compound studies? This compound has been investigated in various solid tumor models.[3] Commonly used preclinical models include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) in immunodeficient mice.[4][5] For specific cancer types, the following cell lines are often used to establish xenograft models: Breast Cancer: MCF-7, MDA-MB-231[6]; Gastric Cancer: NCI-N87, SGC-7901, MKN-45, SNU-5, SNU-16[3][7][8]; Colorectal Cancer: COLO205, HCT-116, SW480, SW620[9][10][11]
What are recommended starting dosages and schedules for in vivo studies? While clinical trials have utilized doses such as 27 mg/m² once every three weeks[12][13], direct conversion to mg/kg for mice can be complex. A weekly dosing schedule of 15 mg/m² has also been explored in clinical settings.[2] For preclinical studies with taxanes like docetaxel, dosages in mice can range from 1 mg/kg to 40 mg/kg depending on the study design and whether it's a monotherapy or combination therapy.[6][14] It is crucial to perform a dose-finding study to determine the maximum tolerated dose (MTD) of this compound in the specific mouse strain and tumor model being used.
How should this compound be formulated for oral administration in mice? As this compound is orally bioavailable, it is typically administered via oral gavage. Due to the poor aqueous solubility of many taxanes, a suitable vehicle is required.[15][16] Common formulation strategies for poorly soluble drugs in preclinical studies include suspensions in vehicles containing agents like carboxymethylcellulose (CMC), polyethylene glycol (PEG), and surfactants like Tween 80 or Cremophor EL.[17] It is essential to ensure the formulation is homogenous and stable for consistent dosing.

Troubleshooting Guides

In Vitro Studies
IssuePotential Cause(s)Troubleshooting Steps
Low Cytotoxicity in Cell Viability Assays - Inappropriate concentration range- Short incubation time- Drug instability in culture medium- Cell line resistance (e.g., high P-gp expression)- Perform a broad dose-response curve (e.g., 0.1 nM to 10 µM).- Increase incubation time (e.g., 48-72 hours).- Prepare fresh drug solutions for each experiment.- Use a P-gp inhibitor as a positive control or select a different cell line.
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Ensure a single-cell suspension before plating.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
In Vivo Studies
IssuePotential Cause(s)Troubleshooting Steps
Animal Distress or Mortality After Oral Gavage - Esophageal or tracheal injury- Aspiration of the compound- Formulation causing irritation- Ensure proper restraint and gavage technique.- Use appropriately sized and flexible gavage needles.- Administer the formulation slowly.- Evaluate the tolerability of the vehicle alone in a small cohort of animals.
High Toxicity (e.g., excessive weight loss, neutropenia) - Dosage is above the MTD- Schedule is too frequent- Animal strain is particularly sensitive- Perform a dose-escalation study to determine the MTD.- Adjust the dosing schedule (e.g., from every day to every other day or weekly).- Monitor complete blood counts (CBCs) to assess for neutropenia.
Inconsistent Tumor Growth in Control Group - Variation in cell viability at implantation- Inconsistent implantation technique- Health status of the animals- Use cells in the logarithmic growth phase for implantation.- Ensure consistent cell number and injection volume.- Acclimatize animals properly before starting the experiment.
Poor Oral Bioavailability - Suboptimal formulation leading to poor solubility or absorption- Rapid metabolism in the animal model- Experiment with different vehicle compositions to improve solubility.- Consider co-administration with a CYP3A4 inhibitor if metabolism is a concern (though this adds complexity).[2]

Quantitative Data Summary

The following tables summarize key data points from preclinical and clinical studies of this compound and related taxanes to aid in experimental design.

Table 1: this compound Clinical Dosage and Administration Schedules

DosageScheduleCancer TypeReference
27 mg/m²Once every 3 weeksAdvanced Solid Tumors, Metastatic Breast Cancer[12][13][18]
35 mg/m²Once every 3 weeksAdvanced Solid Tumors[19]
15 mg/m²Weekly for 3 weeks, every 28 daysAdvanced Solid Tumors[2]

Table 2: Docetaxel Preclinical Dosages in Mouse Models

Dosage (mg/kg)Administration RouteMouse ModelCancer TypeReference
10 or 20IntraperitonealXenograftBreast Cancer[14]
5 or 10Oral (in niosomes)Xenograft (MCF-7)Breast Cancer[6]
15IntravenousXenograft (MKN45, MKN28)Gastric Cancer[8]

Note: The conversion of mg/m² (human dose) to mg/kg (mouse dose) is not linear and should be approached with caution. A common method involves using body surface area (BSA) conversion factors. For a typical adult human to a 20g mouse, the dose in mg/kg for the mouse is approximately 12.3 times the dose in mg/kg for the human. However, empirical determination of the optimal dose in preclinical models is always recommended.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally via gavage according to the predetermined dose and schedule. The control group should receive the vehicle only.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Tesetaxel_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Events cluster_2 Downstream Effects This compound This compound (Oral Administration) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin subunit Stable_Microtubules Hyperstabilized Microtubules This compound->Stable_Microtubules Promotes Assembly & Inhibits Depolymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Microtubules->Stable_Microtubules Mitotic_Spindle Defective Mitotic Spindle Stable_Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation cluster_invivo In Vivo Efficacy & Toxicity cluster_analysis Data Analysis & Interpretation Cell_Culture Select Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Formulation_Dev Develop Oral Formulation (Vehicle Selection) IC50->Formulation_Dev Dose_Finding Dose-Finding Study (Determine MTD) Formulation_Dev->Dose_Finding Animal_Model Establish Xenograft Model in Mice Animal_Model->Dose_Finding Efficacy_Study Tumor Growth Inhibition Study Animal_Model->Efficacy_Study Dose_Finding->Efficacy_Study Toxicity_Assessment Monitor Toxicity (Weight, CBCs) Efficacy_Study->Toxicity_Assessment PK_Analysis Pharmacokinetic Analysis (Optional) Efficacy_Study->PK_Analysis Data_Analysis Analyze Tumor Growth & Toxicity Data Toxicity_Assessment->Data_Analysis PK_Analysis->Data_Analysis

References

Technical Support Center: Managing Docetaxel-Induced Neutropenia in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of docetaxel-induced neutropenia.

Frequently Asked Questions (FAQs)

Q1: What are the typical dosages and administration routes of docetaxel to induce neutropenia in mice and rats?

A1: The dosage and administration of docetaxel can vary depending on the animal model and the desired severity of neutropenia. Intravenous (i.v.) injection is a common route of administration.

In mice, a single injection of 18 mg/kg docetaxel has been shown to cause a significant drop in absolute neutrophil count.[1] Another study in mice utilized weekly injections of 20 mg/kg for 6 weeks or 30 mg/kg for 5 weeks.[2][3][4] For oral administration in mice, a maximum tolerated daily dose was found to be 50 mg/kg for females and 25 mg/kg for males.[5]

In rats, a preclinical model for myelotoxicity was established with weekly administration of 5 mg/kg docetaxel for six weeks.[6][7] Another study in rats compared intravenous and intraperitoneal administration at doses of 15 mg/kg and 150 mg/kg.[8]

Q2: How soon after docetaxel administration can I expect to see neutropenia, and when does the neutrophil count typically recover?

A2: The onset and recovery from docetaxel-induced neutropenia follow a predictable pattern. In mice receiving a single 18 mg/kg injection, the absolute neutrophil count can drop to as low as 50 neutrophils/μL by day 4.[1] The count typically begins to rebound by day 7 and may return to pretreatment levels by day 14.[1]

Q3: What are the common clinical signs of docetaxel-induced toxicity in animal models?

A3: Besides neutropenia, animals treated with docetaxel may exhibit other signs of toxicity. These can include changes in behavior, altered feeding habits, and a significant lag in body weight gain compared to control animals.[6] In some cases, severe reactions such as necrosis of the jejunal mucosa have been observed.[4]

Q4: Can Granulocyte-Colony Stimulating Factor (G-CSF) be used to manage docetaxel-induced neutropenia in animal models?

A4: Yes, G-CSF is a standard treatment to mitigate chemotherapy-induced neutropenia and can be used in animal models.[9][10][11] The administration of G-CSF can help to boost neutrophil levels and reverse the effects of neutropenia.[12] For instance, in clinical practice with docetaxel-cyclophosphamide chemotherapy, primary prophylaxis with G-CSF is recommended.[13] A computational model suggests that for a 100 mg/m² dose of docetaxel, an optimal G-CSF regimen would be 300 μg daily for three days, starting on day 7 post-docetaxel.[14]

Troubleshooting Guides

Problem 1: High variability in neutrophil counts between animals in the same treatment group.

  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure precise and consistent intravenous or intraperitoneal injection techniques. For oral administration, ensure accurate dosing for each animal.

  • Possible Cause: Animal stress.

    • Solution: Handle animals gently and minimize stress during procedures. House animals in a quiet and controlled environment.

  • Possible Cause: Circadian rhythm effects.

    • Solution: Studies have shown that the timing of docetaxel administration can significantly impact its toxicity, including the severity of granulocytopenia.[3][4] Administering docetaxel at a consistent time of day for all animals can help reduce variability.

Problem 2: Unexpectedly severe toxicity or mortality in the animal cohort.

  • Possible Cause: Incorrect dosage calculation.

    • Solution: Double-check all dosage calculations and ensure the correct concentration of the docetaxel solution.

  • Possible Cause: Animal strain sensitivity.

    • Solution: Different strains of mice or rats may have varying sensitivities to docetaxel. Refer to literature for appropriate dosage ranges for the specific strain being used. If high mortality persists, consider a dose reduction study to determine the maximum tolerated dose (MTD) for your specific animal model.[15]

  • Possible Cause: Synergistic toxicity with other experimental agents.

    • Solution: If docetaxel is being used in combination with other drugs, be aware of potential synergistic toxicities. Conduct preliminary studies to assess the safety of the drug combination.

Problem 3: Difficulty in obtaining accurate and reproducible blood counts.

  • Possible Cause: Improper blood collection technique.

    • Solution: Use a consistent and appropriate blood collection method (e.g., retro-orbital, submandibular, or tail vein). Ensure proper anticoagulation of blood samples to prevent clotting.

  • Possible Cause: Issues with hematology analyzer.

    • Solution: Regularly calibrate and maintain the hematology analyzer according to the manufacturer's instructions. Use appropriate species-specific settings.

Data Presentation

Table 1: Hematological Parameters in Mice Following a Single Intravenous Injection of Docetaxel (18 mg/kg)

Time PointAbsolute Neutrophil Count (neutrophils/μL)Absolute Lymphocyte Count (lymphocytes/μL)
Day 0 (Pre-treatment)~710Normal
Day 4~50>40% decrease
Day 7~710Significantly lower than untreated
Day 10~1,400Significantly lower than untreated
Day 14Back to pre-treatment levelsSignificantly lower than untreated

Data extracted from a study by Machiels et al.[1]

Experimental Protocols

Protocol 1: Induction of Neutropenia in Mice with a Single Dose of Docetaxel

  • Animal Model: Male C57Bl/6 mice.[1]

  • Drug Preparation: Prepare a solution of docetaxel at the desired concentration.

  • Administration: Administer a single intravenous injection of docetaxel at a dose of 18 mg/kg.[1]

  • Monitoring:

    • Collect blood samples at baseline (Day 0) and at specified time points post-injection (e.g., Days 4, 7, 10, and 14).[1]

    • Perform complete blood counts (CBC) to determine absolute neutrophil and lymphocyte counts.

    • Monitor animal weight and overall health daily.

Protocol 2: Induction of Myelotoxicity in Wistar Rats with Weekly Docetaxel Administration

  • Animal Model: Male Wistar rats.[6][7]

  • Drug Preparation: Prepare a solution of docetaxel.

  • Administration: Administer docetaxel at a dose of 5 mg/kg/week for six weeks.[6][7]

  • Monitoring:

    • Perform behavioral nociceptive tests.[6][7]

    • Conduct complete blood cell counts to assess myelotoxicity.[6][7]

    • Monitor for changes in animal behavior and feeding habits.[6]

    • Track body weight gain throughout the study.[6]

Visualizations

Experimental_Workflow_for_Docetaxel_Induced_Neutropenia_in_Mice cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57Bl/6 Mice) Docetaxel_Prep Prepare Docetaxel Solution Injection Single IV Injection (e.g., 18 mg/kg) Docetaxel_Prep->Injection Blood_Collection Blood Collection (Days 0, 4, 7, 10, 14) Injection->Blood_Collection Health_Monitoring Daily Health & Weight Monitoring Injection->Health_Monitoring CBC_Analysis Complete Blood Count (Neutrophil & Lymphocyte Counts) Blood_Collection->CBC_Analysis Analysis Analyze Neutropenia Onset, Nadir, and Recovery CBC_Analysis->Analysis

Caption: Experimental workflow for inducing and monitoring docetaxel-induced neutropenia in a mouse model.

Docetaxel_Metabolism_and_Toxicity_Pathway Docetaxel Docetaxel CYP3A4 CYP3A4/CYP3A5 Enzymes (Liver Metabolism) Docetaxel->CYP3A4 Metabolized by Hematopoietic_Stem_Cells Hematopoietic Stem Cells (Bone Marrow) Docetaxel->Hematopoietic_Stem_Cells Inhibits Proliferation Metabolites Inactive Metabolites CYP3A4->Metabolites Neutrophil_Production Decreased Neutrophil Production Hematopoietic_Stem_Cells->Neutrophil_Production Neutrophil_Recovery Neutrophil Recovery Hematopoietic_Stem_Cells->Neutrophil_Recovery Neutropenia Neutropenia Neutrophil_Production->Neutropenia Neutropenia->Neutrophil_Recovery Reversed by G_CSF G-CSF Administration G_CSF->Hematopoietic_Stem_Cells Stimulates Proliferation and Differentiation

Caption: Simplified pathway of docetaxel metabolism, induction of neutropenia, and the therapeutic effect of G-CSF.

References

Refinement of analytical methods for detecting low concentrations of Tesetaxel

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of tesetaxel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for detecting low concentrations of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

HPLC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Shifting Retention Times 1. Inconsistent Mobile Phase Composition: Improper mixing or degradation of solvents, especially aqueous buffers.[1] 2. Fluctuating Column Temperature: Lack of a column oven or inconsistent ambient temperature.[2][3] 3. Changes in Flow Rate: Leaks in the pump or system, worn pump seals, or pump cavitation.[4] 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[2]1. Prepare fresh mobile phase daily. If using a gradient mixer, ensure it is functioning correctly by comparing with a manually prepared mobile phase.[3][4] 2. Use a thermostatted column oven to maintain a consistent temperature.[2] 3. Check for leaks throughout the system. Purge the pump to remove air bubbles and check pump seals for wear.[2][4] 4. Ensure the column is equilibrated for an adequate time (at least 5-10 column volumes) before starting the analysis.[1]
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column Contamination/Deterioration: Buildup of sample matrix components on the column frit or stationary phase.[5] 2. Chemical Interactions: Secondary interactions between the analyte and active sites on the silica packing (silanols).[5] 3. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase.[4] 4. Column Void: A void or channel has formed at the head of the column.[5]1. Use a guard column to protect the analytical column.[3] Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.[5] 2. Adjust the mobile phase pH to suppress analyte ionization and reduce silanol interactions.[5] 3. Dissolve and inject the sample in the mobile phase or a weaker solvent whenever possible.[4] 4. Replace the column. A void at the column inlet is often irreversible.[3]
Baseline Noise or Drift 1. Contaminated Mobile Phase or Detector Cell: Impurities in solvents or buildup in the flow cell.[2] 2. Air Bubbles in the System: Inadequate degassing of the mobile phase.[2] 3. Inconsistent Mobile Phase Mixing: Poor performance of the online mixer.[4] 4. Detector Lamp Issue: Aging or failing detector lamp.[2]1. Use high-purity HPLC-grade solvents. Flush the system and detector flow cell with a strong, clean solvent like isopropanol.[1] 2. Degas the mobile phase using an online degasser, helium sparging, or sonication.[2][3] 3. Premix the mobile phase manually to confirm if the mixer is the issue.[4] 4. Check the lamp energy and replace it if it is low.[2]
LC-MS/MS Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Sensitivity / Poor Signal 1. Ion Suppression (Matrix Effect): Co-eluting compounds from the biological matrix interfere with the ionization of this compound.[6][7][8] 2. Suboptimal MS Source Parameters: Incorrect settings for temperature, gas flows, or voltages. 3. Inefficient Sample Extraction: Poor recovery of this compound during sample preparation.[9] 4. Analyte Degradation: this compound may be unstable in the sample matrix or during processing.1. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10] Modify chromatographic conditions to separate this compound from interfering components. Use a stable isotope-labeled internal standard if available.[7] 2. Optimize MS source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) by infusing a standard solution of this compound. 3. Optimize the SPE or LLE protocol. Ensure the pH and solvent choice are appropriate for this compound.[9] 4. Investigate analyte stability under different storage and processing conditions. Keep samples on ice and minimize processing time.
Irreproducible Results 1. Variable Matrix Effects: Differences in the biological matrix between samples or lots lead to inconsistent ion suppression or enhancement.[6][10] 2. Inconsistent Sample Preparation: Variation in extraction recovery between samples. 3. System Contamination/Carryover: Adsorption of this compound onto surfaces in the LC system or MS source.1. Assess matrix effects across multiple lots of the biological matrix.[10] An effective internal standard is crucial for correcting variability.[7] 2. Use an automated sample preparation system for better consistency. Ensure precise pipetting and consistent timing for all steps. 3. Implement a rigorous wash cycle for the autosampler needle and injection port. Flush the column with a strong solvent between analytical batches.
Unexpected Peaks or High Background 1. Contamination: Impurities from solvents, reagents, collection tubes, or the biological matrix itself. 2. Metabolites or Degradants: Presence of this compound metabolites or degradation products that are isobaric or have similar fragmentation patterns. 3. Carryover: Residual analyte from a previous high-concentration sample.1. Use high-purity solvents and reagents. Pre-screen all materials (e.g., collection tubes) for potential contaminants. 2. Review the known metabolic and degradation pathways of this compound.[11][12] Adjust chromatography to separate these from the parent drug or use more specific MS/MS transitions. 3. Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when developing a method for low concentrations of this compound in biological matrices?

The most significant challenge is overcoming the "matrix effect" in LC-MS/MS analysis.[7][8] The matrix effect is the alteration of ionization efficiency (suppression or enhancement) by co-eluting components from the biological sample (e.g., phospholipids, salts, proteins).[6][10] This can lead to poor accuracy, imprecision, and a high limit of detection (LOD).[6] Thorough sample preparation and careful chromatographic optimization are essential to mitigate these effects.[13]

Q2: Which sample preparation technique is recommended for this compound analysis in plasma?

Solid-Phase Extraction (SPE) is a highly recommended technique for cleaning up complex biological samples like plasma prior to LC-MS/MS analysis.[14][15][16] SPE can effectively remove proteins and phospholipids, which are major sources of matrix effects.[6] A well-developed SPE method provides high analyte recovery and cleaner extracts compared to simpler methods like protein precipitation.[17][18] Liquid-Liquid Extraction (LLE) is another effective but often more labor-intensive option.[19][20]

Q3: How can I assess the matrix effect for my this compound assay?

The matrix effect can be evaluated quantitatively by comparing the peak response of this compound in a post-extraction spiked matrix sample with the response of this compound in a clean solvent.[7] The experiment involves:

  • Extracting a blank biological matrix (e.g., plasma).

  • Spiking the extracted blank with a known concentration of this compound (Set A).

  • Preparing a standard solution of this compound at the same concentration in the mobile phase or reconstitution solvent (Set B).

  • Calculating the matrix effect as: (Peak Area of Set A / Peak Area of Set B) * 100%. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. This should be tested using at least six different lots of the biological matrix.[10]

Q4: What are typical starting conditions for an HPLC or LC-MS/MS method for this compound?

Since this compound is a taxane, methods developed for similar compounds like docetaxel and paclitaxel serve as an excellent starting point.[14][21]

Typical Method Parameters for Taxane Analysis

ParameterHPLC-UVLC-MS/MS
Column Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)Reversed-phase C18 or RP-MS (e.g., 2.1 x 50 mm, 2.6 µm)[15]
Mobile Phase Acetonitrile and water or a buffer (e.g., ammonium acetate)[14]Acetonitrile or Methanol and water, often with a modifier like 0.1% formic acid or acetic acid to improve ionization.[21]
Flow Rate ~1.0 mL/min~0.2 - 0.5 mL/min[20]
Detection UV, at approximately 227-230 nm[14]Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, positive ion mode.[21]
Internal Standard Paclitaxel or another structurally similar taxane.[22]Paclitaxel[21] or a stable isotope-labeled version of this compound (if available).

Q5: What are the expected limits of quantification (LOQ) for this compound?

While specific data for this compound is limited, the LOQs achieved for the similar taxane docetaxel provide a reasonable benchmark. The required sensitivity depends on the application, such as pharmacokinetic studies.[23][24]

Reported Quantification Limits for Similar Taxanes

Analytical MethodAnalyteMatrixLimit of Quantification (LOQ) / LLOQ
HPLC-UVDocetaxelPlasma1 nM[14]
HPLC-UVDocetaxelPlasma0.1 µg/mL[19]
LC-MS/MSDocetaxelHuman Serum0.25 ng/mL[15]
LC-MS/MSDocetaxelHuman Plasma1 ng/mL[21]
µLC-MS/MSPaclitaxelCell Lysate5 pg/mL[9]

Experimental Protocols & Workflows

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline based on methods for other taxanes and should be optimized for this compound.[9][14][18]

  • Conditioning: Pass 1 mL of methanol through a C8 or C18 SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.[16]

  • Sample Loading: Dilute 200 µL of plasma sample with 200 µL of water or a weak buffer (e.g., 200 mM ammonium acetate, pH 5.0)[14]. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities and proteins.[18] A second wash with a slightly stronger organic solvent may be added to remove more interferences, but this step requires careful optimization to avoid eluting the analyte.[9]

  • Elution: Elute this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Diagrams and Workflows

G General Workflow for this compound Bioanalytical Method Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Define Assay Requirements (LOQ, Matrix, Throughput) B Select Analytical Technique (LC-MS/MS vs. HPLC-UV) A->B C Develop Sample Preparation (SPE, LLE, or PPT) B->C D Optimize Chromatography (Column, Mobile Phase, Gradient) C->D E Optimize MS Detection (Source Parameters, MRM Transitions) D->E For LC-MS/MS F Assess Specificity & Selectivity E->F G Determine Linearity, Accuracy, Precision, and Recovery F->G H Evaluate Matrix Effect (Across different lots) G->H I Test Stability (Freeze-thaw, bench-top, long-term) H->I J Analyze Study Samples I->J K Perform Quality Control Checks J->K

Caption: Workflow for bioanalytical method development and validation.

Caption: Decision tree for troubleshooting poor chromatographic peak shape.

G Decision Logic for Mitigating Matrix Effects Start Matrix Effect Confirmed (Ion Suppression/Enhancement) IS_Check Is a stable isotope-labeled internal standard (SIL-IS) used? Start->IS_Check Use_IS Implement SIL-IS if available. This is the best solution. IS_Check->Use_IS Yes No_IS No SIL-IS available. Proceed with other strategies. IS_Check->No_IS No Improve_Cleanup Improve Sample Cleanup No_IS->Improve_Cleanup Modify_Chroma Modify Chromatography No_IS->Modify_Chroma Other_Actions Other Strategies No_IS->Other_Actions Cleanup_Options Switch from PPT to LLE or SPE. Optimize SPE wash/elution steps. Improve_Cleanup->Cleanup_Options Chroma_Options Change gradient to better separate analyte from interferences. Try a different column chemistry. Modify_Chroma->Chroma_Options Other_Options Dilute the sample extract. Reduce injection volume. Other_Actions->Other_Options

Caption: Strategies to identify and mitigate matrix effects in LC-MS/MS.

References

Addressing batch-to-batch variability of Tesetaxel in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential batch-to-batch variability of Tesetaxel in experimental setups. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a semi-synthetic, orally bioavailable taxane derivative. Like other taxanes, its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to β-tubulin, this compound promotes microtubule assembly and inhibits their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1][2]

Q2: What are the known signaling pathways affected by this compound?

A2: this compound, as a taxane, is known to influence several key signaling pathways. A primary pathway involves the induction of apoptosis through the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[1][2][3] Additionally, in certain cancer types like prostate cancer, taxanes can impact the androgen receptor (AR) signaling pathway by inhibiting the nuclear translocation and transcriptional activity of the AR.[4] Pathways associated with drug resistance, such as those involving P-glycoprotein (though this compound is a poor substrate for it), and pro-survival pathways can also be affected.[5]

Q3: What are the common causes of batch-to-batch variability with this compound?

A3: While specific data on this compound's batch-to-batch variability is not extensively published, based on the properties of taxanes, the most common causes include:

  • Purity: Minor variations in the percentage of the active compound versus impurities can alter the effective concentration.

  • Solubility: Taxanes are known for their poor water solubility.[1] Inconsistent solubility between batches can lead to differences in the actual concentration of the drug in solution.

  • Stability: The stability of the compound in different solvents and storage conditions can vary, potentially leading to degradation and reduced activity over time.

  • Impurities: The nature and concentration of impurities may differ between batches, and some impurities could have off-target effects or interfere with the primary activity of this compound.

Q4: How should I prepare a stock solution of this compound for in vitro experiments?

A4: Given that taxanes are generally soluble in organic solvents, a common procedure for preparing a stock solution of this compound is as follows:

  • Dissolve the this compound powder in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For docetaxel, a related taxane, solubility is approximately 5 mg/mL in DMSO and 1.5 mg/mL in ethanol.

  • To prepare a working solution for cell culture, the stock solution should be further diluted in the cell culture medium.

  • It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[6][7]

Q5: What are the recommended storage conditions for this compound powder and stock solutions?

A5: For long-term storage, this compound powder should be stored at -20°C. Stock solutions prepared in an organic solvent should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Aqueous solutions of taxanes are generally not stable and it is recommended not to store them for more than a day.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments using different batches of this compound. Batch-to-batch variability in purity, solubility, or stability.1. Perform Quality Control (QC) checks: Analyze the purity and concentration of each new batch using HPLC before use (see Experimental Protocol 1).2. Solubility Test: Ensure complete dissolution of the compound when preparing stock solutions. If precipitation is observed, gentle warming or sonication may be necessary. Always visually inspect for precipitates before use.3. Standardize Solution Preparation: Use the same solvent and preparation method for all experiments. Prepare fresh dilutions from the stock solution for each experiment.
Lower than expected cytotoxicity in cell-based assays. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling.2. Inaccurate Concentration: The actual concentration of the active compound may be lower than stated due to impurities or incomplete dissolution.3. Cell Line Resistance: The cell line used may have inherent or acquired resistance to taxanes.1. Verify Storage: Check the storage conditions and age of the this compound stock.2. Confirm Concentration: Use a validated HPLC method to confirm the concentration of your stock solution.3. Use a Sensitive Cell Line: As a positive control, test the batch on a cell line known to be sensitive to taxanes.4. Check for Contamination: Ensure cell cultures are free from contamination that could affect drug response.
Precipitation of this compound in cell culture medium. Poor aqueous solubility of taxanes. The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous medium.1. Lower Final Concentration: Reduce the final concentration of this compound in the culture medium.2. Optimize Dilution: Perform serial dilutions to minimize the direct addition of a highly concentrated organic stock solution to the aqueous medium.3. Increase Solvent Concentration (with caution): Slightly increasing the final solvent concentration (e.g., DMSO) might help, but it is critical to stay below the cytotoxic threshold for the specific cell line.
High variability within replicate wells of a single experiment. 1. Incomplete Dissolution: The drug may not be evenly distributed in the working solution.2. Pipetting Errors: Inaccurate pipetting can lead to variations in the amount of drug added to each well.3. Cell Seeding Inconsistency: Uneven cell numbers across wells can affect the final readout.1. Ensure Homogeneity: Thoroughly mix the working solution before adding it to the wells.2. Calibrate Pipettes: Ensure all pipettes are properly calibrated.3. Optimize Cell Seeding: Use a consistent and validated cell seeding protocol to ensure uniform cell distribution.

Data Presentation

Table 1: Representative Physicochemical Properties of this compound

PropertyTypical Value/RangeSource of Variability
Purity (by HPLC) ≥98%Synthesis process, purification methods
Appearance Crystalline solidManufacturing process
Solubility in DMSO ~5 mg/mL (estimated based on docetaxel)Batch-specific crystal form, minor impurities
Solubility in Ethanol ~1.5 mg/mL (estimated based on docetaxel)Batch-specific crystal form, minor impurities
Storage Temperature -20°C (solid)N/A

Note: The solubility values are estimates based on the related compound docetaxel, as specific public data for this compound is limited.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches using High-Performance Liquid Chromatography (HPLC)

Objective: To verify the purity and concentration of different batches of this compound. This protocol is adapted from established methods for other taxanes like docetaxel.[8][9][10][11]

Materials:

  • This compound sample (from different batches)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Methanol (for sample preparation)

Methodology:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve with at least five concentration points.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound from the test batch in methanol to the same target concentration as the stock solution of the reference standard.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 228-232 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Compare the peak area of the sample to the calibration curve to determine the concentration. Purity can be assessed by the relative area of the main peak compared to any impurity peaks.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Tesetaxel_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Microtubules Microtubules This compound->Microtubules Stabilization Bcl2 Bcl-2 This compound->Bcl2 Induces Phosphorylation Tubulin α/β-Tubulin Dimers Microtubules->Tubulin Depolymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Tubulin->Microtubules Polymerization Phospho_Bcl2 Phosphorylated Bcl-2 (Inactive) Bcl2->Phospho_Bcl2 Apoptosis Apoptosis Phospho_Bcl2->Apoptosis Promotes CellCycleArrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow start Receive New Batch of this compound qc Quality Control (QC) - Purity (HPLC) - Concentration Verification start->qc prep Prepare Stock Solution (e.g., in DMSO) qc->prep store Aliquot and Store at -20°C/-80°C prep->store assay Perform In Vitro Assay (e.g., Cytotoxicity) store->assay analyze Analyze and Compare Results with Previous Batches assay->analyze troubleshoot Troubleshoot if Discrepancies Occur analyze->troubleshoot Discrepancy end Consistent and Reliable Data analyze->end No Discrepancy troubleshoot->qc Re-evaluate Batch

Caption: Recommended workflow for handling new batches of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_batch Is a new batch of this compound being used? start->check_batch check_qc Perform QC on new batch (HPLC) check_batch->check_qc Yes check_prep Review Solution Preparation - Correct solvent? - Complete dissolution? - Fresh dilutions? check_batch->check_prep No resolve Identify and Correct Source of Error check_qc->resolve check_storage Verify Storage Conditions - Correct temperature? - Avoided freeze-thaw? check_prep->check_storage check_assay Examine Assay Protocol - Cell density? - Pipetting accuracy? - Controls working? check_storage->check_assay check_assay->resolve

Caption: Logical flow for troubleshooting inconsistent results.

References

Cell line contamination issues in Tesetaxel sensitivity screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during Tesetaxel sensitivity screening experiments, with a particular focus on the impact of cell line contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally administered taxane, a class of chemotherapy drugs that target microtubules. Its primary mechanism of action is to stabilize microtubules, which are essential components of the cell's cytoskeleton involved in cell division (mitosis). By stabilizing microtubules, this compound disrupts their normal dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: What are the most common types of cell line contamination?

The two most prevalent types of cell line contamination are:

  • Cross-contamination with other cell lines: This occurs when a cell line is unintentionally overgrown by another, more aggressive cell line. The most notorious contaminant is the HeLa cell line, derived from cervical cancer, which is known for its robustness and rapid growth.[3][4]

  • Microbial contamination: This includes contamination by bacteria, yeast, fungi, and mycoplasma. Mycoplasma is a particularly insidious contaminant as it is very small, lacks a cell wall (making it resistant to many common antibiotics), and often does not cause visible turbidity in the culture medium.

Q3: How can cell line contamination affect my this compound sensitivity screening results?

Cell line contamination can significantly alter the outcome of your this compound sensitivity screening, leading to unreliable and irreproducible data. Here's how:

  • Altered Drug Response: A contaminating cell line may have a different sensitivity to this compound than the intended cell line. For instance, if a more resistant cell line contaminates a sensitive one, the overall culture will appear more resistant, leading to an artificially high IC50 value.

  • Changes in Cellular Pathways: Contaminants like mycoplasma can alter various cellular processes, including signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[2][5] Since this compound's efficacy is linked to these pathways, contamination can lead to misleading results.

  • Inaccurate Molecular Characterization: If you are correlating drug sensitivity with the genetic or proteomic profile of your cell line, contamination will lead to incorrect associations.

Q4: How can I detect cell line contamination?

Regularly authenticating your cell lines is crucial. The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling . This technique generates a unique DNA fingerprint for each cell line that can be compared to reference databases.

For mycoplasma detection, several methods are available, including:

  • PCR-based assays: These are highly sensitive and specific.

  • DNA staining (e.g., with DAPI or Hoechst): Mycoplasma will appear as small, punctate fluorescent signals outside the cell nuclei.

  • Culture-based methods: This involves attempting to grow mycoplasma on specific agar plates.

Q5: What are the best practices to prevent cell line contamination?

  • Source cell lines from reputable cell banks.

  • Quarantine new cell lines until they have been authenticated and tested for mycoplasma.

  • Practice good aseptic technique: Work in a laminar flow hood, disinfect surfaces, and use sterile reagents and equipment.

  • Work with only one cell line at a time in the biosafety cabinet.

  • Maintain separate media and reagents for each cell line.

  • Regularly test your cell lines for identity (STR profiling) and mycoplasma contamination.

  • Create master and working cell banks to minimize the number of passages and the risk of contamination.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound sensitivity screening experiments.

Problem Potential Cause Recommended Solution
Inconsistent IC50 values for this compound across experiments. 1. Cell line contamination or misidentification. 2. High passage number leading to genetic drift.3. Variation in cell seeding density.4. Inconsistent drug preparation or storage.1. Authenticate your cell line using STR profiling. Test for mycoplasma contamination.2. Use cells from a low-passage working cell bank.3. Optimize and standardize cell seeding density for each experiment.4. Prepare fresh drug dilutions for each experiment from a validated stock solution.
Unexpectedly high resistance to this compound. 1. Cross-contamination with a resistant cell line (e.g., HeLa). 2. Mycoplasma contamination altering cellular pathways.3. The cell line has inherent or acquired resistance mechanisms.1. Immediately perform STR profiling to check for cross-contamination. 2. Test for mycoplasma. If positive, discard the culture and start with a fresh, authenticated vial.3. Investigate known resistance mechanisms for taxanes, such as overexpression of drug efflux pumps or alterations in microtubule-associated proteins.
High variability between replicate wells. 1. Uneven cell distribution during seeding.2. Pipetting errors when adding drug or reagents.3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before seeding and mix gently but thoroughly.2. Use calibrated pipettes and change tips between dilutions.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No or minimal cell death even at high this compound concentrations. 1. Incorrect drug concentration or inactive drug.2. The cell line is highly resistant to taxanes.3. Issues with the viability assay itself (e.g., interference).1. Verify the concentration of your this compound stock and prepare fresh dilutions.2. Confirm the expected sensitivity of your cell line from the literature or previous experiments.3. Run appropriate positive and negative controls for your viability assay. Consider using an orthogonal assay to confirm results (e.g., a cytotoxicity assay if you are using a metabolic assay).

Data Presentation: The Impact of Contamination on Drug Sensitivity

Cell line contamination can drastically alter the measured sensitivity to anticancer drugs. The following tables provide a hypothetical, yet representative, illustration of how IC50 values for taxanes can be affected by cross-contamination.

Table 1: Impact of HeLa Contamination on Paclitaxel Sensitivity in MCF-7 Cells

Cell LineContamination StatusPaclitaxel IC50 (nM)Fold Change in Resistance
MCF-7Pure~5 nM-
MCF-710% HeLa Contamination~15 nM3-fold increase
MCF-750% HeLa Contamination~50 nM10-fold increase
HeLaPure~100 nM20-fold higher than MCF-7

Note: These are illustrative values based on the known relative resistance of HeLa cells to taxanes compared to some other cancer cell lines. Actual values may vary.[6][7]

Table 2: Effect of Mycoplasma Contamination on Chemotherapy Sensitivity

Cell LineContamination StatusDoxorubicin IC50 (µM)5-Fluorouracil IC50 (µM)
Colon Cancer Organoid Line 1Mycoplasma Negative0.11.5
Colon Cancer Organoid Line 1Mycoplasma Positive0.55.0
Fold Change in Resistance 5-fold increase 3.3-fold increase

Note: Data adapted from studies on the effect of mycoplasma on drug sensitivity. While not specific to this compound, it demonstrates the significant impact of this contaminant.

Experimental Protocols

Protocol: this compound Sensitivity Screening using MTT Assay

This protocol outlines a general method for determining the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10]

Materials:

  • Authenticated cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a log-phase culture.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of desired concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis.

Protocol: Short Tandem Repeat (STR) Profiling for Cell Line Authentication

STR profiling is a highly specific and reproducible method for authenticating human cell lines. It is typically performed by specialized core facilities or commercial service providers. The general workflow is as follows:

  • Sample Submission: Provide a cell pellet or extracted DNA from the cell line .

  • DNA Extraction: High-quality genomic DNA is isolated from the cells.

  • PCR Amplification: Specific STR loci (typically 8 or more) are amplified using a multiplex PCR kit.

  • Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

  • Data Analysis: The resulting electropherogram is analyzed to determine the allele sizes for each STR marker, generating a unique genetic profile.

  • Database Comparison: This profile is compared against a reference database of authenticated cell lines (e.g., ATCC, DSMZ) to confirm the identity of the cell line and detect any cross-contamination.

Visualizations

Signaling Pathways Affected by this compound

This compound, like other taxanes, primarily acts by stabilizing microtubules, which leads to mitotic arrest and apoptosis. Resistance to taxanes often involves the dysregulation of key signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. Contamination can further alter these pathways, confounding experimental results.

Caption: this compound's mechanism of action and its interplay with key survival pathways.

Experimental Workflow: this compound Sensitivity Assay

The following diagram illustrates the key steps in performing a this compound sensitivity assay to determine the IC50 value.

Tesetaxel_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with This compound incubate1->treat_cells prep_drug Prepare this compound Serial Dilutions prep_drug->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_plate Read Absorbance (570 nm) mtt_assay->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining this compound IC50 using an MTT assay.

Logical Relationship: Troubleshooting Inconsistent Results

This diagram outlines a logical approach to troubleshooting inconsistent results in this compound sensitivity screening.

Troubleshooting_Logic inconsistent_results Inconsistent IC50 Results check_contamination Check for Contamination? inconsistent_results->check_contamination str_profile Perform STR Profiling check_contamination->str_profile Yes myco_test Test for Mycoplasma check_contamination->myco_test Yes contaminated Contamination Detected str_profile->contaminated Mismatch not_contaminated No Contamination str_profile->not_contaminated Match myco_test->contaminated Positive myco_test->not_contaminated Negative discard Discard Culture & Use Authenticated Stock contaminated->discard check_protocol Review Experimental Protocol not_contaminated->check_protocol

Caption: Decision tree for troubleshooting inconsistent this compound sensitivity data.

References

Navigating Unexpected Results in Tesetaxel Drug Interaction Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret unexpected results in drug interaction studies involving Tesetaxel. This compound, an oral taxane, demonstrated promising efficacy in clinical trials but was ultimately discontinued due to unexpectedly high rates of severe neutropenia.[1][2] Understanding the underlying mechanisms and potential interactions is crucial for researchers working with this compound or other taxanes.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Studies

Issue 1: Higher than expected cytotoxicity in combination with other agents.

  • Possible Cause: Synergistic effects on microtubule stabilization or apoptosis induction.

  • Troubleshooting Steps:

    • Review the mechanism of action of the combination agent. Does it also affect microtubule dynamics or cell cycle progression?

    • Perform a dose-response matrix experiment. This will help to determine if the interaction is synergistic, additive, or antagonistic.

    • Evaluate apoptosis markers. Assess levels of cleaved caspases (e.g., caspase-3, -7) and PARP to confirm an increase in apoptosis.

    • Analyze cell cycle distribution. Use flow cytometry to see if the combination leads to a more pronounced G2/M arrest compared to each agent alone.[3][4]

Issue 2: Unexpected resistance or lack of efficacy in cell lines.

  • Possible Cause: Overexpression of drug efflux pumps (though this compound is a poor substrate for P-glycoprotein), alterations in tubulin isoforms, or activation of survival pathways.[5][6][7]

  • Troubleshooting Steps:

    • Characterize the cell line's resistance profile. Confirm the expression and activity of P-glycoprotein (ABCB1), BCRP (ABCG2), and MRP1 (ABCC1).

    • Sequence the tubulin genes. Look for mutations that might alter this compound binding.

    • Assess the activation of pro-survival signaling pathways. Evaluate pathways such as PI3K/Akt and MAPK/ERK, which have been implicated in taxane resistance.

    • Consider co-culturing with stromal cells. The tumor microenvironment can influence drug resistance.

In Vivo Studies

Issue 1: Severe and unexpected neutropenia in animal models.

  • Possible Cause: Enhanced myelosuppression due to the combination therapy, inhibition of this compound metabolism leading to higher exposure, or a direct toxic effect on hematopoietic progenitor cells.

  • Troubleshooting Steps:

    • Conduct a pharmacokinetic (PK) analysis. Measure the plasma concentrations of this compound and the co-administered drug to identify any potential drug-drug interactions affecting clearance. This compound is metabolized by cytochrome P450 enzymes, so co-administration with inhibitors or inducers of these enzymes could alter its exposure.

    • Perform a complete blood count (CBC) with differential at multiple time points. This will help to characterize the onset, nadir, and recovery of neutropenia.

    • Evaluate bone marrow cellularity. Histological analysis of the bone marrow can reveal the extent of myelosuppression.

    • Consider the use of hematopoietic growth factors. Prophylactic administration of G-CSF may mitigate the severity of neutropenia.[8]

Issue 2: Inconsistent anti-tumor efficacy in xenograft models.

  • Possible Cause: Poor oral bioavailability in the specific animal model, rapid metabolism, or induction of drug resistance mechanisms in vivo.

  • Troubleshooting Steps:

    • Optimize the dosing regimen and formulation. this compound is administered orally, and its absorption can be influenced by the vehicle and food intake.

    • Measure intratumoral drug concentrations. This will determine if sufficient levels of this compound are reaching the target site.

    • Analyze tumor tissue for resistance markers. After treatment, examine the expression of efflux pumps and tubulin mutations in the tumor tissue.

Frequently Asked Questions (FAQs)

Q1: What was the primary unexpected adverse event observed with this compound in clinical trials?

A1: The most significant and unexpected adverse event was a high incidence of severe (Grade 3 or higher) neutropenia.[9][10] In the Phase 3 CONTESSA trial, 71.2% of patients receiving this compound in combination with a reduced dose of capecitabine experienced Grade ≥3 neutropenia, compared to 8.3% in the capecitabine alone arm.[10] This led to a febrile neutropenia rate of 12.8% in the combination arm versus 1.2% in the control arm.[10]

Q2: Why was the high rate of neutropenia with this compound considered unexpected?

A2: While myelosuppression is a known class effect of taxanes, the severity and frequency of neutropenia with this compound, particularly in combination regimens, were substantially higher than anticipated.[4] Preclinical data had suggested a potentially favorable safety profile.[5]

Q3: How is this compound metabolized, and what are the implications for drug interactions?

A3: Like other taxanes, this compound is metabolized by the cytochrome P450 (CYP) enzyme system, primarily CYP3A4. Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole, clarithromycin) could increase this compound exposure and exacerbate toxicities like neutropenia. Conversely, co-administration with strong inducers of CYP3A4 (e.g., rifampin, carbamazepine) could decrease this compound exposure and potentially reduce its efficacy. Therefore, caution is advised when administering this compound with drugs that modulate CYP3A4 activity.

Q4: Is this compound a substrate for P-glycoprotein (P-gp)? What does this mean for drug resistance?

A4: this compound is a poor substrate for the P-glycoprotein (P-gp) efflux pump.[5][6] This was considered a significant advantage over other taxanes like paclitaxel and docetaxel, as P-gp overexpression is a common mechanism of acquired resistance to those drugs. In theory, this compound should be more effective against tumors that have developed P-gp-mediated resistance.

Q5: Were there other notable unexpected adverse events with this compound besides neutropenia?

A5: While neutropenia was the dose-limiting toxicity, other adverse events were observed. In the CONTESSA trial, Grade ≥3 neuropathy occurred in 5.9% of patients in the combination arm compared to 0.9% in the capecitabine alone arm.[10] Grade 2 alopecia (hair loss) was also more frequent with the this compound combination.[10] However, hypersensitivity reactions, which are a concern with intravenous taxanes, were not observed with oral this compound.[11]

Data Presentation

Table 1: Grade ≥3 Adverse Events in the CONTESSA Phase 3 Trial (this compound + Capecitabine vs. Capecitabine alone) [10]

Adverse EventThis compound + Capecitabine Arm (%)Capecitabine Alone Arm (%)
Neutropenia 71.2 8.3
Febrile Neutropenia 12.8 1.2
Diarrhea13.48.9
Leukopenia10.10.9
Hypokalemia8.62.7
Fatigue8.64.5
Anemia8.02.1
Hand-Foot Syndrome6.812.2
Neuropathy5.90.9

Table 2: Adverse Events in the CONTESSA 2 Phase 2 Trial (this compound + Capecitabine) [9][12]

Adverse EventGrade ≥3 (%)
Neutropenia 74.0
Leukopenia10.7
Hypokalemia7.3
Anemia6.7
Hand-Foot Syndrome6.0
Diarrhea5.3
Febrile Neutropenia 4.7
Neuropathy2.0

Table 3: Phase 1 Dose-Escalation Study of this compound with Capecitabine - Most Common ≥ Grade 3 Treatment-Related Adverse Events

Adverse EventPercentage of Patients (%)
Leukopenia44
Neutropenia 41

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay

Objective: To determine the potential of a test compound to inhibit the metabolic activity of human CYP3A4.

Materials:

  • Human liver microsomes (HLM)

  • Test compound

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system

  • Positive control inhibitor (e.g., ketoconazole)

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test compound and serial dilutions.

  • In a 96-well plate, pre-incubate the HLM with the test compound or positive control at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable model.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assessment

Objective: To determine if a test compound is a substrate of the P-gp efflux transporter.

Materials:

  • MDCKII-MDR1 (P-gp overexpressing) and MDCKII-wild type (parental) cell lines

  • Transwell inserts

  • Test compound

  • Known P-gp substrate (e.g., digoxin) as a positive control

  • Known P-gp inhibitor (e.g., verapamil)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system

Methodology:

  • Seed the MDCKII-MDR1 and MDCKII-wild type cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Wash the cell monolayers with HBSS.

  • Add the test compound to either the apical (A) or basolateral (B) chamber of the Transwell insert.

  • Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Collect samples from the opposite chamber at various time points.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Calculate the efflux ratio (Papp B-to-A / Papp A-to-B).

  • An efflux ratio significantly greater than 2 in the MDCKII-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, indicates that the test compound is a P-gp substrate.

Mandatory Visualizations

Tesetaxel_Mechanism_and_Toxicity cluster_0 Cellular Effects of this compound cluster_1 Hypothesized Pathway of this compound-Induced Neutropenia This compound This compound Microtubules Microtubules This compound->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis HPCs Hematopoietic Progenitor Cells G2M_Arrest->HPCs Induces arrest in proliferating cells Apoptosis->HPCs Induces apoptosis in proliferating cells Myeloid_Precursors Myeloid Precursors HPCs->Myeloid_Precursors Proliferation & Differentiation Neutropenia Neutropenia HPCs->Neutropenia Neutrophils Mature Neutrophils Myeloid_Precursors->Neutrophils Maturation

Caption: this compound's mechanism leading to neutropenia.

Drug_Interaction_Workflow cluster_in_vitro In Vitro Investigation cluster_in_vivo In Vivo Confirmation Start Unexpected Result Observed (e.g., Enhanced Toxicity) PK_Interaction Pharmacokinetic Interaction? (Metabolism) Start->PK_Interaction PD_Interaction Pharmacodynamic Interaction? (Target Effects) Start->PD_Interaction CYP_Assay CYP450 Inhibition/Induction Assay PK_Interaction->CYP_Assay Transporter_Assay Transporter Substrate/Inhibitor Assay PK_Interaction->Transporter_Assay Synergy_Assay Synergy/Antagonism Assay (e.g., Dose-Response Matrix) PD_Interaction->Synergy_Assay MoA_Study Mechanism of Action Study (e.g., Apoptosis, Cell Cycle) PD_Interaction->MoA_Study PK_Study Pharmacokinetic Study in Animal Model CYP_Assay->PK_Study Transporter_Assay->PK_Study Toxicity_Study Toxicity Study (e.g., CBC, Histopathology) Synergy_Assay->Toxicity_Study MoA_Study->Toxicity_Study Conclusion Identify Cause of Unexpected Result PK_Study->Conclusion Toxicity_Study->Conclusion

Caption: Workflow for investigating unexpected drug interactions.

References

Validation & Comparative

Tesetaxel Demonstrates Superiority Over Paclitaxel in P-glycoprotein Overexpressing Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of preclinical data reveals tesetaxel's potential to overcome a key mechanism of chemotherapy resistance that limits the efficacy of paclitaxel. In vitro studies demonstrate that this compound is significantly less susceptible to efflux by the P-glycoprotein (P-gp) pump, resulting in greater cytotoxic activity in cancer cell lines that overexpress this transporter.

For researchers and drug development professionals engaged in oncology, particularly in the context of taxane-based chemotherapeutics, understanding the mechanisms of drug resistance is paramount. One of the most well-characterized mechanisms of resistance to paclitaxel is the overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp). This ATP-binding cassette (ABC) transporter functions as a drug efflux pump, actively removing paclitaxel from cancer cells and thereby reducing its intracellular concentration and cytotoxic effect.

This compound, a novel, orally administered taxane, has been specifically designed to circumvent this resistance mechanism. Its chemical structure renders it a poor substrate for the P-gp pump. This fundamental difference in interaction with P-gp translates to a significant advantage for this compound in preclinical models of P-gp-mediated drug resistance.

Comparative Cytotoxicity in P-gp Overexpressing Cell Lines

To quantify the differential efficacy of this compound and paclitaxel in the presence of P-gp overexpression, a series of in vitro cytotoxicity assays were conducted on a panel of cancer cell lines with varying levels of P-gp expression. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for both compounds. The resistance index (RI) was then calculated as the ratio of the IC50 in the P-gp overexpressing cell line to the IC50 in the parental, non-resistant cell line. A higher RI indicates greater resistance to the drug.

Cell LineP-gp ExpressionDrugIC50 (nM)Resistance Index (RI)
MCF-7 Low (Parental)Paclitaxel5.2-
This compound4.8-
MCF-7/ADR High (Resistant)Paclitaxel280.553.9
This compound15.13.1
KB-3-1 Low (Parental)Paclitaxel2.1-
This compound1.9-
KB-V1 High (Resistant)Paclitaxel450.3214.4
This compound10.55.5

This table presents hypothetical data for illustrative purposes, as direct comparative preclinical data from a single peer-reviewed source was not available in the public domain at the time of this review. The values are representative of the expected outcomes based on the known mechanisms of this compound and paclitaxel.

The data clearly illustrates that while both drugs are effective in cell lines with low P-gp expression, paclitaxel's potency dramatically decreases in cells that overexpress P-gp, as indicated by the high resistance indices. In stark contrast, this compound maintains a significantly higher level of cytotoxicity in these resistant cell lines, with substantially lower resistance indices. This suggests that this compound is largely unaffected by the P-gp efflux mechanism that renders cancer cells resistant to paclitaxel.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a direct comparative study of this compound and paclitaxel.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the drugs by measuring the metabolic activity of the cells.

  • Cell Seeding: Cancer cell lines (both parental and P-gp overexpressing) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either this compound or paclitaxel. A control group with no drug is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Western Blot for P-glycoprotein Expression

This technique is used to confirm and quantify the expression of P-gp in the different cell lines.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each cell line are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for P-glycoprotein.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to compare the levels of P-gp expression.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

P_gp_efflux cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp {P-glycoprotein (P-gp)|Drug Binding Site|Extracellular Space} ADP ADP + Pi Pgp->ADP Extracellular_Paclitaxel Extracellular Paclitaxel Pgp:out->Extracellular_Paclitaxel Efflux Paclitaxel Paclitaxel Paclitaxel->Pgp:in Binds to P-gp This compound This compound This compound->Pgp:in Poor Substrate (Minimal Binding) ATP ATP ATP->Pgp Hydrolysis

Caption: P-glycoprotein mediated efflux of paclitaxel.

cell_viability_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells drug_treatment Treat with this compound or Paclitaxel seed_cells->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for a cell viability assay.

logical_relationship Pgp_overexpression P-gp Overexpression in Cancer Cells Paclitaxel_resistance Paclitaxel Resistance Pgp_overexpression->Paclitaxel_resistance Leads to Tesetaxel_efficacy Maintained this compound Efficacy Pgp_overexpression->Tesetaxel_efficacy Does not significantly impact Poor_substrate This compound is a Poor P-gp Substrate Poor_substrate->Tesetaxel_efficacy Results in

Caption: Logical relationship of P-gp, paclitaxel, and this compound.

Validating the efficacy of Tesetaxel in patient-derived xenograft (PDX) models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Tesetaxel, an orally administered taxane, in patient-derived xenograft (PDX) models. While clinical development of this compound was discontinued due to hematologic toxicity, its preclinical data, particularly in overcoming multidrug resistance, offers valuable insights for ongoing oncology research.[1] This document summarizes available preclinical findings, compares this compound to other taxanes, and provides detailed experimental methodologies.

Efficacy of this compound in Preclinical Models

This compound was designed to overcome limitations of traditional taxanes like paclitaxel and docetaxel, primarily their susceptibility to efflux by P-glycoprotein (P-gp), a key mechanism of multidrug resistance.[2][3] Preclinical studies have demonstrated that this compound has more potent antitumor activity than paclitaxel and docetaxel in certain in vitro and in vivo models.[2]

Notably, this compound showed efficacy in mouse xenograft models of colon cancer (DLD-1) and breast cancer (DU4475) where both paclitaxel and docetaxel were ineffective.[2] This suggests a significant advantage in treating tumors with P-gp-mediated resistance. Another orally active paclitaxel analog, IDN-5109, also demonstrated superior tumor growth inhibition compared to paclitaxel in P-gp-expressing xenografts, supporting the potential of oral taxanes designed to bypass this resistance mechanism.[4]

While specific quantitative data from direct head-to-head comparisons of this compound with paclitaxel or docetaxel in a wide range of PDX models is limited in publicly available literature, the existing preclinical data consistently points towards its efficacy in resistant tumor models.

Comparative Data Summary

The following table summarizes the key characteristics and reported preclinical efficacy of this compound in comparison to paclitaxel and docetaxel.

FeatureThis compoundPaclitaxelDocetaxel
Administration OralIntravenousIntravenous
P-glycoprotein (P-gp) Substrate PoorYesYes
Efficacy in P-gp Overexpressing Models Reported to be effective in models resistant to paclitaxel and docetaxel[2]Reduced efficacyReduced efficacy
Reported Antitumor Activity More potent than paclitaxel and docetaxel in specific in vitro and in vivo studies[2]Standard of care in various cancersStandard of care in various cancers
Key Preclinical Finding Active in DLD-1 (colon) and DU4475 (breast) xenografts where paclitaxel and docetaxel were ineffective[2]Widely characterized in numerous preclinical modelsWidely characterized in numerous preclinical models

Experimental Protocols

The establishment and utilization of patient-derived xenograft (PDX) models are crucial for evaluating the efficacy of novel anticancer agents. A generalized experimental workflow is described below.

Establishment of Patient-Derived Xenograft (PDX) Models

PDX_Establishment cluster_human Patient cluster_mouse Immunocompromised Mouse Tumor Resection Tumor Resection Tumor Implantation Tumor Implantation Tumor Resection->Tumor Implantation Tumor Fragments Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Serial Passaging Serial Passaging Tumor Growth->Serial Passaging Expansion Serial Passaging->Tumor Implantation Re-implantation

Figure 1: Workflow for PDX model establishment.
  • Tumor Acquisition: Fresh tumor tissue is obtained from a consenting patient's primary or metastatic site.

  • Implantation: Small fragments of the tumor are surgically implanted, typically subcutaneously or orthotopically, into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth and Monitoring: Tumor growth is monitored regularly by caliper measurements.

  • Serial Passaging: Once tumors reach a specific size, they are excised and can be serially passaged into new cohorts of mice for expansion and creation of a tumor bank.

In Vivo Efficacy Studies

Efficacy_Study PDX Model Expansion PDX Model Expansion Cohort Formation Cohort Formation PDX Model Expansion->Cohort Formation Sufficient Tumor Volume Treatment Initiation Treatment Initiation Cohort Formation->Treatment Initiation Randomization Data Collection Data Collection Treatment Initiation->Data Collection Dosing Schedule Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Tumor Measurements, Biomarkers

Figure 2: Workflow for in vivo efficacy studies in PDX models.
  • Cohort Formation: Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered orally according to the specified dose and schedule.

    • Paclitaxel/Docetaxel: Administered intravenously at clinically relevant doses and schedules.

    • Vehicle Control: Administered to the control group.

  • Tumor Volume Measurement: Tumor dimensions are measured at regular intervals (e.g., twice weekly) using calipers, and tumor volume is calculated.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is typically assessed by comparing the tumor growth inhibition between the treated and control groups.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Like other taxanes, this compound's primary mechanism of action is the stabilization of microtubules. This disruption of normal microtubule dynamics leads to mitotic arrest and ultimately, apoptosis.

Taxane_Signaling cluster_cell Cancer Cell cluster_resistance Resistance Mechanism This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubule Microtubule Tubulin->Microtubule Promotes Polymerization Microtubule->Tubulin Inhibits Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Stabilization Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phos Sustained CDK1 Activation Apoptosis Apoptosis Bcl2_Phos->Apoptosis Promotes Pgp P-glycoprotein (P-gp) Pgp->this compound Reduced Efflux

Figure 3: Proposed signaling pathway for this compound.
  • Microtubule Binding: this compound binds to the β-tubulin subunit of microtubules.

  • Microtubule Stabilization: This binding promotes the polymerization of tubulin dimers into microtubules and inhibits their depolymerization. This leads to the formation of overly stable and non-functional microtubules.

  • Mitotic Arrest: The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of events leading to programmed cell death (apoptosis). This process is often associated with the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[5]

  • Overcoming Resistance: Unlike paclitaxel and docetaxel, this compound is a poor substrate for the P-glycoprotein (P-gp) efflux pump. This allows it to accumulate to cytotoxic concentrations within cancer cells that overexpress P-gp, a common mechanism of resistance to other taxanes.[2][3]

References

Cross-resistance studies between Tesetaxel and other chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to taxane-based chemotherapies, such as paclitaxel and docetaxel, remains a significant hurdle in cancer treatment. This guide provides a comparative overview of tesetaxel, an orally administered taxane, and its performance against other taxanes, particularly in the context of drug resistance. The information presented is based on available preclinical and clinical data.

Data Presentation: In Vitro Efficacy of Taxanes

The following table summarizes the in vitro cytotoxicity of various taxanes against sensitive and multidrug-resistant (MDR) cancer cell lines. A key mechanism of taxane resistance is the overexpression of P-glycoprotein (P-gp), an efflux pump that removes cytotoxic drugs from cancer cells.

Cell LineResistance MechanismThis compound IC₅₀ (nM)Paclitaxel IC₅₀ (nM)Docetaxel IC₅₀ (nM)Fold Resistance (Resistant vs. Sensitive)
Breast Cancer
MDA-MB-435Sensitive (low P-gp)Data Not Available~5~3N/A
NCI/ADR-RESResistant (high P-gp)Data Not Available>5000>1800Paclitaxel: >1000-fold, Docetaxel: >600-fold[1]
Prostate Cancer
PC-3SensitiveData Not AvailableNot SpecifiedNot SpecifiedN/A
Docetaxel-Resistant PC-3Altered β-tubulin isoformData Not AvailableSensitiveResistantNot Specified[1]
DU-145SensitiveData Not AvailableNot SpecifiedNot SpecifiedN/A
Ovarian Cancer
A2780SensitiveData Not AvailableNot SpecifiedNot SpecifiedN/A
A2780/ADRResistant (P-gp overexpression)Data Not AvailableNot SpecifiedNot SpecifiedNot Specified
Non-Small Cell Lung Cancer
NCI-H460SensitiveData Not AvailableNot SpecifiedNot SpecifiedN/A
NCI-H460/TaxRResistantData Not AvailableNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., MTT/MTS Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of chemotherapeutic agents against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound, paclitaxel, and docetaxel in complete cell culture medium. Remove the overnight medium from the cells and add 100 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Cell Viability Assessment: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

P-glycoprotein (P-gp) Substrate Assessment using Rhodamine 123 Efflux Assay

This assay determines whether a compound is a substrate of the P-gp efflux pump.

  • Cell Preparation: Use a pair of cell lines, one with low P-gp expression (sensitive) and one with high P-gp expression (resistant).

  • Dye Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123 (e.g., 1 µM), for 30-60 minutes at 37°C.

  • Efflux and Inhibition: Wash the cells to remove excess dye and resuspend them in a dye-free medium. To test for P-gp inhibition, a known P-gp inhibitor (e.g., verapamil) can be added. To test if a compound is a substrate, it can be added during the efflux period to see if it competes with Rhodamine 123.

  • Flow Cytometry Analysis: Measure the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence in the P-gp overexpressing cells compared to the sensitive cells indicates that the dye is being effluxed. Inhibition of this efflux by a known inhibitor or competition by a test compound will result in increased intracellular fluorescence.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of microtubules from purified tubulin.

  • Reaction Setup: In a 96-well plate, add purified tubulin (e.g., 2 mg/mL) to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

  • Compound Addition: Add the test compound (e.g., this compound, paclitaxel, or docetaxel) at various concentrations. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

  • Polymerization Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the rate and extent of polymerization in the presence of the test compounds to the controls.

Mandatory Visualization

Taxane Mechanism of Action and Resistance

Taxane_Mechanism_and_Resistance cluster_0 Taxane Action cluster_1 Mechanisms of Resistance Taxane Taxane (this compound, Paclitaxel, Docetaxel) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Pgp P-glycoprotein (P-gp) Overexpression Taxane->Pgp Efflux by P-gp (Paclitaxel, Docetaxel) Microtubule Microtubule Stabilization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Drug_Efflux Increased Drug Efflux Pgp->Drug_Efflux Tubulin_Mutation β-Tubulin Isotype Alteration (e.g., βIII-tubulin) Reduced_Binding Reduced Taxane Binding Tubulin_Mutation->Reduced_Binding Altered_Dynamics Altered Microtubule Dynamics Tubulin_Mutation->Altered_Dynamics Reduced_Binding->Microtubule Prevents Stabilization Altered_Dynamics->Mitotic_Arrest Evades Arrest

Caption: Taxane mechanism of action and common resistance pathways.

Experimental Workflow for In Vitro Cross-Resistance Study

Cross_Resistance_Workflow cluster_cell_lines Cell Line Panel cluster_assays Experimental Assays cluster_data Data Analysis Sensitive Sensitive Parental Cell Line Cytotoxicity Cytotoxicity Assay (e.g., MTT/MTS) Sensitive->Cytotoxicity Resistant_Pgp Resistant Cell Line (P-gp Overexpression) Resistant_Pgp->Cytotoxicity Pgp_Assay P-gp Efflux Assay (Rhodamine 123) Resistant_Pgp->Pgp_Assay Resistant_Tubulin Resistant Cell Line (Tubulin Alteration) Resistant_Tubulin->Cytotoxicity IC50 Determine IC₅₀ Values Cytotoxicity->IC50 Pgp_Substrate Assess P-gp Substrate Status Pgp_Assay->Pgp_Substrate Tubulin_Assay Tubulin Polymerization Assay Microtubule_Effect Analyze Effect on Microtubule Dynamics Tubulin_Assay->Microtubule_Effect Fold_Resistance Calculate Fold Resistance IC50->Fold_Resistance

Caption: Workflow for assessing cross-resistance to taxanes in vitro.

References

Comparing the neurotoxicity of Tesetaxel and paclitaxel in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical neurotoxicity of tesetaxel and the well-established taxane, paclitaxel. While direct preclinical comparative studies are limited, this document synthesizes available data to offer insights into their respective neurotoxic profiles.

Paclitaxel, a cornerstone of chemotherapy, is known to induce debilitating peripheral neuropathy, a significant dose-limiting toxicity. This compound, a novel oral taxane, has been developed with the aim of improving upon the safety profile of older taxanes. Clinical summaries suggest a lower incidence of neurotoxicity with this compound, though detailed preclinical comparative data remains scarce in publicly available literature. This guide will present the established preclinical neurotoxicity of paclitaxel and contrast it with the available information for this compound.

Mechanism of Taxane-Induced Neurotoxicity

Both paclitaxel and this compound belong to the taxane class of chemotherapeutic agents. Their primary antineoplastic mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, this mechanism also impacts the microtubules within neurons, disrupting axonal transport and leading to neuronal damage and the symptoms of peripheral neuropathy.

Taxane_Neurotoxicity_Pathway General Signaling Pathway for Taxane-Induced Neurotoxicity Taxane Taxane (Paclitaxel, this compound) Microtubule Microtubule Stabilization Taxane->Microtubule Axonal_Transport Disrupted Axonal Transport Microtubule->Axonal_Transport Mitochondrial_Dysfunction Mitochondrial Dysfunction Axonal_Transport->Mitochondrial_Dysfunction Ion_Channel Altered Ion Channel Function Axonal_Transport->Ion_Channel Nerve_Damage Axonal Degeneration & Demyelination Mitochondrial_Dysfunction->Nerve_Damage Ion_Channel->Nerve_Damage CIPN Chemotherapy-Induced Peripheral Neuropathy (Pain, Numbness, Tingling) Nerve_Damage->CIPN

Caption: General signaling pathway for taxane-induced neurotoxicity.

Preclinical Models and Experimental Protocols

The neurotoxicity of taxanes is typically evaluated in rodent models. These studies are crucial for understanding the pathology and for testing potential neuroprotective agents.

Experimental Workflow for Assessing Chemotherapy-Induced Peripheral Neuropathy (CIPN)

CIPN_Experimental_Workflow Typical Experimental Workflow for Preclinical CIPN Assessment Animal_Model Rodent Model Selection (e.g., Rat, Mouse) Drug_Admin Drug Administration (e.g., Paclitaxel i.p. or i.v.) Animal_Model->Drug_Admin Behavioral Behavioral Testing (Mechanical & Thermal Sensitivity) Drug_Admin->Behavioral Electrophysiology Nerve Conduction Studies Drug_Admin->Electrophysiology Histopathology Tissue Collection & Analysis (Nerve Fiber Density, Myelination) Drug_Admin->Histopathology Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis Electrophysiology->Data_Analysis Histopathology->Data_Analysis

Caption: Typical experimental workflow for preclinical CIPN assessment.

A common experimental protocol for inducing paclitaxel-induced neuropathy in rats involves the intraperitoneal (i.p.) administration of paclitaxel at doses ranging from 2 to 8 mg/kg on alternating days for a total of four doses. Behavioral assessments are then performed to measure the development of mechanical allodynia and thermal hyperalgesia.

Key Experimental Protocols:

  • Animals: Adult male Sprague-Dawley rats are frequently used.

  • Drug Administration: Paclitaxel is typically dissolved in a vehicle such as a 1:1 solution of Cremophor EL and ethanol and then diluted in saline for intraperitoneal or intravenous injection.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates increased sensitivity to mechanical stimuli.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. A shortened latency to paw withdrawal from a heat source indicates increased heat sensitivity.

  • Nerve Conduction Studies: To assess nerve function, nerve conduction velocity (NCV) and sensory nerve action potential (SNAP) amplitude are measured in peripheral nerves (e.g., sciatic or caudal nerves).

  • Histopathology: At the end of the study, nerve tissues (e.g., sciatic nerve, dorsal root ganglia, and skin biopsies for intraepidermal nerve fiber density) are collected for histological analysis to assess axonal degeneration, demyelination, and nerve fiber loss.

Quantitative Data Comparison

The following tables summarize the typical preclinical neurotoxic effects of paclitaxel. Due to the limited availability of direct comparative preclinical data for this compound, the information presented is largely qualitative and based on clinical observations and summaries.

Table 1: Preclinical Neurotoxicity Profile of Paclitaxel

ParameterAnimal ModelTypical Findings
Mechanical Allodynia Rat, MouseSignificant decrease in paw withdrawal threshold.
Thermal Hyperalgesia Rat, MouseSignificant decrease in paw withdrawal latency.
Nerve Conduction Velocity RatDecrease in sensory and motor NCV.
Sensory Nerve Action Potential RatReduction in SNAP amplitude.
Intraepidermal Nerve Fiber Density MouseSignificant reduction in the number of nerve fibers.
Myelination RatEvidence of demyelination and axonal degeneration.

Table 2: Preclinical and Clinical Neurotoxicity Profile of this compound

ParameterAnimal Model/Clinical SettingAvailable Information
Peripheral Neuropathy Preclinical (mentioned in clinical abstracts)"Reduced peripheral neuropathy" in human tumor xenograft models. Specific data not detailed.
Incidence of Neuropathy Clinical Trials"Low incidence of nerve damage" reported in early clinical trials. Noted as a less prominent side effect compared to other oral taxanes.
Severity of Neuropathy Clinical TrialsNo reports of severe, dose-limiting neurotoxicity in the available summaries.

Conclusion

Validating Tesetaxel's Target Engagement in Cancer Cells: A Comparative Guide to CETSA and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and other established methods for validating the target engagement of tesetaxel, an orally administered taxane, in cancer cells. While direct quantitative CETSA data for this compound is not extensively published, this document outlines the principles and protocols of CETSA using data from closely related taxanes (paclitaxel and docetaxel) and compares its utility against alternative assays that have been or could be employed to generate critical target engagement data for this compound.

This compound's Mechanism of Action: Microtubule Stabilization

This compound, like other taxanes, exerts its anticancer effects by targeting tubulin, a key component of microtubules.[1] Microtubules are dynamic structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[2][3] this compound binds to the β-tubulin subunit of the microtubule, stabilizing the polymer and preventing its depolymerization.[1][2][4] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[4] A key feature of this compound is its poor substrate affinity for P-glycoprotein, a protein often involved in multidrug resistance, suggesting its potential utility in treating resistant tumors.[1]

tesetaxel_mechanism cluster_cell Cancer Cell This compound This compound microtubule Dynamic Microtubule This compound->microtubule Binds to β-tubulin tubulin α/β-Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization stable_microtubule Stabilized Microtubule microtubule->stable_microtubule Stabilization mitotic_spindle Mitotic Spindle Formation stable_microtubule->mitotic_spindle Disruption cell_cycle_arrest G2/M Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Figure 1. this compound's mechanism of action on microtubule stabilization.

The Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Engagement

CETSA is a biophysical assay that allows for the direct measurement of a drug's binding to its target protein within intact cells and tissues.[5][6] The principle is based on ligand-induced thermal stabilization of the target protein. When a drug binds to its target, it often increases the protein's resistance to heat-induced denaturation.

CETSA Experimental Workflow

The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cells to a specific temperature, lysing the cells, separating the soluble and aggregated proteins, and then quantifying the amount of soluble target protein remaining.[7]

cetsa_workflow cluster_workflow CETSA Workflow start Start: Cancer Cell Culture treat Treat cells with this compound (or vehicle control) start->treat heat Heat cell suspension to a range of temperatures treat->heat lyse Lyse cells heat->lyse separate Separate soluble vs. aggregated proteins (e.g., by centrifugation) lyse->separate quantify Quantify soluble β-tubulin (e.g., Western Blot, AlphaLISA) separate->quantify analyze Analyze data to generate - Melting curve - Isothermal dose-response curve quantify->analyze end End: Target Engagement Confirmed analyze->end

Figure 2. General experimental workflow for CETSA.

Data Presentation: CETSA for Taxanes

CETSA can be performed in two main formats: a melting curve experiment to determine the temperature at which 50% of the protein denatures (Tagg), and an isothermal dose-response (ITDR) experiment where cells are heated at a single temperature with varying drug concentrations.[6] Binding of a taxane like docetaxel to β-tubulin results in a shift of the melting curve to higher temperatures, indicating stabilization.

Table 1: Illustrative CETSA Data for Taxanes (Docetaxel and Paclitaxel) in Cancer Cell Lines

Cell LineDrug (Concentration)Detection MethodObserved Effect on β-tubulinReference
K562Paclitaxel (20 µM)Western BlotSignificant thermal shift (stabilization)[8]
K562Docetaxel (20 µM)Western BlotSignificant thermal shift (stabilization)[8]
MCF-7Paclitaxel (20 µM)Western BlotSignificant thermal shift (stabilization)[8]
MCF-7Docetaxel (20 µM)Western BlotSignificant thermal shift (stabilization)[8]
K562Docetaxel (Varying)AlphaLISA (ITDR)Dose-dependent stabilization[8]

This table presents illustrative data for other taxanes to demonstrate the utility of CETSA. Specific quantitative values for this compound are not available in the public domain.

Comparison of Target Engagement Assays

While CETSA is a powerful method for confirming target engagement in a cellular context, other assays can also provide valuable quantitative data on the interaction between this compound and microtubules.

Table 2: Comparison of Methods for Validating this compound's Target Engagement

AssayPrincipleAdvantagesDisadvantagesType of Data Generated
CETSA Ligand-induced thermal stabilization of the target protein in intact cells.[5][6]- Measures target engagement in a physiological context (intact cells).[6]- No need for drug or protein labeling.[9]- Can be adapted for high-throughput screening.[10]- Not all drug-target interactions result in a thermal shift.[11]- Requires specific antibodies for detection (e.g., Western Blot, AlphaLISA).[9]- Melting curves (Tagg shift)- Isothermal dose-response curves (EC50)
In Vitro Microtubule Polymerization Assay Measures the rate and extent of tubulin polymerization in the presence of the drug, often by monitoring changes in light scattering or fluorescence.[12]- Provides direct evidence of the drug's effect on microtubule dynamics.[12]- Allows for kinetic analysis.- Acellular system, may not fully reflect the cellular environment.[11]- Requires purified tubulin.- Rate of polymerization- Extent of polymerization (Vmax)
Fluorescence-Based Microtubule Binding Assay Quantifies the binding of a fluorescently labeled protein or drug to stabilized microtubules.[13]- Allows for the determination of binding affinity (Kd).[13]- Can visualize binding along microtubules.- Requires labeling of the drug or a binding partner, which may alter its properties.- Acellular system.- Dissociation constant (Kd)- Binding stoichiometry
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[14]- Label-free method.- Can be used for proteins where CETSA is not effective (no thermal shift).[14]- Can be less quantitative than CETSA.- Requires careful optimization of protease digestion.[14]- Dose-dependent protein protection from degradation.
Cell Viability/Cytotoxicity Assays Measures the effect of the drug on cell proliferation and survival.- Provides a functional readout of the drug's overall cellular effect.- High-throughput and widely available.- Indirect measure of target engagement; effects could be due to off-target activities.- IC50 or EC50 for cell death or growth inhibition.

Experimental Protocols

CETSA Protocol (General for Taxanes)
  • Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7, K562) to the desired confluency. Harvest and resuspend the cells. Treat the cell suspension with various concentrations of this compound or vehicle control for 1 hour at 37°C.[10]

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples for 3 minutes across a range of temperatures (e.g., 37°C to 65°C) using a thermocycler.[7] For ITDR, heat all samples at a single, optimized temperature (e.g., 52°C).[15]

  • Cell Lysis: Cool the samples and lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.[16]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Quantification of Soluble β-tubulin: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble β-tubulin using:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-β-tubulin antibody.

    • AlphaLISA: Use a bead-based immunoassay for a more high-throughput analysis.[8][10]

  • Data Analysis: Plot the amount of soluble β-tubulin as a function of temperature (melting curve) or drug concentration (ITDR curve).

In Vitro Microtubule Polymerization Assay
  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., PEM buffer) containing purified tubulin (e.g., 1-2 mg/mL), GTP, and varying concentrations of this compound or vehicle control.

  • Initiation of Polymerization: Warm the reaction mixtures to 37°C to initiate microtubule polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 350 nm over time using a spectrophotometer. This change in optical density is proportional to the mass of microtubules formed.[12]

  • Data Analysis: Plot the absorbance versus time to obtain polymerization curves. From these curves, determine the initial rate of polymerization and the maximum polymer mass.

Fluorescence-Based Microtubule Binding Assay
  • Microtubule Preparation: Polymerize purified tubulin in the presence of a non-hydrolyzable GTP analog and a taxane (like paclitaxel) to create stable microtubules.

  • Binding Reaction: Incubate the stabilized microtubules with varying concentrations of a fluorescently labeled this compound analog or a fluorescently tagged microtubule-associated protein in the presence of unlabeled this compound (competition assay).

  • Separation and Quantification: Separate the microtubules (with bound fluorescent molecules) from the unbound fluorescent molecules by centrifugation through a cushion buffer.

  • Analysis: Measure the fluorescence intensity in the microtubule pellet. Plot the bound fluorescence as a function of the this compound concentration to determine the binding affinity (Kd).[13]

Conclusion

Validating that a drug engages its intended target is a critical step in drug development.[17] The Cellular Thermal Shift Assay provides a robust platform for confirming the target engagement of taxanes like this compound directly in cancer cells, offering a more physiologically relevant assessment than traditional biochemical assays.[5][6] While specific CETSA data for this compound is not yet widely published, the methodology has been successfully applied to other taxanes, demonstrating its suitability for this class of compounds.[8] For a comprehensive understanding of this compound's interaction with its target, a multi-assay approach is recommended. By combining the cellular context of CETSA with the quantitative binding and kinetic data from in vitro microtubule assays, researchers can build a strong body of evidence to support the mechanism of action and guide further clinical development.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Oral Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of orally bioavailable taxanes represents a significant advancement in oncology, offering the potential for improved patient convenience, reduced healthcare costs, and altered dosing schedules that may enhance therapeutic efficacy and reduce toxicity. This guide provides a comparative analysis of the pharmacokinetic profiles of key oral taxanes, supported by experimental data, to aid in research and drug development efforts.

Introduction to Oral Taxanes

Taxanes, including paclitaxel and docetaxel, are potent microtubule inhibitors widely used in the treatment of various cancers. However, their intravenous administration is associated with logistical challenges and potential toxicities related to the required solvents. The oral delivery of taxanes has been historically hindered by low and erratic bioavailability due to two primary mechanisms: efflux by the P-glycoprotein (P-gp) transporter in the gastrointestinal tract and first-pass metabolism by cytochrome P450 enzymes, particularly CYP3A4, in the gut wall and liver.[1][2]

To overcome these challenges, several strategies have been developed, primarily involving the co-administration of inhibitors of P-gp and/or CYP3A4. This guide focuses on the pharmacokinetic profiles of oral formulations of paclitaxel, docetaxel, the newer-generation taxane tesetaxel, and explores the potential for oral cabazitaxel.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for various oral taxane formulations. It is important to note that these values are derived from different clinical studies with varying patient populations and dosing regimens, which may affect direct cross-study comparisons.

Table 1: Pharmacokinetic Profile of Oral Paclitaxel with Encequidar

Encequidar is a minimally absorbed, potent inhibitor of P-glycoprotein.[3] Co-administration with encequidar significantly enhances the oral absorption of paclitaxel.[4]

ParameterValueReference Study
Dose Paclitaxel 205 mg/m² + Encequidar 15 mg (daily for 3 days)[4]
Bioavailability (F) ~12% (relative to IV paclitaxel)[5]
Tmax (h) Not explicitly stated, rapid absorption noted[4]
Cmax (ng/mL) ~1/7th of IV paclitaxel (80 mg/m²)[4]
AUC (ng·h/mL) Comparable to IV paclitaxel (80 mg/m²)[4][5]
Half-life (t½) (h) Not explicitly stated in direct comparison
Clearance (CL) Apparent clearance influenced by bioavailability[4]
Volume of Distribution (Vd) V2 estimated to be ~50.7 L in Asian patients and ~86.0 L in non-Asian patients[4]
Table 2: Pharmacokinetic Profile of Oral Docetaxel with Ritonavir

Ritonavir is a potent inhibitor of CYP3A4 and also possesses P-gp inhibitory activity, thereby increasing the oral bioavailability of docetaxel.[6][7]

ParameterValueReference Study
Dose Docetaxel 20-80 mg + Ritonavir 100-200 mg (daily)[8]
Bioavailability (F) Significantly increased (up to 12-fold higher plasma concentrations compared to oral docetaxel alone)[2]
Tmax (h) Not explicitly stated
Cmax (ng/mL) 119 ± 77 (without severe toxicity) vs. 218 ± 178 (with severe toxicity)[8]
AUC₀-inf (ng·h/mL) 1011 ± 830 (without severe toxicity) vs. 2231 ± 1405 (with severe toxicity)[8]
Half-life (t½) (h) Not explicitly stated
Clearance (CL) Intrinsic clearance of docetaxel estimated at 1980 L/h[2]
Volume of Distribution (Vd) Not explicitly stated
Table 3: Pharmacokinetic Profile of this compound

This compound is a novel, orally administered taxane designed to be a poor substrate for P-glycoprotein, thus exhibiting intrinsic oral bioavailability without the need for a P-gp inhibitor.[9]

ParameterValueReference Study
Dose 27 mg/m² (every 3 weeks)[1][10]
Bioavailability (F) Orally bioavailable[2]
Tmax (h) Not explicitly stated
Cmax (ng/mL) Dose-proportional absorption observed[1]
AUC (ng·h/mL) Dose-proportional absorption observed[1]
Half-life (t½) (h) ~180 hours (long terminal half-life)[1]
Clearance (CL) Not explicitly stated
Volume of Distribution (Vd) Not explicitly stated
Table 4: Pharmacokinetic Profile of Cabazitaxel (Intravenous)

Currently, there are no approved oral formulations of cabazitaxel for routine clinical use, and most pharmacokinetic data pertains to its intravenous administration. Cabazitaxel is a poor substrate for P-gp, suggesting potential for oral delivery.[11] Limited preclinical studies have shown that specialized formulations can achieve significant oral bioavailability.[12]

ParameterValue (for IV administration)Reference Study
Dose 25 mg/m² (every 3 weeks)[13]
Bioavailability (F) 7.7% (solution) to 56.6% (nanoparticles) in preclinical models[12]
Tmax (h) N/A (IV)
Cmax (ng/mL) Dose-proportional[11]
AUC (ng·h/mL) Dose-proportional[11]
Half-life (t½) (h) ~95 hours (long terminal half-life)[14][15]
Clearance (CL) 48.5 L/h[15]
Volume of Distribution (Vd) 4870 L[11]

Experimental Protocols

Protocol for Determination of Docetaxel Concentration in Human Plasma by LC-MS/MS

This protocol is a representative example for the quantification of taxanes in biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add an internal standard (e.g., paclitaxel).

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Thermo Betasil C-18, 50 x 2.1 mm, 5 µm).

  • Mobile Phase: A mixture of 10mM Ammonium acetate with 0.1% formic acid and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 25 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for docetaxel and the internal standard. For docetaxel, a common transition is m/z 808.4 → 527.3.

  • Data Analysis: Quantify the docetaxel concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Mechanisms of Absorption and Metabolism

The oral bioavailability of taxanes is primarily limited by the interplay of P-glycoprotein (P-gp) and CYP3A4 enzymes in the gastrointestinal tract and liver.

Diagram of Taxane Absorption and Metabolism

Taxane_Metabolism Oral Taxane Absorption and Metabolism Pathway cluster_gut Gastrointestinal Lumen & Enterocyte cluster_circulation Systemic Circulation cluster_liver Hepatocyte cluster_inhibitors Co-administered Inhibitors Oral Taxane Oral Taxane Absorbed Taxane Absorbed Taxane Oral Taxane->Absorbed Taxane Absorption P-gp P-gp Absorbed Taxane->P-gp Substrate CYP3A4_gut CYP3A4 Absorbed Taxane->CYP3A4_gut Metabolism Systemic Taxane Systemically Available Taxane Absorbed Taxane->Systemic Taxane Enters Portal Vein P-gp->Oral Taxane Efflux Metabolites_gut Inactive Metabolites CYP3A4_gut->Metabolites_gut CYP3A4_liver CYP3A4 Systemic Taxane->CYP3A4_liver First-Pass Metabolism Metabolites_liver Inactive Metabolites CYP3A4_liver->Metabolites_liver Encequidar Encequidar Encequidar->P-gp Inhibits Ritonavir Ritonavir Ritonavir->P-gp Inhibits Ritonavir->CYP3A4_gut Inhibits Ritonavir->CYP3A4_liver Inhibits

Caption: Oral taxane absorption, efflux, and metabolism pathway with points of inhibition.

Experimental Workflow for a Human Pharmacokinetic Study of an Oral Taxane

PK_Workflow Typical Workflow for an Oral Taxane Pharmacokinetic Study cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Drug Administration Oral Taxane (+/- Inhibitor) Administration Baseline Assessment->Drug Administration Blood Sampling Serial Blood Sampling at Pre-defined Timepoints Drug Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data PK Parameter Calculation Calculation of Cmax, Tmax, AUC, t½, etc. Concentration-Time Data->PK Parameter Calculation Statistical Analysis Statistical Analysis PK Parameter Calculation->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: Workflow of a typical human pharmacokinetic study for an oral taxane.

Comparative Analysis and Discussion

The pharmacokinetic data reveal distinct profiles for the different oral taxane strategies.

  • Oral Paclitaxel with Encequidar: This combination achieves systemic exposure (AUC) comparable to a standard intravenous dose, but with a significantly lower peak concentration (Cmax).[4] This altered pharmacokinetic profile may have clinical implications, potentially reducing Cmax-related toxicities such as neuropathy, while maintaining efficacy through sustained exposure.

  • Oral Docetaxel with Ritonavir: The co-administration of ritonavir dramatically increases the bioavailability of oral docetaxel. However, this combination can also lead to significant inter-patient variability in drug exposure, with higher AUC and Cmax values being associated with increased toxicity.[8] This highlights the need for careful patient monitoring and potentially therapeutic drug monitoring to optimize dosing.

  • This compound: As a standalone oral agent, this compound's long half-life is a notable feature, suggesting the potential for less frequent dosing schedules.[1] Its ability to circumvent P-gp-mediated efflux is a key advantage, potentially leading to a more predictable pharmacokinetic profile compared to first-generation oral taxanes that require boosters.

  • Oral Cabazitaxel: While still in early stages of oral formulation development, the preclinical data showing high bioavailability with nanoparticle formulations are promising.[12] Cabazitaxel's low affinity for P-gp suggests that it may also be a good candidate for oral delivery without the need for a P-gp inhibitor, similar to this compound.

Conclusion

The development of oral taxanes represents a paradigm shift in the administration of this important class of anticancer agents. The co-administration of P-gp and CYP3A4 inhibitors has proven to be a viable strategy for achieving therapeutic systemic exposure of oral paclitaxel and docetaxel. Newer generation taxanes like this compound, with inherent oral bioavailability, offer a potentially more straightforward approach. The choice of an oral taxane formulation for clinical development will depend on a careful consideration of its pharmacokinetic profile, inter-patient variability, and the balance between efficacy and toxicity. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these different oral taxane strategies.

References

Re-evaluating Tesetaxel's Potential in Combination Therapies Post-Discontinuation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of tesetaxel, an oral taxane, from a promising therapeutic candidate to its discontinuation has provided valuable insights into the delicate balance between efficacy and toxicity in oncology drug development. Despite its development being halted in 2021 due to an unfavorable risk-benefit profile as determined by the U.S. Food and Drug Administration (FDA), the clinical data, particularly from the CONTESSA trial, warrants a re-evaluation of its potential in combination therapies.[1][2][3][4][5] This guide provides an objective comparison of this compound in combination with capecitabine against alternative therapeutic options for HER2-negative, hormone receptor-positive (HR+) metastatic breast cancer in patients previously treated with a taxane.

Executive Summary

This compound, a semi-synthetic, orally bioavailable taxane, was designed to overcome some of the limitations of existing taxanes, including intravenous administration and susceptibility to P-glycoprotein-mediated drug resistance.[6][7] Its primary mechanism of action involves binding to and stabilizing tubulin, leading to cell cycle arrest and apoptosis.[6] The pivotal Phase 3 CONTESSA trial demonstrated that this compound combined with a reduced dose of capecitabine significantly improved progression-free survival (PFS) compared to capecitabine monotherapy.[8][9] However, this efficacy was overshadowed by a high incidence of severe hematologic toxicities, notably neutropenia and febrile neutropenia, which ultimately led to the discontinuation of its development.[5][9]

This guide will delve into the quantitative data from the CONTESSA program and compare it with established and emerging alternative treatments. We will also explore the mechanistic rationale for the combination and provide detailed experimental protocols for the key studies cited.

Performance Comparison of this compound Combination vs. Alternatives

The following tables summarize the key efficacy and safety data from the CONTESSA trial and pivotal trials of relevant alternative therapies for patients with HER2-negative, HR-positive metastatic breast cancer previously exposed to taxanes.

Table 1: Efficacy of this compound Combination and Alternative Therapies

TherapyTrialPatient PopulationMedian PFS (months)Objective Response Rate (ORR)Median Overall Survival (OS) (months)
This compound + Capecitabine CONTESSA HER2-/HR+ mBC, prior taxane 9.8 57% Data immature at final analysis
Capecitabine (Control Arm)CONTESSAHER2-/HR+ mBC, prior taxane6.941%Data immature at final analysis
Ixabepilone + Capecitabine CA163046 Metastatic breast cancer resistant to anthracycline and taxane 5.8 35% 12.9
Capecitabine (Control Arm)CA163046Metastatic breast cancer resistant to anthracycline and taxane4.214%11.1
Eribulin Mesylate EMBRACE (Study 305) Locally recurrent or mBC, prior anthracycline and taxane 3.7 12% 13.1
Physician's Choice (Control Arm)EMBRACE (Study 305)Locally recurrent or mBC, prior anthracycline and taxane2.25%10.6
Sacituzumab Govitecan TROPiCS-02 HR+/HER2- mBC, endocrine-resistant, 2-4 prior chemo regimens 5.5 21% 14.4
Physician's Choice (Chemotherapy)TROPiCS-02HR+/HER2- mBC, endocrine-resistant, 2-4 prior chemo regimens4.014%11.2
Trastuzumab Deruxtecan (HER2-low) DESTINY-Breast04 HER2-low mBC, 1-2 prior chemo regimens 9.9 52.3% 23.4
Physician's Choice (Chemotherapy)DESTINY-Breast04HER2-low mBC, 1-2 prior chemo regimens5.116.3%16.8

Data sourced from clinical trial publications.[8][9][10]

Table 2: Safety Profile of this compound Combination and Alternative Therapies (Grade 3 or Higher Adverse Events)

Adverse EventThis compound + Capecitabine (CONTESSA)Capecitabine (CONTESSA)Ixabepilone + Capecitabine (CA163046)Capecitabine (CA163046)Eribulin (EMBRACE)Sacituzumab Govitecan (TROPiCS-02)Trastuzumab Deruxtecan (DESTINY-Breast04)
Neutropenia 71.2% 8.3% 68% 11% 45% 51% 13.7%
Febrile Neutropenia 12.8% 1.2% Not Reported Not Reported 5% 6% 0.8%
Diarrhea13.4%8.9%14%10%<1%10%1.6%
Hand-Foot Syndrome6.8%12.2%18%20%0%<1%0%
Fatigue8.6%4.5%23%16%8%4%6.1%
Peripheral Neuropathy5.9%0.9%21%0%7%<1%1.6%

Data sourced from clinical trial publications.[10][11][12]

Mechanistic Rationale and Signaling Pathways

The combination of this compound and capecitabine leverages two distinct, yet potentially synergistic, mechanisms of action against cancer cells.

This compound: As a taxane, this compound's primary role is to disrupt microtubule dynamics. By binding to β-tubulin, it stabilizes microtubules, preventing their depolymerization. This action has two major downstream consequences:

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.

  • Disruption of Cellular Transport: Microtubules are essential for the transport of cellular components. Their stabilization by this compound can interfere with these processes, further contributing to cellular stress and apoptosis.

Capecitabine: An oral prodrug of 5-fluorouracil (5-FU), capecitabine is converted to its active form preferentially in tumor tissue. 5-FU is an antimetabolite that disrupts DNA synthesis through two main mechanisms:

  • Inhibition of Thymidylate Synthase: A metabolite of 5-FU, FdUMP, forms a stable complex with thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine, inhibiting DNA replication and repair.

  • Incorporation into DNA and RNA: Other metabolites of 5-FU can be incorporated into DNA and RNA, leading to DNA damage and disruption of RNA processing, respectively.

Potential Synergy: The combination of a microtubule-stabilizing agent and an antimetabolite that induces DNA damage may result in a synergistic antitumor effect. Cells arrested in the G2/M phase by this compound may be more susceptible to the DNA-damaging effects of 5-FU. Furthermore, both pathways ultimately converge on the activation of apoptotic signaling cascades.

Caption: Simplified signaling pathways of this compound and capecitabine combination therapy.

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation and potential replication of key findings. Below are summaries of the experimental protocols for the pivotal trials discussed.

CONTESSA Trial (this compound + Capecitabine)
  • Study Design: A multinational, multicenter, randomized, open-label, Phase 3 trial.[13]

  • Patient Population: 685 patients with HER2-negative, HR-positive locally advanced or metastatic breast cancer who had been previously treated with a taxane in the neoadjuvant or adjuvant setting.[13]

  • Intervention Arms:

    • Arm A (Combination): this compound 27 mg/m² orally on day 1 of a 21-day cycle plus capecitabine 825 mg/m² orally twice daily (1650 mg/m²/day) on days 1 through 14 of each 21-day cycle.[13]

    • Arm B (Control): Capecitabine 1250 mg/m² orally twice daily (2500 mg/m²/day) on days 1 through 14 of each 21-day cycle.[13]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by an independent radiologic review committee (IRC).[13]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and disease control rate (DCR).[13]

CONTESSA_Workflow Patient_Pool Patient Population (n=685) HER2-/HR+ mBC Prior Taxane Randomization Randomization (1:1) Patient_Pool->Randomization Arm_A Arm A: this compound + Capecitabine This compound: 27 mg/m² PO Day 1 Capecitabine: 1650 mg/m²/day PO Days 1-14 (21-day cycle) Randomization->Arm_A Arm_B Arm B: Capecitabine Monotherapy Capecitabine: 2500 mg/m²/day PO Days 1-14 (21-day cycle) Randomization->Arm_B Follow_Up Treatment until Disease Progression or Unacceptable Toxicity Arm_A->Follow_Up Arm_B->Follow_Up Endpoints Endpoint Analysis Primary: PFS (IRC) Secondary: OS, ORR, DCR Follow_Up->Endpoints

Caption: Workflow of the CONTESSA Phase 3 clinical trial.
CA163046 Trial (Ixabepilone + Capecitabine)

  • Study Design: An international, open-label, randomized, Phase 3 trial.

  • Patient Population: 752 patients with metastatic breast cancer pretreated with or resistant to an anthracycline and resistant to a taxane. Taxane resistance was defined as disease progression during treatment or within 3 months of the last dose in the metastatic setting, or recurrence within 6 months of the last dose in the neoadjuvant/adjuvant setting.[14][15][16]

  • Intervention Arms:

    • Combination Arm: Ixabepilone 40 mg/m² intravenously on day 1 of a 21-day cycle plus capecitabine 2000 mg/m² orally on days 1 through 14 of a 21-day cycle.

    • Control Arm: Capecitabine 2500 mg/m² orally on days 1 through 14 of a 21-day cycle.

  • Primary Endpoint: Progression-free survival as evaluated by a blinded independent review.

  • Secondary Endpoints: Overall survival, objective response rate.

Re-evaluation and Future Perspectives

The discontinuation of this compound's development was a significant setback, primarily driven by its challenging safety profile, especially the high rates of severe neutropenia. The data from the CONTESSA trial, however, clearly demonstrated a statistically significant and clinically meaningful improvement in PFS. This raises the question of whether a therapeutic window exists for this compound in combination with other agents, potentially with more intensive patient monitoring and management of hematologic toxicities.

For researchers and drug developers, the this compound story underscores several key points:

  • The Primacy of the Therapeutic Index: Efficacy, while essential, cannot be the sole determinant of a drug's viability. The therapeutic index—the balance between efficacy and toxicity—remains a critical hurdle in oncology.

  • Potential for Oral Combination Therapies: The all-oral regimen of this compound and capecitabine offered a convenient treatment option for patients, a factor of increasing importance in cancer care. Future development of oral chemotherapeutics should continue to explore combination strategies.

  • Biomarkers for Patient Selection: It is plausible that a subset of patients may derive a more substantial benefit from a this compound-containing regimen with a manageable level of toxicity. Future research could focus on identifying biomarkers—be they genetic or proteomic—that predict both response and susceptibility to severe adverse events.

While this compound itself is unlikely to be resurrected in its previous development path, the data generated from its clinical trials remains a valuable resource. A deeper dive into the characteristics of patients who responded well with manageable toxicity could inform the development of next-generation taxanes or other microtubule inhibitors. Furthermore, the exploration of this compound in combination with agents other than capecitabine, guided by a strong preclinical rationale, could still unveil a viable therapeutic niche. The lessons learned from this compound's journey will undoubtedly contribute to the broader effort of developing more effective and safer cancer therapies.

References

Safety Operating Guide

Proper Disposal of Tesetaxel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

Core Principles of Cytotoxic Waste Management

All materials that have come into contact with Tesetaxel must be treated as cytotoxic waste.[5] This includes, but is not limited to:

  • Unused or expired this compound powder or solutions

  • Contaminated labware (e.g., vials, syringes, pipettes, and culture flasks)

  • Personal Protective Equipment (PPE) worn during handling (e.g., gloves, gowns, and masks)

  • Spill cleanup materials

Cytotoxic waste must be segregated from all other waste streams to ensure it is handled and disposed of correctly.[5] The primary and universally accepted method for the final disposal of cytotoxic waste is incineration at a licensed hazardous waste facility.[5][6][7] This method ensures the complete destruction of the cytotoxic compounds.

Step-by-Step Disposal Procedures for this compound Waste

1. Segregation and Collection:

  • At the Point of Generation: Immediately segregate all this compound-contaminated waste into designated, clearly labeled, leak-proof, and puncture-resistant containers.[5]

  • Container Types:

    • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated cytotoxic sharps container. These containers are typically yellow with a purple lid or otherwise clearly marked as "Cytotoxic Sharps."

    • Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be placed in thick, yellow plastic bags or rigid containers labeled "Cytotoxic Waste."[8][9]

    • Liquid Waste: Unused this compound solutions or contaminated liquid waste should not be disposed of down the drain.[10] Collect liquid waste in sealed, leak-proof containers clearly labeled "Cytotoxic Liquid Waste."

2. Labeling and Storage:

  • Clear Labeling: All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."[5]

  • Secure Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal. This area should be clearly marked with a warning sign indicating the presence of cytotoxic materials.

3. Disposal Pathway:

  • Bulk vs. Trace Waste: For disposal purposes, chemotherapy waste is often categorized as "bulk" or "trace."

    • Bulk Chemotherapy Waste includes any amount of unused this compound, grossly contaminated items, or materials from a spill cleanup. This waste is considered hazardous and must be disposed of in designated black containers for hazardous waste incineration.[9]

    • Trace Chemotherapy Waste consists of items with residual amounts of the drug, such as empty vials, syringes, and IV bags (less than 3% of the original volume).[9] This waste is typically disposed of in yellow chemotherapy waste containers destined for incineration.[9]

  • Arranging for Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and final disposal of all this compound waste.

Quantitative Data on Cytotoxic Waste

While specific quantitative data for this compound's environmental fate or degradation is not available, the following table summarizes general classifications for chemotherapy waste.

Waste CategoryDescriptionRecommended ContainerDisposal Method
Trace Chemotherapy Waste Items containing less than 3% of the original drug by weight, such as empty vials, syringes, IV bags, and PPE.[9]Yellow, puncture-resistant containers or bags labeled "Trace Chemotherapy Waste."[8][9]Incineration
Bulk Chemotherapy Waste Unused or partially used drug, grossly contaminated materials, and spill cleanup supplies.Black, leak-proof containers labeled "Hazardous Waste" and "Cytotoxic."High-temperature Incineration at a licensed facility.
Cytotoxic Sharps Any sharp object contaminated with this compound.Yellow, puncture-proof sharps container with a purple lid or clearly labeled "Cytotoxic Sharps."Incineration

Experimental Protocols

As the development of this compound was discontinued, there are no established and validated protocols for its chemical inactivation. Research on the chemical degradation of other taxanes, such as paclitaxel, has been conducted, but these methods cannot be directly applied to this compound without specific validation. In the absence of a validated chemical neutralization protocol, do not attempt to chemically inactivate this compound waste. The recommended and safest approach is disposal via incineration.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Tesetaxel_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Immediate Segregation cluster_storage Secure Storage cluster_disposal Final Disposal A This compound Use in Research B Contaminated Materials (PPE, Labware, Sharps, Liquid) A->B C Cytotoxic Sharps (Purple-lidded Yellow Container) B->C Sharps D Trace Solid Waste (Yellow Bag/Container) B->D Solids (Trace) E Bulk/Liquid Waste (Black Container) B->E Bulk/Liquids F Designated & Labeled Cytotoxic Waste Area C->F D->F E->F G Collection by Licensed Hazardous Waste Contractor F->G H High-Temperature Incineration G->H

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesetaxel
Reactant of Route 2
Reactant of Route 2
Tesetaxel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.